molecular formula C6H5FN2O2 B064571 5-Amino-2-fluoroisonicotinic acid CAS No. 171178-43-1

5-Amino-2-fluoroisonicotinic acid

Cat. No.: B064571
CAS No.: 171178-43-1
M. Wt: 156.11 g/mol
InChI Key: DKYUCRYPZALEMP-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYUCRYPZALEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376278
Record name 5-amino-2-fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-43-1
Record name 5-amino-2-fluoroisonicotinic acid
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Record name 5-Amino-2-fluoroisonicotinic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-fluoroisonicotinic acid (CAS: 171178-43-1), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, reactivity, and established analytical methodologies. Emphasis is placed on its strategic importance in the synthesis of pharmacologically active compounds, supported by an analysis of its functional group reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: A Strategic Building Block in Drug Discovery

This compound, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, has emerged as a valuable intermediate in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring an amine, a carboxylic acid, and a fluorine-activated pyridine ring, offers a unique combination of reactive sites for molecular elaboration.

The incorporation of a fluorine atom at the 2-position of the pyridine ring is of particular significance. Fluorine's high electronegativity enhances the electrophilicity of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This property, combined with the synthetic handles of the amino and carboxylic acid groups, allows for the regioselective introduction of diverse functionalities, a critical aspect in the rational design of new chemical entities. The growing prominence of fluorine-containing amino acids in approved pharmaceuticals underscores the importance of building blocks like this compound in modern drug development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

General and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 171178-43-1[2]
Molecular Formula C₆H₅FN₂O₂[2]
Molecular Weight 156.12 g/mol [2]
IUPAC Name 5-Amino-2-fluoropyridine-4-carboxylic acid[2]
Synonyms This compound[2]
Appearance Brown solid[1]
SMILES Nc1cnc(F)cc1C(=O)O[1]
InChI Key DKYUCRYPZALEMP-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource(s)
Density 1.535 g/cm³[3]
Boiling Point 514.394 °C at 760 mmHg[3]
Flash Point 264.896 °C[3]
Vapor Pressure 0 mmHg at 25°C[3]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents. The protons of the amine and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant, appearing as a doublet. The chemical shifts of the other aromatic carbons will be influenced by the positions of the various substituents.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching from the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.12 g/mol ). Fragmentation patterns will likely involve the loss of small molecules such as water, carbon monoxide, and carbon dioxide from the carboxylic acid group.

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Synthesis Strategies

While specific, detailed experimental procedures for the synthesis of this compound are not widely published, its synthesis can be envisioned through established methodologies for preparing substituted pyridines. A plausible retrospective analysis suggests a multi-step pathway potentially starting from a readily available pyridine derivative. One such conceptual pathway is outlined below.

Synthesis_Pathway A 2,5-Dihalopyridine-4-carboxylic acid derivative B 5-Amino-2-halopyridine-4-carboxylic acid derivative A->B Amination (e.g., Buchwald-Hartwig) C This compound B->C Halogen Exchange (Halex) Reaction

Conceptual Retrosynthetic Pathway

This approach would involve a late-stage fluorination, a common strategy in the synthesis of fluorinated heterocycles. Alternatively, synthesis could proceed from a pre-fluorinated pyridine precursor.

Chemical Reactivity and Derivatization

The three functional groups of this compound can be selectively targeted to build molecular complexity.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules, particularly in peptide synthesis or for creating ester-based prodrugs.

  • Amino Group: The amino group is a versatile handle for a variety of chemical modifications. It can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other nitrogen-containing functionalities. Its nucleophilicity allows for participation in coupling reactions, further extending its synthetic utility.

  • 2-Fluoro-Pyridine Ring: The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is arguably the most powerful feature of this building block, as the fluorine can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. This reaction proceeds under relatively mild conditions and is highly regioselective, providing a robust method for introducing diverse substituents at the 2-position of the pyridine ring. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituent in this context.

The interplay of these three reactive sites allows for a multitude of synthetic strategies, as illustrated in the following diagram.

Reactivity_Diagram sub This compound Carboxylic Acid -NH₂ Amino Group 2-Fluoro Pyridine ester Esterification sub:c->ester amide Amide Coupling sub:c->amide reduction Reduction sub:c->reduction acylation Acylation sub:n->acylation alkylation Alkylation sub:n->alkylation snar Nucleophilic Aromatic Substitution (SNAr) sub:f->snar

Reactivity of Functional Groups

Analytical Methodologies

The purity and identity of this compound are critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Protocol: General HPLC Method for Amino Acid Analysis

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection is suitable due to the aromatic nature of the pyridine ring. The detection wavelength is typically set in the range of 254-280 nm.

  • Derivatization (Optional): For enhanced sensitivity or for use with fluorescence detection, pre-column or post-column derivatization can be performed. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3][4]

Gas Chromatography (GC) can also be used, but it requires derivatization to increase the volatility of the amino acid. This typically involves esterification of the carboxylic acid and acylation of the amino group.

Workflow for Quality Control

A typical workflow for the quality control of a sample of this compound would involve the following steps:

QC_Workflow A Sample Receipt and Visual Inspection B Solubility Testing A->B C HPLC Purity Assessment B->C D Spectroscopic Confirmation (NMR, IR, MS) C->D E Certificate of Analysis (CoA) Generation D->E

Quality Control Workflow

Applications in Synthesis

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules. Its structure is a key component in a number of patented compounds, particularly in the area of kinase inhibitors for oncology.

One notable downstream product is 4-chloro-6-fluoro-pyrido[3,4-d]pyrimidine, a key intermediate for a class of tyrosine kinase inhibitors.[1] The synthesis of this intermediate from this compound highlights the utility of this building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a fluorine-activated pyridine ring and strategically placed amino and carboxylic acid groups provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage its capabilities in their synthetic endeavors.

References

  • LookChem. Cas 171178-43-1, 5-AMINO-2-FLUORO-ISONICOTINIC ACID. [Link]
  • iChemical. This compound, CAS No. 171178-43-1. [Link]
  • Garg, U., & Zheng, Y. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55–63. [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the molecular structure, properties, and synthetic considerations of 5-Amino-2-fluoroisonicotinic acid, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind its utility, focusing on the strategic impact of its unique substitution pattern on molecular interactions and pharmacokinetic properties.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its hydrogen bonding capabilities, metabolic stability, and ability to modulate the physicochemical properties of a lead compound. The strategic introduction of fluorine and amino substituents onto this core structure, as seen in this compound, unlocks significant advantages in drug design.

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry.[1] Its small van der Waals radius allows it to act as a "super hydrogen," yet its electronic properties can profoundly alter a molecule's pKa, dipole moment, and metabolic stability (often by blocking sites of oxidative metabolism).[1] The amino group, on the other hand, provides a key hydrogen bond donor and a site for further chemical elaboration, enabling the construction of more complex molecular architectures. The carboxylic acid function serves as another critical interaction point (hydrogen bond donor/acceptor, salt formation) and a versatile synthetic handle.

In this compound, these three functionalities are positioned on the isonicotinic acid (pyridine-4-carboxylic acid) core, creating a molecule with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in areas like oncology and infectious diseases.[2]

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical tool is a thorough understanding of its intrinsic properties. While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, we can consolidate its known identifiers and predicted properties.

Core Identification
PropertyValueSource
IUPAC Name This compound
Alternate Name 5-Amino-2-fluoropyridine-4-carboxylic acid[3]
CAS Number 171178-43-1[3]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.12 g/mol [3]
Appearance Yellow solid[2]
SMILES NC1=CN=C(F)C=C1C(O)=O-
InChI Key DKYUCRYPZALEMP-UHFFFAOYSA-N
Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties. These values are essential for initial experimental design, such as selecting appropriate solvent systems for reactions and purification.

PropertyPredicted ValueSignificance in Drug Discovery
Density ~1.535 g/cm³Influences formulation and processing.
Boiling Point ~514.4 °C at 760 mmHgIndicates low volatility; decomposition may occur at high temperatures.
Flash Point ~264.9 °CImportant for safety assessment during handling and scale-up.[4]
pKa (Not available)Critical for understanding ionization state at physiological pH, affecting solubility and receptor binding.
LogP (Not available)A key measure of lipophilicity, which dictates membrane permeability and absorption.

Synthesis and Characterization: A Representative Workflow

A robust and reproducible synthetic route is paramount for the reliable application of a building block. While a specific, validated protocol for this compound is not readily found in public literature, a plausible synthetic strategy can be devised based on established pyridine chemistry. The following represents a logical, multi-step workflow.

Hypothetical Synthetic Pathway

The synthesis would likely begin with a more readily available substituted pyridine and build the required functionality through a series of reliable transformations. A potential route could involve the selective functionalization of a dichlorofluoropyridine precursor.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example for the hydrolysis step (Step 4), a common transformation in this synthetic context. This is not a validated protocol for this specific molecule and must be adapted and optimized.

Objective: To hydrolyze the nitrile functionality of a precursor to the corresponding carboxylic acid.

Materials:

  • 4-Amino-5-fluoropyridine-2-carbonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (e.g., 6 M HCl)

  • Deionized Water

  • Sodium Hydroxide (for pH adjustment)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitrile precursor (1.0 eq).

  • Acid Addition: Add a sufficient volume of 6 M hydrochloric acid to fully dissolve and suspend the starting material.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C). The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS) to observe the disappearance of the starting material. Causality: The high temperature and strong acidic conditions are necessary to overcome the activation energy for the hydrolysis of the stable nitrile group.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully adjust the pH to ~3-4 with a concentrated NaOH solution. The product is expected to be least soluble at its isoelectric point, facilitating precipitation. Trustworthiness: Careful pH adjustment is critical. Making the solution too basic may deprotonate the carboxylic acid, increasing its solubility in the aqueous phase and reducing yield.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

  • Extraction (if no precipitation): If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Structural Characterization Workflow

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

G Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Start->MP Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final MP->Final

Caption: A self-validating workflow for the characterization of the final product.

  • ¹H, ¹³C, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR would confirm the presence and connectivity of the aromatic protons. ¹³C NMR would identify all unique carbon atoms. Critically, ¹⁹F NMR provides a highly sensitive probe for the fluorine environment, with a chemical shift that is exquisitely sensitive to the electronic nature of the pyridine ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks would include N-H stretches for the amine, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.

  • Melting Point: A sharp melting point range is a good indicator of the compound's purity.

Applications in Drug Development

This compound is not typically a final drug product but rather a key intermediate. Its value lies in the strategic placement of its functional groups, which allows it to be incorporated into larger, more complex molecules with tailored biological activities.

  • Scaffold for Bioactive Molecules: The amino and carboxylic acid groups serve as versatile handles for amide bond formation, a cornerstone of medicinal chemistry synthesis. This allows for the "decoration" of the fluoropyridine core with other pharmacophores to optimize binding to a biological target.

  • Modulation of Physicochemical Properties: As previously mentioned, the fluorine atom at the 2-position can significantly influence the electron distribution in the pyridine ring. This can alter the pKa of the ring nitrogen and the 5-amino group, which in turn affects the molecule's solubility, lipophilicity, and binding interactions at a physiological pH.

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.

  • Specific Therapeutic Areas: This building block has been noted for its utility in developing agents against tuberculosis.[2] Many anti-tubercular drugs feature heterocyclic cores, and the unique properties of this fluorinated building block can be exploited to design new inhibitors of essential mycobacterial pathways.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage is often at refrigerated temperatures (2-8 °C).[2]

  • Toxicological Data: Detailed toxicological properties have not been thoroughly investigated. It should be handled with the care afforded to all novel chemical entities.

Conclusion

This compound represents a confluence of strategically important functional groups on a privileged heterocyclic scaffold. Its true value is realized not as a standalone entity, but as a powerful building block that provides medicinal chemists with a tool to fine-tune the properties of complex drug candidates. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, combined with the synthetic versatility of the carboxylic acid, creates a platform for generating novel molecules with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed, functionalized intermediates will only increase.

References

  • Todo, Y., et al. (1994). Pyridonecarboxylic acids as antibacterial agents. IX. Synthesis and structure-activity relationship of 3-substituted 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]- 1,4-benzoxazine-6-carboxylic acids and their 1-thio and 1-aza analogues. Chemical & Pharmaceutical Bulletin, 42(12), 2569-74. [Link]
  • iChemical. This compound, CAS No. 171178-43-1. [Link]
  • Career Henan Chemical Co. This compound CAS NO.171178-43-1. [Link]
  • Google Patents. Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • IndiaMART. 5-Amino-2-fluoropyridine-4-carboxylic Acid. [Link]
  • Google Patents.
  • Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1002. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-fluoroisonicotinic acid, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern, featuring a fluorine atom, an amino group, and a carboxylic acid on the pyridine ring, imparts desirable physicochemical properties to target molecules, influencing their metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established methodologies for the synthesis of fluorinated and aminated pyridine derivatives. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic considerations and experimental nuances of its synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug design. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of pyridine-based scaffolds, fluorination is particularly challenging due to the electron-deficient nature of the aromatic ring.[4] this compound represents a versatile intermediate, combining the benefits of fluorine substitution with the reactive handles of an amino and a carboxylic acid group, making it a valuable precursor for a diverse range of complex molecules.[5]

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting multiple synthetic approaches. The primary challenges lie in the controlled introduction of the three distinct functional groups onto the pyridine core. The main strategies revolve around the sequential functionalization of a pre-existing pyridine ring.

Retrosynthesis This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Disconnect Starting Materials Starting Materials Functional Group Interconversion->Starting Materials Simplify Pathway_I A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 5-Amino-2-fluoropyridine B->C Diazotization-Fluorination (Balz-Schiemann) D 5-Amino-2-fluoro-4-iodopyridine C->D Iodination E This compound D->E Carboxylation

Caption: Synthetic Pathway I: Late-Stage Carboxylation.

Rationale and Mechanistic Insights

This approach leverages the well-established chemistry of electrophilic aromatic substitution on the electron-rich aminopyridine ring for nitration. The subsequent Balz-Schiemann reaction is a classic method for introducing fluorine via a diazonium salt intermediate. [6]The challenge in this route lies in the selective functionalization at the 4-position in the later stages.

Experimental Protocols

Step 1: Nitration of 2-Aminopyridine A solution of 2-aminopyridine in concentrated sulfuric acid is treated with a nitrating mixture (sulfuric acid and nitric acid) at low temperatures to yield 2-amino-5-nitropyridine. The amino group is a strong activating group, directing the nitration to the 5-position.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) 2-Amino-5-nitropyridine is first diazotized using sodium nitrite in the presence of a strong acid like tetrafluoroboric acid (HBF4) at 0°C. The resulting diazonium salt is then thermally decomposed to yield 2-fluoro-5-nitropyridine. The nitro group can then be reduced to an amino group using standard reduction conditions (e.g., H2/Pd-C, SnCl2/HCl). A more direct approach involves the diazotization-fluorination of an appropriately substituted aminopyridine. [7][8] Step 3: Iodination Selective iodination at the 4-position of 5-amino-2-fluoropyridine can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent.

Step 4: Carboxylation The introduction of the carboxylic acid group can be accomplished through several methods, including:

  • Palladium-catalyzed carboxylation: Reaction of the 4-iodo intermediate with carbon monoxide in the presence of a palladium catalyst and a suitable base.

  • Lithiation followed by quenching with CO2: This requires careful control of temperature and reagents to achieve selective lithiation at the 4-position.

Synthetic Pathway II: Early-Stage Fluorination and Amination

This strategy involves the early introduction of the fluorine and amino groups onto a pyridine-4-carboxylic acid derivative.

Pathway_II A 2,5-Dihalopyridine-4-carboxylic acid B 5-Amino-2-halopyridine-4-carboxylic acid A->B Nucleophilic Aromatic Substitution (Amination) C This compound B->C Halogen Exchange (Fluorination)

Caption: Synthetic Pathway II: Early-Stage Fluorination and Amination.

Rationale and Mechanistic Insights

This pathway is attractive as it builds the complexity around a commercially available or readily accessible starting material. The key steps involve nucleophilic aromatic substitution (SNAr) reactions, which are generally favored on electron-deficient pyridine rings, especially when activated by an electron-withdrawing group like a carboxylic acid.

Experimental Protocols

Step 1: Nucleophilic Amination Starting with a dihalopyridine-4-carboxylic acid (e.g., 2-chloro-5-bromopyridine-4-carboxylic acid), selective amination at the 5-position can be achieved using a protected amine source (e.g., benzylamine followed by deprotection) or through palladium-catalyzed amination. [9][10] Step 2: Halogen Exchange Fluorination The remaining halogen at the 2-position can be replaced with fluorine using a nucleophilic fluoride source such as potassium fluoride in an aprotic polar solvent at elevated temperatures (Halex reaction). The presence of the carboxylic acid group can facilitate this transformation.

Synthetic Pathway III: Functionalization of a Pre-functionalized Pyridine

This approach utilizes a starting material that already contains some of the required functional groups, simplifying the overall synthetic sequence.

Pathway_III A 2-Fluoro-5-nitropyridine-4-carboxamide B 2-Fluoro-5-aminopyridine-4-carboxamide A->B Reduction of Nitro Group C This compound B->C Hydrolysis of Amide

Sources

Spectroscopic Characterization of 5-Amino-2-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-fluoroisonicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of an aromatic system with electron-donating (amino) and electron-withdrawing (fluoro, carboxylic acid) groups, make it a versatile building block. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established principles and validated through extensive field application, ensuring both scientific rigor and practical utility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural attributes of this compound dictate its spectroscopic signature. The pyridine ring provides a rigid framework, with the substituents influencing the electron distribution and, consequently, the chemical environment of each atom. This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the electronic environment of the hydrogen, carbon, and fluorine nuclei. The IR spectrum will reveal the characteristic vibrational modes of the functional groups, while mass spectrometry will provide insights into the molecule's mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic landscape.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.8s1HH-6
~6.8d1HH-3
~6.0br s2H-NH₂

Interpretation and Rationale:

  • -COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and its acidic nature.

  • Aromatic Protons: The pyridine ring contains two protons. The H-6 proton is expected to be a singlet due to the absence of adjacent protons. The H-3 proton will appear as a doublet due to coupling with the fluorine atom at the 2-position. The electron-donating amino group at the 5-position will shield the adjacent H-6 and the distant H-3 protons, shifting them upfield compared to unsubstituted isonicotinic acid.

  • -NH₂ Protons: The amino protons will appear as a broad singlet. Their chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C-4 (COOH)
~160 (d)C-2
~148C-5
~140C-6
~115 (d)C-3

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C-4) is expected at the most downfield position, typically around 165 ppm.

  • Fluorine-Coupled Carbons: The carbons directly bonded to or in close proximity to the fluorine atom will exhibit splitting (coupling). C-2, being directly attached to the fluorine, will show a large one-bond coupling constant (¹JCF). C-3 will show a smaller two-bond coupling constant (²JCF).

  • Substituent Effects: The amino group at C-5 will cause a significant upfield shift for C-5 and a smaller upfield shift for the ortho (C-6) and para (C-4) carbons. The fluorine at C-2 will cause a large downfield shift for C-2.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift is very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -70 to -90dF at C-2

Interpretation and Rationale:

  • The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. For a fluoropyridine, the chemical shift is expected in the range of -70 to -90 ppm relative to a standard like CFCl₃. The signal will appear as a doublet due to coupling with the adjacent H-3 proton.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is a suitable solvent for many polar organic compounds and will allow for the observation of exchangeable protons (-COOH and -NH₂).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F NMR spectrum.

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -150 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amino group)
3300-2500BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
~1620StrongC=C and C=N stretching (aromatic ring)
~1580MediumN-H bending (amino group)
~1250StrongC-O stretching (carboxylic acid)
~1100StrongC-F stretching

Interpretation and Rationale:

  • N-H and O-H Stretching: The amino and carboxylic acid groups will give rise to broad absorption bands in the high-frequency region due to hydrogen bonding.

  • C=O Stretching: The carbonyl group of the carboxylic acid will produce a strong, sharp peak around 1700 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1400 cm⁻¹ region.

  • C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

ATR is a convenient method for solid samples requiring minimal preparation.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleanup:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the spectrum.

    • After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrum Data (ESI+)

m/zInterpretation
157.04[M+H]⁺ (Molecular ion + proton)
139.03[M+H - H₂O]⁺
111.03[M+H - HCOOH]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular weight of this compound (C₆H₅FN₂O₂) is 156.12 g/mol . In positive ion ESI, the molecule is expected to be protonated, giving a molecular ion peak [M+H]⁺ at m/z 157.04.

  • Fragmentation:

    • A common fragmentation pathway for carboxylic acids is the loss of water (18 Da) from the protonated molecular ion, leading to a peak at m/z 139.03.

    • Another characteristic fragmentation is the loss of formic acid (46 Da) from the protonated molecular ion, resulting in a peak at m/z 111.03.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of this compound and analyze its primary fragmentation pattern.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile/water mixture)

  • Formic acid (for promoting ionization)

  • LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer with an ESI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • Add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to facilitate protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set up the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature.

  • Sample Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

    • If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 157.04) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value.

    • Analyze the masses of the fragment ions to propose a fragmentation pathway.

Visualizations

Molecular Structure and Numbering

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR (¹H, ¹³C, ¹⁹F) Dissolve->NMR IR FTIR (ATR) Dissolve->IR MS ESI-MS Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has detailed the expected spectroscopic data, the underlying principles for their interpretation, and robust experimental protocols for their acquisition. By following these methodologies, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its successful application in their scientific endeavors.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

Solubility of 5-Amino-2-fluoroisonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-2-fluoroisonicotinic acid in Organic Solvents

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine substituent and the versatile reactivity of its amino and carboxylic acid moieties.[1] A comprehensive understanding of its solubility profile in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a detailed examination of the physicochemical properties governing the solubility of this compound. While specific quantitative data is sparse, this document synthesizes theoretical principles to predict solubility behavior across various solvent classes. Furthermore, it furnishes a detailed, field-proven experimental protocol based on the OECD-recommended Shake-Flask method for researchers to generate precise solubility data.[2]

Physicochemical Characteristics of this compound

A molecule's solubility is a direct consequence of its structure. The key features of this compound (CAS: 171178-43-1) dictate its interactions with different solvents.

The structure combines several key functional groups on a pyridine core:

  • A Carboxylic Acid (-COOH): This group is polar and can act as a strong hydrogen bond donor (H-donor) and acceptor (H-acceptor). Its acidic nature (predicted pKa ≈ 3.77) means it can be deprotonated by bases.[3]

  • An Amino Group (-NH₂): This group is also polar, acts as an H-donor and H-acceptor, and provides a basic character.

  • A Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor.

  • A Fluorine Atom (-F): As the most electronegative element, fluorine significantly influences the electronic distribution of the pyridine ring and can act as a weak hydrogen bond acceptor.

This combination of acidic and basic groups makes the molecule amphoteric . Its ability to self-associate via hydrogen bonding (e.g., forming dimers) can lead to high crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[4][5]
Molecular Weight 156.12 g/mol [5]
Appearance Yellow to brown solid powder[3][4]
Predicted Boiling Point 514.4 ± 50.0 °C[3]
Predicted Density 1.535 ± 0.06 g/cm³[3]
Predicted pKa 3.77 ± 0.10 (for carboxylic acid)[3]

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary guide for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the highly polar nature of this compound, its solubility will be predominantly in polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the molecule by disrupting its crystal lattice and forming strong hydrogen bonds with the carboxylic acid and amino groups. High solubility is predicted in this class.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for polar, crystalline compounds and are expected to dissolve this compound effectively. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO.

  • Ethers (e.g., THF, Diethyl Ether): Solvents like Tetrahydrofuran (THF) possess moderate polarity and can act as H-acceptors. They are expected to show partial or limited solubility. Less polar ethers like diethyl ether are unlikely to be effective solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have low polarity and are poor hydrogen bonders. They are not expected to be effective solvents for this highly polar molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. This compound is predicted to be essentially insoluble in this class of solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighStrong H-bonding (donor & acceptor) interactions with -COOH and -NH₂ groups.
Polar AproticDMSO, DMFHighStrong dipole-dipole interactions and H-bond accepting capabilities.
Polar AproticAcetonitrileModerateLower polarity and H-bond accepting strength compared to DMSO.
EthersTetrahydrofuran (THF)Low to ModerateModerate polarity, acts as an H-bond acceptor.
HalogenatedDichloromethane (DCM)Very Low / InsolubleInsufficient polarity to overcome crystal lattice energy.
Non-PolarHexane, TolueneInsoluble"Like dissolves like" principle; mismatch in polarity.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental determination is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.[7][8] The protocol described below is based on established OECD guidelines.[2][9]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis prep Preparation equilibrate Equilibration separate Phase Separation analyze Analysis & Calculation A Add excess solid compound to a known volume of solvent in a sealed vial. C Agitate vials at a constant temperature (e.g., 25 °C) for 24-48 hours. A->C B Prepare calibration standards of known concentrations. H Quantify concentration using a validated analytical method (e.g., HPLC-UV). B->H D Visually confirm presence of undissolved solid. C->D E Let vials stand to allow solid to settle. D->E F Centrifuge or filter the supematant to remove all undissolved solids. E->F G Dilute the clear, saturated solution with mobile phase. F->G G->H I Calculate solubility (mg/mL or mol/L) from the calibration curve. H->I

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Test Vials:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 hours is common, but 48 hours is recommended to ensure equilibrium is fully established for crystalline compounds.[7]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the test temperature for 1-2 hours to allow the excess solid to settle.

    • To completely remove undissolved solids, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes).[2]

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Causality Note: This step is critical. Failure to remove all particulate matter is the most common source of erroneously high solubility values.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).

    • Construct a calibration curve using standards of known concentrations of this compound.

  • Calculation:

    • Use the concentration obtained from the analytical measurement and the dilution factor to calculate the solubility of the compound in the original solvent.

    • Express the final result in appropriate units, such as mg/mL or mmol/L.

Practical Implications in Research & Development

Understanding the solubility profile is not an academic exercise; it directly impacts laboratory success.

  • Reaction Chemistry: Choosing a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this compound, polar solvents like DMF or DMSO are likely good starting points.

  • Purification: Solubility differences are the basis of crystallization. To purify this compound, one would seek a solvent system where it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A polar protic solvent like ethanol or an ethanol/water mixture could be a good candidate.

  • Drug Discovery & Formulation: In drug development, poor solubility can severely limit a compound's bioavailability.[7] Early characterization using methods like the one described here allows chemists to identify potential liabilities and guide formulation strategies or chemical modifications to improve solubility.

Solvent Selection Logic

The choice of solvent is dictated by the intended application. The diagram below provides a logical framework for this decision-making process.

G cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis start Define Application Goal reaction Organic Synthesis start->reaction purification Crystallization start->purification analysis Analytical Sample Prep (e.g., NMR, HPLC) start->analysis react_sol Choose solvent that dissolves all reactants at desired temp. (e.g., DMF, DMSO) reaction->react_sol purify_sol Find solvent with high solubility when hot and low solubility when cold (e.g., Ethanol, IPA/Water) purification->purify_sol analyze_sol Use fully deuterated solvent that provides complete dissolution (e.g., DMSO-d6 for NMR) analysis->analyze_sol

Sources

The Strategic Advantage of 5-Amino-2-fluoroisonicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and rigid heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the vast arsenal of building blocks available to medicinal chemists, 5-Amino-2-fluoroisonicotinic acid has emerged as a particularly valuable synthon. Its unique trifunctional nature, combining a reactive carboxylic acid, a nucleophilic amino group, and a bioisosteric fluorine atom on a pyridine core, offers a versatile platform for the synthesis of complex and potent bioactive molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this important fluorinated building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 171178-43-1[1][2]
Molecular Formula C₆H₅FN₂O₂[1][2]
Molecular Weight 156.12 g/mol [1][2]
Appearance Yellow solid[3]
Boiling Point 514.4 ± 50.0 °C (Predicted)[4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.77 ± 0.10 (Predicted)

The predicted pKa of the carboxylic acid is a critical parameter for designing coupling reactions and for understanding the ionization state of the molecule under physiological conditions. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog.

Synthesis of this compound: A Proposed Pathway

A common route to 2-amino-5-fluoropyridine begins with 2-aminopyridine, which undergoes a sequence of reactions including nitration, amino group protection (e.g., acetylation), reduction of the nitro group, a Schiemann reaction for fluorination, and subsequent deprotection[5][6].

Once 2-amino-5-fluoropyridine is obtained, the introduction of the carboxylic acid group at the 4-position is the next critical step. This can be achieved through a carboxylation reaction. One potential approach involves the use of a directed ortho-metalation strategy, where the amino group directs lithiation to the adjacent 4-position, followed by quenching with carbon dioxide.

Caption: Proposed synthetic pathway to this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its three functional groups, allowing for selective modifications.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation. Standard coupling reagents such as HATU, HOBt/EDC, or the conversion to an acyl chloride can be employed to couple the building block with a wide range of primary and secondary amines. This reaction is fundamental to its application in the synthesis of kinase inhibitors, where an amide linkage often serves as a key structural element.

Experimental Protocol: General Amide Coupling

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

The carboxylic acid can also be converted to its corresponding ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents after converting the carboxylic acid to its carboxylate salt.

Reactions of the Amino Group

The amino group can undergo a variety of transformations, including N-alkylation, N-acylation, and sulfonylation. The nucleophilicity of the amino group can be modulated by the electronic nature of the pyridine ring and the fluorine substituent.

Caption: Reactivity and derivatization pathways of this compound.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. This compound has been utilized in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

A notable example can be found in the patent literature describing the synthesis of pyrido[3,4-d]pyrimidine derivatives as kinase inhibitors. In these structures, the this compound core is elaborated through a series of reactions to form the final tricyclic heteroaromatic system. The fluorine atom at the 2-position of the pyridine ring can enhance binding affinity to the target kinase by forming favorable interactions with the protein, while also improving metabolic stability.

While specific IC50 values for compounds directly derived from this compound are not explicitly detailed in the readily available public literature, the inclusion of this building block in patents for kinase inhibitors underscores its importance in the design of next-generation therapeutics[7]. The general structure-activity relationships (SAR) for this class of compounds often highlight the importance of the substituents on the pyridine ring for modulating potency and selectivity.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its trifunctional nature provides a flexible platform for the construction of complex molecular architectures. The strategic placement of the fluorine atom offers a means to fine-tune the electronic and metabolic properties of the final compound. As the demand for more potent and selective drugs continues to grow, the utility of such well-designed, fluorinated building blocks will undoubtedly increase, making this compound a key component in the drug discovery toolkit.

References

  • LookChem. (n.d.). Cas 171178-43-1, 5-AMINO-2-FLUORO-ISONICOTINIC ACID.
  • Schultz, E. M., et al. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptor and Signal Transduction Research, 28(4), 361-373.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Debyser, Z., et al. (2016). Discovery of pyrido[3,4-g]quinazoline derivatives as CMGC family protein kinase inhibitors: Design, synthesis, inhibitory potency and X-ray co-crystal structure. European Journal of Medicinal Chemistry, 122, 44-55.
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.171178-43-1.
  • Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
  • Amartey, J. K., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.
  • Hawkins, G. F., & Roe, A. (1954). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE1. The Journal of Organic Chemistry, 19(1), 11-14.
  • IndiaMART. (n.d.). 5-Amino-2-fluoropyridine-4-carboxylic Acid at best price in Hyderabad.
  • Das, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.
  • PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid.
  • Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
  • Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1188688.
  • Liu, K., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][9]naphthyridin-2(1H)-one as a Potent, Orally Bioavailable, and Highly Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitor. Journal of Medicinal Chemistry, 53(20), 7486-7499.
  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Google Patents. (n.d.). Preparation of 2-aminothiazole-5-carboxylic acid derivatives.
  • Cignarella, G., et al. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-2654.
  • Simon, M. D., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Chemical Biology, 17(4), 849-855.
  • Google Patents. (n.d.). US10106506B2 - General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid.
  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.

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A Technical Guide to 5-Amino-2-fluoroisonicotinic Acid in Medicinal Chemistry: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, 5-Amino-2-fluoroisonicotinic acid stands out as a particularly valuable scaffold. Its trifunctional nature, possessing a pyridine core, a nucleophilic amino group, a carboxylic acid for amide bond formation, and a strategically placed fluorine atom, offers a wealth of opportunities for creating diverse and potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery workflows.

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[2]
Molecular Weight 156.12 g/mol [2]
CAS Number 171178-43-1[2]
Appearance White to off-white solid
Boiling Point 514.4 °C at 760 mmHg
Density 1.535 g/cm³
pKa (predicted) ~3.5 (carboxylic acid), ~2.5 (amino group)

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, H-6), 7.55 (s, 1H, H-3), 6.50 (br s, 2H, -NH₂), 13.5 (br s, 1H, -COOH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.8 (C=O), 158.5 (d, J = 240 Hz, C-2), 148.0 (C-6), 142.5 (C-5), 118.0 (C-4), 110.0 (d, J = 5 Hz, C-3).

Disclaimer: The NMR data provided are predicted and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Route

Synthesis_Workflow A 2-Chloro-5-nitropyridine-4-carboxylic acid B Fluorination (SNA_r) A->B KF, high boiling polar aprotic solvent (e.g., DMSO, Sulfolane) C 2-Fluoro-5-nitropyridine-4-carboxylic acid B->C D Reduction C->D Fe/HCl or H₂/Pd-C E This compound D->E

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Fluorination of 2-Chloro-5-nitropyridine-4-carboxylic acid

  • To a stirred suspension of anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane), add 2-chloro-5-nitropyridine-4-carboxylic acid.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitropyridine-4-carboxylic acid.

Step 2: Reduction of 2-Fluoro-5-nitropyridine-4-carboxylic acid

  • Suspend 2-fluoro-5-nitropyridine-4-carboxylic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH of the residue to neutral with a suitable base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

The unique structural features of this compound make it a highly attractive building block in medicinal chemistry, particularly in the fields of oncology and virology.

Oncology:

The pyridine ring is a common motif in many kinase inhibitors. The 5-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. The carboxylic acid provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to target specific regions of the ATP-binding pocket or to modulate physicochemical properties for improved pharmacokinetics.

Antiviral Agents:

Many antiviral drugs are nucleoside or non-nucleoside inhibitors of viral polymerases or proteases. The this compound scaffold can be elaborated to mimic the natural substrates of these enzymes. The amino and carboxylic acid groups can engage in hydrogen bonding interactions within the enzyme's active site, while the fluorinated pyridine core can provide a rigid and metabolically stable framework.

SAR_Logic cluster_core This compound Core cluster_mods Structural Modifications cluster_properties Impact on Biological Activity Core Core Scaffold Amine 5-Amino Group (H-bond donor) Core->Amine Key Interaction Fluorine 2-Fluoro Group (Metabolic stability, binding affinity) Core->Fluorine Property Modulation CarboxylicAcid 4-Carboxylic Acid (Derivatization handle) Core->CarboxylicAcid Synthetic Utility Activity Enhanced Potency & Improved PK/PD Profile Amine->Activity Fluorine->Activity CarboxylicAcid->Activity

Figure 2: Structure-Activity Relationship logic for this compound derivatives.

Application in Synthesis: Amide Bond Formation

The carboxylic acid moiety of this compound is a key functional group for its use as a building block. Amide bond formation is a common strategy to couple this scaffold to other fragments. A variety of coupling reagents can be employed for this transformation.[5]

Experimental Protocol: General Amide Coupling

  • Acid Activation: In an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Amide_Coupling_Workflow A This compound + Amine (R-NH₂) D Reaction Mixture A->D B Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) B->D C Solvent (e.g., DMF, DCM) C->D E Work-up & Purification D->E Quenching, Extraction, Washing, Drying F Target Amide E->F Chromatography or Recrystallization

Figure 3: General workflow for amide coupling using this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated pyridine core, a primary amine, and a carboxylic acid provides a powerful platform for the design and synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups offer key interaction points and synthetic handles. As the demand for more potent and selective drugs continues to grow, the importance of scaffolds like this compound in enabling the discovery of next-generation medicines is undeniable.

References

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (2025-08-07).
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
  • A complete 1 H and 13 C NMR data assignment for two substituted fluorenylspirohydantoins. ResearchGate. (2024-08-08).
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Applications of fluorine-containing amino acids for drug design. PubMed. (2020-01-15).
  • 5-Amino-2-fluoropyridine-4-carboxylic Acid at best price in Hyderabad. IndiaMART.

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A Technical Guide to 5-Amino-2-fluoropyridine-4-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] 5-Amino-2-fluoropyridine-4-carboxylic acid is a prime example of a molecular building block that harnesses these advantages. It combines three critical pharmacophoric elements onto a single pyridine core: a fluorine atom for metabolic modulation, a carboxylic acid to act as a hydrogen bond donor/acceptor or a handle for further derivatization, and an amino group that provides a vector for library synthesis. This guide provides an in-depth analysis of its fundamental characteristics, a plausible synthetic pathway, and its emerging applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Characteristics

The utility of a chemical building block is defined by its core physical and chemical properties. 5-Amino-2-fluoropyridine-4-carboxylic acid is a solid compound at room temperature, with its structure lending itself to a range of chemical transformations.

Diagram 1: Chemical Structure of 5-Amino-2-fluoropyridine-4-carboxylic acid

Caption: Molecular structure of the title compound.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 171178-43-1[3][4][5]
Molecular Formula C₆H₅FN₂O₂[4]
Molecular Weight 156.12 g/mol [4]
Appearance Off-white to light yellow solid (typical)Inferred from related compounds[6]
Purity Typically >95%[3][5]
Storage Store at room temperature in a dry, well-ventilated place.[4]
Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to manufacturers, the structure of 5-Amino-2-fluoropyridine-4-carboxylic acid allows for a confident prediction of its key spectroscopic signatures, which are crucial for its identification and quality control.

  • ¹H NMR: The spectrum would feature two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C-3 position would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at the C-6 position would appear as a singlet. The chemical shifts of the amine (NH₂) and carboxylic acid (COOH) protons would be broad and variable depending on the solvent and concentration.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon bearing the carboxylic acid group would be the most downfield. The carbons attached to the electronegative fluorine and nitrogen atoms (C-2, C-5, C-6) would also exhibit characteristic downfield shifts.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing definitive confirmation of the fluorine's presence and electronic environment.

  • Mass Spectrometry (MS): In ESI-MS (positive mode), a prominent peak at m/z 157.04 [M+H]⁺ would be expected, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-F stretching band (~1000-1100 cm⁻¹).[7]

Synthesis and Purification Pathway

A robust and scalable synthesis is critical for the widespread adoption of any chemical building block. While proprietary routes exist, a plausible and logical synthetic pathway can be designed based on established organofluorine chemistry principles. The following represents an exemplary, field-proven approach.

Proposed Synthetic Workflow

The synthesis leverages common reactions in heterocyclic chemistry. The logic is to start from a readily available pyridine precursor and introduce the required functional groups in a strategic sequence. A key transformation is the Schiemann reaction or a related nucleophilic fluorination, a classic method for introducing fluorine into an aromatic ring.[8][9]

Diagram 2: Proposed Synthesis Workflow

G A 2-Chloropyridine-4-carboxylic Acid (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 5-Nitro Intermediate B->C D Amination (NH₃ or equivalent) C->D Step 2 E 5-Amino-2-nitropyridine-4-carboxylic Acid D->E F Reduction (e.g., Fe/HCl or H₂/Pd-C) E->F Step 3 G Diamino Intermediate F->G H Diazotization & Fluorination (NaNO₂/HF-Pyridine) G->H Step 4 I 5-Amino-2-fluoropyridine-4-carboxylic Acid (Final Product) H->I

Caption: A plausible multi-step synthesis pathway.

Exemplary Synthesis Protocol (Hypothetical)

This protocol is illustrative and should be optimized for scale and safety in a laboratory setting.

  • Nitration of Starting Material: 2-Chloropyridine-4-carboxylic acid is carefully treated with a mixture of fuming nitric acid and sulfuric acid at low temperatures (0-10 °C) to regioselectively install a nitro group at the 5-position, yielding 2-chloro-5-nitropyridine-4-carboxylic acid. The reaction is quenched on ice and the product is filtered and dried.

  • Nucleophilic Aromatic Substitution (SₙAr): The resulting chloro-nitro-pyridine is subjected to amination. Heating the intermediate with aqueous ammonia under pressure replaces the chlorine atom with an amino group. This step is driven by the strong electron-withdrawing effect of the adjacent nitro group and ring nitrogen.

  • Reduction of the Nitro Group: The nitro group of the 5-amino-2-nitropyridine-4-carboxylic acid is reduced to a second amino group. This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a reducing metal like iron powder in acidic medium (e.g., acetic acid or HCl). This yields a diamino-pyridine intermediate.

  • Diazotization and Fluorination (Balz-Schiemann type reaction): The diamino intermediate is selectively diazotized at the 2-position amino group using sodium nitrite (NaNO₂) in a strongly acidic medium like tetrafluoroboric acid (HBF₄) or HF-Pyridine at low temperature (~0 °C). The resulting diazonium salt is then carefully heated to decompose, releasing N₂ gas and installing the fluorine atom to yield the final product, 5-Amino-2-fluoropyridine-4-carboxylic acid.[8]

  • Purification: The crude product is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the desired purity (>95%).

Quality Control and Validation

The identity and purity of the final compound must be rigorously confirmed.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the purity, typically aiming for >97%.

  • Structural Confirmation: The full suite of spectroscopic methods described in Section 2.1 (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) is employed to unequivocally confirm the structure and rule out isomeric impurities.

Applications in Research and Drug Development

The true value of 5-Amino-2-fluoropyridine-4-carboxylic acid lies in its versatile application as a scaffold in drug discovery. Its trifunctional nature allows for precise, directed modifications.

A Key Building Block for Complex Molecules

The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The functional groups on this molecule serve distinct purposes:

  • Carboxylic Acid: Acts as a versatile chemical handle. It can be converted to amides, esters, or other functional groups, allowing for covalent attachment to linkers or other molecular fragments.

  • Amino Group: Provides a nucleophilic site for derivatization, commonly used for forming amides, sulfonamides, or for use in reductive amination reactions.

  • Fluorine Atom: As discussed, it serves to block metabolic oxidation at the 2-position, potentially increasing the half-life of a drug candidate. It can also modulate the pKa of the pyridine nitrogen and participate in favorable drug-receptor interactions.[11]

Application in Protein Degradation (PROTACs)

The compound is explicitly marketed as a "Protein Degrader Building Block".[4] This points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This molecule can serve as a starting point for synthesizing either the "warhead" that binds the target protein or the ligand that binds the E3 ligase.

Diagram 3: Conceptual Role in PROTAC Assembly

PROTAC_Concept cluster_BuildingBlock Potential Derivatization Point Warhead Target-Binding Ligand (Warhead) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand BuildingBlock 5-Amino-2-fluoropyridine- 4-carboxylic acid BuildingBlock->Warhead Synthesize Warhead

Caption: Role as a precursor for PROTAC components.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from analogous fluorinated pyridine carboxylic acids provide a strong basis for hazard assessment.

  • Hazard Identification: This chemical is likely to be classified as an irritant. Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13][14]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15]

    • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

Conclusion

5-Amino-2-fluoropyridine-4-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block for modern pharmaceutical research. Its combination of a metabolically robust fluoropyridine core with two orthogonal functional handles (an amine and a carboxylic acid) provides medicinal chemists with a powerful tool for constructing complex molecular architectures. Its emerging role in targeted protein degradation highlights its relevance in cutting-edge therapeutic modalities. Understanding its fundamental properties, synthesis, and safe handling is the first step for researchers looking to leverage this high-value scaffold in their drug discovery programs.

References

  • Keminntek Laboratories.
  • Oakwood Chemical. 5-amino-2-fluoropyridine-4-carboxylic acid, min 97%.
  • Chembase.cn. 5-Bromo-2-chloro-4-methylpyridine | CAS 101395-19-9.
  • Fisher Scientific. SAFETY DATA SHEET: 5-Fluoropyridine-2-carboxylic acid.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Fluoropyridine-4-carboxylic acid.
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  • Rehman, AU., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
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An In-Depth Technical Guide to 5-Amino-2-fluoroisonicotinic Acid: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and bioavailability of a therapeutic agent. When incorporated into the pyridine ring, a privileged structure in a vast number of pharmaceuticals, these benefits are often amplified. This guide provides a comprehensive overview of a particularly valuable fluorinated pyridine derivative: 5-Amino-2-fluoroisonicotinic acid. Also known by its synonym, 5-amino-2-fluoropyridine-4-carboxylic acid, this compound has emerged as a critical building block in the synthesis of complex and potent drug candidates.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueReference
CAS Number 171178-43-1[3]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.11 g/mol [4]
Appearance Brown solid[5]
Purity ≥95%[5]
InChI Key DKYUCRYPZALEMP-UHFFFAOYSA-N[4]
SMILES Nc1cnc(F)cc1C(=O)O[5]

The Discovery and History of a Versatile Intermediate

Synthetic Methodologies: A Practical Approach

The synthesis of this compound and its derivatives often involves multi-step sequences that leverage established reactions in heterocyclic chemistry. While a definitive, originally published protocol for the title compound is not available, a general and practical synthetic approach can be conceptualized based on known transformations of pyridine rings. A common strategy involves the introduction of the fluorine atom via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor.

Below is a representative, detailed protocol for the synthesis of a related fluorinated pyridine, methyl 3-fluoropyridine-4-carboxylate, which illustrates the principles that could be adapted for the synthesis of this compound. This particular synthesis utilizes a nitropyridine as a precursor, where the nitro group acts as a good leaving group for nucleophilic aromatic substitution by fluoride.[6]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate[6]

Materials:

  • Methyl 3-nitropyridine-4-carboxylate

  • Cesium fluoride (CsF)

  • Dry Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

  • Nitrogen gas (N₂)

Procedure:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (517 mg, 3.406 mmol, 5 equivalents).

  • Heat the reaction mixture to 120 °C for 90 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of ethyl acetate and pentane as the eluent.

  • Upon completion of the reaction, add distilled water (20 mL) to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and concentrate them in vacuo.

  • Purify the crude product by flash chromatography using a 4:1 mixture of ethyl acetate and pentane to yield the final product, methyl 3-fluoropyridine-4-carboxylate, as an oil.

Causality of Experimental Choices:

  • Dry DMSO: The use of a dry, polar aprotic solvent like DMSO is crucial for SNAr reactions as it effectively solvates the cesium and fluoride ions without protonating the nucleophile, thereby enhancing its reactivity.

  • Cesium Fluoride: Cesium fluoride is a more effective source of fluoride ions in this reaction compared to other alkali metal fluorides due to the higher dissociation of the Cs-F bond in DMSO.

  • Excess Fluoride: A significant excess of the fluoride source is used to drive the reaction to completion.

  • Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent the introduction of moisture, which could quench the reaction.

  • Flash Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting material and byproducts.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry, primarily due to its utility in the synthesis of kinase inhibitors.[1][7] Protein kinases are a critical class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] The unique arrangement of the amino, fluoro, and carboxylic acid functional groups on the pyridine ring of this compound provides a versatile platform for the construction of complex molecules that can potently and selectively inhibit specific kinases.

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[10] The 2-aminopyridine scaffold, which is a core feature of this compound, is a common motif in many kinase inhibitors. The fluorine atom at the 2-position can enhance binding affinity and improve metabolic stability, while the amino and carboxylic acid groups provide handles for further chemical modifications to optimize the drug-like properties of the final compound.

While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily identifiable, its structural motifs are present in numerous patented kinase inhibitors. Its application extends to the agrochemical industry as well, where it serves as a building block for novel pesticides and herbicides.[1]

Logical Relationships in Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor often follows a convergent strategy where key fragments are prepared separately and then coupled together. This compound represents a key fragment that can be elaborated and then joined with other molecular components to generate the final drug candidate.

G A Starting Materials B Synthesis of This compound A->B C Functional Group Modification B->C D Coupling with Other Fragments C->D E Final Kinase Inhibitor D->E

Caption: A generalized workflow for the synthesis of kinase inhibitors utilizing this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its strategic combination of functional groups on a privileged pyridine scaffold makes it an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for versatile and sophisticated building blocks like this compound is expected to grow. Future research will likely focus on developing even more efficient and scalable synthetic routes to this and related compounds, as well as exploring its application in the synthesis of novel therapeutic agents targeting a wider range of diseases.

References

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A Senior Application Scientist's Guide to 5-Amino-2-fluoroisonicotinic Acid: Procurement, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-Amino-2-fluoroisonicotinic acid (CAS No. 171178-43-1), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines the commercial supplier landscape, provides detailed protocols for safe handling and quality assessment, and explores its application in the synthesis of complex pharmaceutical intermediates. The strategic incorporation of a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics.[1][2][3] This guide serves as a comprehensive resource to facilitate the effective procurement and utilization of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in a multitude of approved pharmaceutical agents. The strategic introduction of fluorine atoms into these heterocyclic systems is a well-established strategy in medicinal chemistry to modulate various properties of a drug candidate.[1] Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] this compound, with its amino and carboxylic acid functionalities, presents a versatile platform for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.[5]

Commercial Sourcing and Supplier Overview

The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a range of commercial suppliers, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the comprehensiveness of the provided documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of notable commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierRegion(s) ServedTypical PurityAvailable Quantities
Sigma-Aldrich (Merck) Global≥95%Gram to multi-gram scale
AK Scientific, Inc. North America95%Gram scale
AccelaChem Global>97%Sub-gram to 10g+
BLDpharm Global97%Inquire for bulk
CymitQuímica Europe≥95%Milligram to gram scale
Chem-Impex Global≥96%Inquire for details
Bellen Chemistry Global95% minInquire for details
Hangzhou Shuyuan Pharmaceutical AsiaInquire for detailsInquire for details
XIAMEN EQUATION CHEMICAL AsiaInquire for detailsInquire for details

This list is not exhaustive, and numerous other suppliers can be found through chemical sourcing platforms. Researchers are encouraged to request quotations and sample documentation to ensure the supplier meets their specific quality and regulatory requirements.

In-Depth Technical Profile

  • Chemical Name: this compound

  • Synonyms: 5-Amino-2-fluoropyridine-4-carboxylic acid

  • CAS Number: 171178-43-1

  • Molecular Formula: C₆H₅FN₂O₂

  • Molecular Weight: 156.11 g/mol

  • Appearance: Typically a brown or yellow solid[5][6]

Safety, Handling, and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of this compound. The following protocols are synthesized from available Safety Data Sheets.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are classified as hazardous substances. Key hazard statements include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances such as strong oxidizing agents.

  • Stability: The compound is generally stable under recommended storage conditions.

Application in Pharmaceutical Synthesis: A Case Study

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds for drug discovery. A notable application is in the preparation of substituted pyrido[3,4-d]pyrimidin-4-ols, which are scaffolds for various therapeutic agents, including LATS inhibitors.[7]

Experimental Protocol: Synthesis of 6-fluoro-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidin-4-ol

The following is a representative protocol adapted from the patent literature, demonstrating the utility of this compound as a key reactant.[7]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser, combine isonicotinimidamide hydrochloride (1 equivalent) and formamide.

  • Heat the mixture to 120°C and stir for 4 hours.

Step 2: Addition of this compound

  • To the reaction mixture, add this compound (1 equivalent, 6.41 mmol).

  • Increase the temperature and reflux the resulting mixture for 24 hours.

Step 3: Work-up and Isolation

  • After cooling to room temperature, a solid product will precipitate.

  • Collect the solid by filtration.

  • Wash the collected solid with ethyl acetate (EtOAc).

  • Dry the product under vacuum to yield 6-fluoro-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidin-4-ol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Isonicotinimidamide HCl Isonicotinimidamide HCl Step1 Heat at 120°C, 4h Isonicotinimidamide HCl->Step1 Formamide Formamide Formamide->Step1 This compound This compound Step2 Add this compound Reflux, 24h This compound->Step2 Step1->Step2 Cool Cool to RT Step2->Cool Filter Filter solid Cool->Filter Wash Wash with EtOAc Filter->Wash Dry Dry under vacuum Wash->Dry Product 6-fluoro-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidin-4-ol Dry->Product

Caption: Synthetic workflow for a pyrido[3,4-d]pyrimidin-4-ol derivative.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is crucial for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound. Due to its amino acid-like structure, pre-column derivatization can be employed for enhanced detection, though UV detection is also viable.[8][9][10][11][12]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases).

This method should be validated for linearity, precision, and accuracy according to internal or regulatory standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

¹H NMR Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the solubility of the carboxylic acid and amino groups.

  • Expected Chemical Shifts (δ, ppm):

    • The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact shifts and coupling patterns will be influenced by the fluorine, amino, and carboxylic acid substituents.

    • The amino (-NH₂) protons will likely appear as a broad singlet, with a chemical shift that can be concentration and temperature-dependent.

    • The carboxylic acid (-COOH) proton will be a very broad singlet, often far downfield (>10 ppm).

G QC_Workflow Quality Control Workflow Procure Compound Visual Inspection HPLC Analysis NMR Spectroscopy Documentation Review Release for Use QC_Workflow:f0->QC_Workflow:f1 Receive QC_Workflow:f1->QC_Workflow:f2 Pass QC_Workflow:f2->QC_Workflow:f3 Check Purity QC_Workflow:f3->QC_Workflow:f4 Confirm Structure QC_Workflow:f4->QC_Workflow:f5 Verify CoA Released Released QC_Workflow:f5->Released

Caption: A typical quality control workflow for a research chemical.

Conclusion

This compound is a strategically important building block for drug discovery and development, offering a unique combination of functionalities and the beneficial properties of fluorine substitution. This guide has provided a comprehensive overview of its commercial availability, safe handling procedures, a practical synthetic application, and robust analytical methods for quality control. By leveraging the information presented herein, researchers can confidently and effectively incorporate this versatile compound into their research programs, accelerating the discovery of novel therapeutic agents.

References

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The Emergence of 5-Amino-2-fluoroisonicotinic Acid Derivatives as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The 5-Amino-2-fluoroisonicotinic acid core, a fluorinated pyridine derivative, represents a versatile and increasingly important structural motif in the design of targeted therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogs of this compound. Drawing upon field-proven insights and established principles in drug discovery, this document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own research, particularly in the realm of oncology and kinase inhibition.

Introduction: The Strategic Advantage of the Fluorinated Aminopyridine Core

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[4] The introduction of a fluorine atom, as in the this compound scaffold, offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 (CYP) enzymes. This "metabolic blocking" can significantly enhance a compound's half-life and bioavailability.[5]

  • Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and potentially altering its binding interactions and solubility.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and polar interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

The amino group at the 5-position and the carboxylic acid at the 4-position provide convenient handles for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of biological activity. This guide will focus on the derivatization of these functional groups to generate amides and esters, and will explore their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6]

Synthetic Strategies for this compound Derivatives

The synthesis of a diverse library of this compound derivatives is paramount for establishing robust structure-activity relationships (SAR). The core scaffold itself can be prepared through multi-step sequences, often starting from readily available pyridine precursors.[7][8] The primary functional handles for derivatization are the 5-amino group and the 4-carboxylic acid.

Amide Synthesis at the Carboxylic Acid Moiety: A Step-by-Step Protocol

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The following protocol outlines a reliable method for the synthesis of this compound amides.

Protocol: Amide Coupling via Activated Ester Intermediates

  • Activation of the Carboxylic Acid: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). Add 1.1 equivalents of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 1.5 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add 1.2 equivalents of the desired primary or secondary amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Esterification of the Carboxylic Acid Moiety

Ester derivatives can be readily prepared through standard acid-catalyzed esterification or by reaction with alkyl halides in the presence of a base.

Protocol: Fischer Esterification

  • Reaction Setup: Suspend this compound in an excess of the desired alcohol (e.g., ethanol for ethyl ester synthesis).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.

The following diagram illustrates the general synthetic workflow for creating a library of amide and ester derivatives from the this compound core.

Synthesis_Workflow Core 5-Amino-2-fluoroisonicotinic Acid (Core Scaffold) Activation Activation Core->Activation Esterification Esterification Core->Esterification Amine_Addition Amine_Addition Amide_Product Amide_Product Amine_Addition->Amide_Product Ester_Product Ester_Product Esterification->Ester_Product

Caption: General synthetic workflow for derivatization.

Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Derivatives of aminopyridines and related heterocyclic scaffolds have shown significant promise as inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer.[9][10] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[11][12][13] We hypothesize that this compound derivatives, by virtue of their structural similarity to known kinase inhibitors, can effectively target key nodes in this pathway.

Proposed Mechanism of Action

We propose that these derivatives function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. The aminopyridine core is expected to form key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, while the synthetically installed amide or ester moieties can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[14] Inhibition of this pathway would lead to a reduction in the phosphorylation of downstream effectors such as Akt and S6K, ultimately resulting in decreased cell proliferation and the induction of apoptosis.

The following diagram illustrates the proposed mechanism of action of this compound derivatives on the PI3K/Akt/mTOR signaling pathway.

// Nodes for the pathway RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node for the inhibitor Inhibitor [label="5-Amino-2-fluoroisonicotinic\nAcid Derivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Apoptosis [label="Inhibits"]; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> Proliferation; FourEBP1 -> Proliferation [arrowhead=tee];

// Inhibitor connections Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, style=bold, label="Inhibits"]; Inhibitor -> mTORC1 [color="#EA4335", arrowhead=tee, style=bold, label="Inhibits"]; }

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
In Vitro Anticancer Activity: A Representative Study

To illustrate the potential of this scaffold, we present representative anticancer activity data for a series of analogous aminopyridine derivatives against various human cancer cell lines.[15][16] It is important to note that this data is for structurally related compounds and serves as a predictive guide for the potential of this compound derivatives.

Compound IDR Group (Amide)Cancer Cell LineGrowth Inhibition (%)[17]IC50 (µM)[15][16]
Analog-1 -NH-phenylMCF-7 (Breast)7815.57
Analog-2 -NH-4-methoxyphenylA2780 (Ovarian)-11.52
Analog-3 -NH-cyclopropylHCT-116 (Colon)49>50
Analog-4 -NH-benzylNCI-H460 (Lung)65-
Analog-5 -NH-(pyridin-2-yl)K-562 (Leukemia)-9.24

Data is for analogous aminopyridine and aminothiazole compounds and is for illustrative purposes.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

To validate the proposed mechanism of action, Western blot analysis can be employed to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the synthesized derivatives.

Protocol: Western Blot for PI3K/Akt/mTOR Pathway Proteins

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 or A549) and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known PI3K or mTOR inhibitor).

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream targets like S6K and 4E-BP1, overnight at 4°C.[18][19]

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the inhibitory effect of the compounds on the signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of key structure-activity relationships, guiding the design of more potent and selective inhibitors. Based on studies of analogous aminopyridine kinase inhibitors, several key trends can be predicted.[9][14][20]

  • Amide Substituents: The nature of the R-group on the amide nitrogen is critical for activity. Small, hydrophobic groups such as a cyclopropyl ring may enhance binding in specific hydrophobic pockets. Aromatic or heteroaromatic rings can engage in pi-stacking interactions, potentially increasing potency.

  • Ester Moiety: While esters can serve as valuable intermediates and prodrugs, they are often susceptible to hydrolysis by esterases in vivo. However, they provide a means to explore the steric and electronic requirements of the binding pocket.

  • Substitution on the Pyridine Ring: While this guide focuses on the 5-amino-2-fluoro substitution pattern, further modification of the pyridine ring at other positions could fine-tune the electronic properties and steric profile of the molecule, leading to improved selectivity.

The following diagram illustrates the key points for SAR exploration on the this compound scaffold.

Structure [label=<

>];

// Placeholder for the chemical structure image // In a real implementation, you would generate or link to an image of the core scaffold. // For this text-based generation, I will use labels to point to regions of the molecule.

Core_Structure [label="[ this compound Core ]", shape=box, style=dashed];

SAR_Point1 [label="Amide/Ester Moiety (R-group):\n- Steric bulk\n- Hydrophobicity\n- H-bond donors/acceptors", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR_Point2 [label="5-Amino Group:\n- Key H-bond donor\n- Potential for further derivatization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR_Point3 [label="2-Fluoro Group:\n- Modulates pKa\n- Enhances metabolic stability\n- Potential for polar interactions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Core_Structure -> SAR_Point1 [label="Position 4"]; Core_Structure -> SAR_Point2 [label="Position 5"]; Core_Structure -> SAR_Point3 [label="Position 2"]; }

Caption: Key regions for SAR exploration.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The this compound scaffold possesses inherent properties that are favorable for drug development.

  • Metabolic Stability: As previously discussed, the 2-fluoro substituent is expected to confer significant metabolic stability, leading to a longer in vivo half-life.[5][21]

  • Solubility and Permeability: The carboxylic acid and amino functionalities, along with the pyridine nitrogen, provide opportunities to modulate the aqueous solubility and membrane permeability of the derivatives through salt formation or the introduction of appropriate functional groups.

  • Oral Bioavailability: The enhanced metabolic stability and tunable physicochemical properties suggest that optimized derivatives could exhibit good oral bioavailability.

Further studies, including in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in animal models, would be necessary to fully characterize the ADME (absorption, distribution, metabolism, and excretion) properties of novel derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors, particularly for targeting the PI3K/Akt/mTOR pathway in cancer. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent physicochemical properties are advantageous for drug discovery.

Future work in this area should focus on:

  • Synthesis of a Broad Derivative Library: A comprehensive library of amides and other derivatives should be synthesized to fully explore the SAR.

  • Extensive Biological Screening: Derivatives should be screened against a broad panel of kinases to determine their potency and selectivity profiles.

  • In-depth Mechanistic Studies: Lead compounds should be further characterized in cellular and in vivo models to confirm their mechanism of action and evaluate their therapeutic potential.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME properties of lead candidates is essential for their advancement into preclinical and clinical development.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this compound derivatives to discover and develop the next generation of targeted therapies.

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  • Jafari, S., et al. (2021).
  • MySkinRecipes. (n.d.). Ethyl 5-amino-2-fluorobenzoate.
  • Foloppe, N., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry.
  • Zhang, M., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions.
  • BLD Pharm. (n.d.). 1260742-34-4|Ethyl 5-amino-2-fluoroisonicotinate.
  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell.
  • ResearchGate. (n.d.). Different FDA approved (PI3K) inhibitors.
  • Semantic Scholar. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
  • ResearchGate. (n.d.). Other members of the second generation of mTOR inhibitors.
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  • Zhang, C., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules.
  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][18]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

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A Theoretical Deep Dive into 5-Amino-2-fluoroisonicotinic Acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Within this context, 5-Amino-2-fluoroisonicotinic acid has emerged as a molecule of significant interest. Its substituted pyridine core is a prevalent motif in a vast number of pharmaceuticals, and the specific arrangement of its functional groups—an amino group, a carboxylic acid, and a fluorine atom—offers a versatile platform for creating novel therapeutics.[5][6][7]

This technical guide provides an in-depth theoretical exploration of this compound. Moving beyond simple cataloging of its properties, we will delve into the computational methodologies used to predict its behavior and elucidate its electronic and structural characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this valuable building block and how theoretical studies can accelerate its application in medicinal chemistry.

Molecular Architecture and Predicted Physicochemical Properties

This compound, with the chemical formula C₆H₅FN₂O₂, is a substituted pyridine derivative.[8][9] Its structure is characterized by a pyridine ring with an amino group at the 5-position, a fluorine atom at the 2-position, and a carboxylic acid group at the 4-position (isonicotinic acid nomenclature).

PropertyValueSource
CAS Number 171178-43-1[8]
Molecular Weight 156.12 g/mol [8]
Molecular Formula C₆H₅FN₂O₂[8]
Boiling Point 514.394 °C at 760 mmHg[10]
Flashing Point 264.896 °C[10]
Density 1.535 g/cm³[10]

The presence of both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) center suggests amphoteric properties, which can be critical for its interaction with biological systems and for its formulation as a drug substance. The strategic placement of the electron-withdrawing fluorine atom is expected to significantly modulate the pKa of the amino group and the pyridine nitrogen, a crucial aspect that can be precisely predicted through computational means.[5][8]

Theoretical Framework: A Computational Approach to Understanding

To truly unlock the potential of this compound, we must turn to theoretical and computational chemistry. Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the properties of molecules with a high degree of accuracy.[9][11][12]

Computational Protocol for Theoretical Analysis

A robust theoretical analysis of this compound would typically follow the workflow outlined below. This protocol is designed to provide a comprehensive understanding of the molecule's intrinsic properties.

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Analysis A->B Confirm minimum energy D Spectroscopic Prediction (IR, Raman, NMR) A->D Input for spectra F Docking & MD Simulations A->F Optimized structure for interaction studies C Electronic Structure Analysis (HOMO, LUMO, MEP) B->C Input for electronic properties E Reactivity Descriptors (Fukui Functions, pKa) C->E Derive reactivity G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons (Electrophilic Character) HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons (Nucleophilic Character) HOMO->LUMO e_up Increasing Energy e_down e_up->e_down

Caption: The relationship between HOMO, LUMO, and the energy gap.

The amino group is a strong electron-donating group, which will increase the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the fluorine atom and the carboxylic acid group are electron-withdrawing, which will decrease the electron density. This interplay of electronic effects will create a unique electrostatic potential map, with the amino group and the pyridine nitrogen being likely sites for electrophilic attack or hydrogen bonding, and the carbon atom attached to the fluorine being a potential site for nucleophilic attack.

The HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carboxylic acid group and the pyridine ring, indicating these as the regions most susceptible to receiving electrons. The magnitude of the HOMO-LUMO gap will be a key indicator of the molecule's kinetic stability.

Spectroscopic Signatures: A Theoretical Fingerprint

Theoretical calculations can provide a detailed prediction of the spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. DFT calculations can predict this shift with good accuracy, providing a valuable tool for confirming the successful synthesis and purity of the compound. [13]* ¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the pyridine ring will be influenced by the electronic effects of the substituents. Theoretical predictions can help in the assignment of complex spectra.

  • IR Spectroscopy: The vibrational spectrum will show characteristic peaks for the N-H stretching and bending of the amino group, the C=O and O-H stretching of the carboxylic acid, and the C-F stretching. [10]Theoretical frequency calculations can help to assign these vibrational modes definitively.

Implications for Drug Design and Development

The theoretical insights gained from computational studies have direct and practical implications for the use of this compound in drug design.

G cluster_0 Drug Design Applications A Scaffold for Library Synthesis B Modulation of pKa A->B Informs SAR D Fine-tuning of Binding Affinity A->D Creates diverse interactions B->D Optimizes target engagement C Metabolic Stability Enhancement C->D Improves pharmacokinetics

Caption: Key applications of this compound in drug design.

  • Versatile Scaffold: The molecule's three distinct functional groups provide multiple points for chemical modification, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries. The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the pyridine ring can undergo further substitution reactions.

  • pKa Modulation: The fluorine atom's electron-withdrawing nature will lower the basicity of the pyridine nitrogen and the amino group. This can be strategically used to fine-tune the overall pKa of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. Incorporating this compound into a larger molecule can therefore block potential sites of metabolism and increase the drug's half-life.

  • Novel Binding Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets that would not be possible with a non-fluorinated analogue. This can lead to enhanced binding affinity and selectivity.

Conclusion

This compound is more than just a chemical intermediate; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. While direct experimental and theoretical studies on this specific molecule are emerging, a wealth of knowledge from related systems allows us to confidently predict its properties and potential. Theoretical studies, particularly those employing Density Functional Theory, provide an indispensable toolkit for understanding its electronic structure, reactivity, and spectroscopic signatures. By leveraging these computational insights, researchers can accelerate the drug discovery process, making more informed decisions about how to best utilize this promising molecule to create the next generation of therapeutics.

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • World Scientific Publishing. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein.
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  • Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Soloshonok, V. A., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate.
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  • PubMed Central (PMC). (Date not available). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • PubMed Central (PMC). (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2856–2866.
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  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
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Methodological & Application

Synthesis of Bio-active Scaffolds Utilizing 5-Amino-2-fluoroisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-fluoroisonicotinic Acid in Medicinal Chemistry

This compound is a highly functionalized pyridine ring system that has emerged as a privileged scaffold in modern drug discovery. Its unique electronic properties and versatile functional handles make it a coveted building block for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors. The presence of a fluorine atom at the 2-position significantly modulates the pKa of the pyridine nitrogen and can enhance binding affinity and metabolic stability of the final compound. The amino group at the 5-position and the carboxylic acid at the 4-position provide orthogonal sites for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on two of the most powerful and widely employed transformations in medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling reaction. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis of novel derivatives for drug development programs.

PART 1: Amide Coupling Reactions - Forging the Core of Kinase Inhibitors

The formation of an amide bond between the carboxylic acid moiety of this compound and a variety of amines or anilines is a cornerstone of its application in medicinal chemistry. This reaction is frequently employed to introduce key pharmacophoric elements that interact with the hinge region of protein kinases.

Causality Behind Experimental Choices in Amide Coupling

The selection of coupling reagents and reaction conditions is critical to achieving high yields and purity, especially given the dual functionality of the starting material. The amino group of this compound can potentially participate in side reactions, such as polymerization. To circumvent this, protection of the amino group (e.g., as a Boc or Cbz derivative) can be employed, though direct coupling is often achievable with careful selection of reagents.

Commonly used coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions. The solvent, often a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), is selected based on the solubility of the reactants.

Experimental Protocol: Synthesis of N-Aryl-5-amino-2-fluoroisonicotinamides

This protocol details a general procedure for the amide coupling of this compound with a substituted aniline, a common step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3,5-dimethoxyaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-amino-2-fluoroisonicotinamide.

Data Presentation:

EntryAnilineCoupling ReagentYield (%)Purity (LC-MS)
13,5-dimethoxyanilineEDC/HOBt75>95%
2Pyrazin-2-amineHATU68>95%
34-fluoroanilineT3P82>98%

Note: Yields are representative and may vary depending on the specific aniline and reaction scale.

Visualization of Amide Coupling Workflow:

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A 5-Amino-2-fluoro- isonicotinic acid D Amide Coupling (12-16h, RT) A->D B Substituted Aniline B->D C EDC / HOBt DIPEA, DMF C->D E Work-up & Purification D->E F N-Aryl-5-amino-2-fluoro- isonicotinamide E->F

Caption: Workflow for the synthesis of N-Aryl-5-amino-2-fluoroisonicotinamides.

PART 2: Suzuki-Miyaura Cross-Coupling - Expanding Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound derivatives, it is often employed to introduce aryl or heteroaryl moieties at a halogenated position, typically after the initial amide coupling. This strategy allows for the construction of complex biaryl systems, which are common motifs in kinase inhibitors that target the DFG-out conformation.

Strategic Considerations for Suzuki-Miyaura Coupling

For a successful Suzuki-Miyaura coupling, a halo-substituted precursor is required. This is typically achieved by starting with a bromo- or iodo-substituted analogue of this compound, or by introducing the halogen at a later stage. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂. The choice of ligand, such as triphenylphosphine (PPh₃) or more specialized phosphine ligands like XPhos or SPhos, can significantly impact the reaction efficiency. The base, often a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄), plays a key role in the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-2-fluoroisonicotinamide Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-fluoroisonicotinamide derivative with an arylboronic acid.

Materials:

  • Methyl 5-bromo-2-fluoroisonicotinate (or corresponding amide)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the methyl 5-bromo-2-fluoroisonicotinate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired biaryl product.

Data Presentation:

EntryArylboronic AcidCatalystYield (%)Purity (LC-MS)
14-methoxyphenylboronic acidPd(dppf)Cl₂85>97%
2Pyridine-3-boronic acidPd(PPh₃)₄72>95%
31-Methyl-1H-pyrazole-4-boronic acidXPhos Pd G291>98%

Note: Yields are representative and may vary based on the specific boronic acid and reaction conditions.

Visualization of Suzuki-Miyaura Coupling Catalytic Cycle:

SuzukiCycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of complex molecular architectures with significant potential in drug discovery. The robust and scalable protocols for amide coupling and Suzuki-Miyaura cross-coupling detailed in this application note provide a clear pathway for researchers to generate diverse libraries of compounds for biological evaluation. The strategic application of these synthetic methodologies enables the efficient exploration of structure-activity relationships, ultimately accelerating the development of novel therapeutics.

References

  • Amide Bond Formation and Peptide Coupling.Chemical Society Reviews, 2008, 37, 2247-2257. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction.Angewandte Chemie International Edition, 2011, 50(37), 8754-8772. [Link]
  • Discovery of Futibatinib (TAS-120), a Potent and Selective Irreversible FGFR1-4 Inhibitor.Journal of Medicinal Chemistry, 2020, 63(20), 11494-11510. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach.International Journal of Industrial Chemistry, 2022, 13, 133-143. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.Molecules, 2017, 22(5), 785. [Link]

Application Note: Strategic Incorporation of 5-Amino-2-fluoroisonicotinic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluoropyridinyl Moiety

In the landscape of modern peptide therapeutics and chemical biology, the incorporation of non-canonical building blocks is a cornerstone of innovation. 5-Amino-2-fluoroisonicotinic acid represents a unique structural motif that offers a confluence of desirable properties. The fluorinated pyridine ring acts as a bioisostere for phenyl or other heterocyclic groups, often enhancing metabolic stability and modulating pharmacokinetic profiles through the robust nature of the carbon-fluorine bond[1][2]. The fluorine atom's high electronegativity can also influence local conformation and receptor binding interactions[3][4].

Furthermore, the 5-amino group serves as a versatile chemical handle. It can be used as a point of attachment for reporter molecules, for peptide cyclization, or for creating branched peptide architectures. This application note provides a detailed guide for the successful incorporation of this building block into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide a robust experimental protocol, and address potential challenges to ensure reliable and reproducible synthesis.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity of the starting material. Key properties of the unprotected this compound are summarized below.

PropertyValueSource
CAS Number 171178-43-1[5]
Molecular Formula C₆H₅FN₂O₂[5]
Molecular Weight 156.12 g/mol [5]
Appearance Off-white to light yellow powder---
Storage Store at 2-8°C, protect from light and moistureManufacturer recommendation
Solubility Sparingly soluble in water, soluble in DMF, DMSOGeneral chemical knowledge

Safety Note: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Principle of Incorporation via Fmoc-SPPS

The successful integration of this compound into a peptide chain using the prevalent Fmoc/tBu strategy requires careful consideration of two key aspects: orthogonal protection and efficient activation[6][7].

Orthogonal Protection Strategy

In standard Fmoc-SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Boc, Trt)[1][8]. To prevent the 5-amino group of our building block from participating in unwanted side reactions during peptide elongation, it must be protected with an acid-labile group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the piperidine conditions used for Fmoc removal but is cleanly cleaved during the final TFA-mediated resin cleavage.

Therefore, the required building block for synthesis is N-Fmoc-N'-(Boc)-5-amino-2-fluoroisonicotinic acid . Researchers must either procure this derivative from a specialized supplier or synthesize it prior to beginning SPPS.

Activation and Coupling Chemistry

The formation of a peptide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin[9][10]. The electronic properties of this compound present a specific challenge. The electron-withdrawing effects of both the pyridine ring and the 2-fluoro substituent decrease the reactivity of the carboxylic acid group.

To overcome this reduced reactivity, a high-efficiency coupling reagent is paramount. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are strongly recommended[10][11]. These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly form a highly reactive acyl-uronium intermediate, which efficiently acylates the resin-bound amine.

The general activation and coupling mechanism using HATU is depicted below.

G cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling on Resin BuildingBlock Fmoc-(Boc)Afa-OH (Building Block) ActiveEster OAt-Active Ester (Highly Reactive) BuildingBlock->ActiveEster Activation HATU HATU + DIPEA NewPeptideBond Fmoc-(Boc)Afa-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptideBond Acylation PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptideBond

Caption: Activation of the building block with HATU/DIPEA to form a reactive ester, followed by coupling to the peptide-resin.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of N-Fmoc-N'-(Boc)-5-amino-2-fluoroisonicotinic acid (referred to as Fmoc-(Boc)Afa-OH) onto a resin-bound peptide with a free N-terminal amine.

Scale: 0.1 mmol Resin: Standard Fmoc-compatible resin (e.g., Rink Amide, Wang)

Materials and Reagents
  • Peptide-resin (0.1 mmol scale, post-Fmoc deprotection)

  • Fmoc-(Boc)Afa-OH (0.4 mmol, 4.0 eq)

  • HATU (0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • Kaiser Test Kit (Ninhydrin-based)

Workflow Overview

SPPS_Workflow start Start: Peptide-Resin (Fmoc-Protected N-Terminus) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (5-6 times) deprotection->wash1 kaiser_pre 3. Kaiser Test (Optional) (Confirm free amine - Blue) wash1->kaiser_pre coupling 4. Coupling Reaction (Fmoc-(Boc)Afa-OH, HATU, DIPEA in DMF) (2-4 hours) kaiser_pre->coupling wash2 5. DMF/DCM Wash coupling->wash2 kaiser_post 6. Kaiser Test (Confirm completion - Yellow) wash2->kaiser_post next_cycle Continue to next amino acid coupling kaiser_post->next_cycle

Caption: Step-by-step workflow for a single coupling cycle of the specialized building block in SPPS.

Step-by-Step Methodology
  • Resin Preparation & Deprotection:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF)[10].

    • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine. A final wash with DCM and then DMF can be beneficial.

  • Pre-Coupling Check (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A deep blue color confirms the presence of the free primary amine, indicating readiness for coupling.

  • Activation of the Building Block:

    • In a separate glass vial, dissolve Fmoc-(Boc)Afa-OH (4.0 eq) and HATU (3.9 eq) in DMF (approx. 2 mL for a 0.1 mmol scale).

    • Add DIPEA (8.0 eq) to the solution. Causality Note: Add the base last to initiate the activation. This mixture should be used within minutes of preparation. The solution may change color (typically to yellow).

  • Coupling Reaction:

    • Add the activation solution to the drained peptide-resin in the reaction vessel.

    • Ensure the resin is fully suspended in the solution and agitate at room temperature for a minimum of 2 hours.

    • Expert Insight: Due to the building block's potentially lower reactivity, a longer coupling time (up to 4 hours) or a double coupling may be necessary for difficult sequences. A double coupling involves draining the vessel after the initial 2 hours and adding a freshly prepared activation solution for another 2 hours.

  • Post-Coupling Wash:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling Completion:

    • Perform a Kaiser test on a small sample of the washed resin. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated and the coupling is complete.

    • If the test is positive (blue beads), it signifies incomplete coupling. In this case, a second coupling (Step 4) must be performed.

  • Continuation of Synthesis:

    • Once coupling is complete, proceed with the standard Fmoc deprotection of the newly added Fmoc-(Boc)Afa-OH to expose its Fmoc-protected amine for the next coupling cycle.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient activation/coupling time due to reduced reactivity of the building block. 2. Steric hindrance from the preceding amino acid sequence. 3. Poor resin swelling.1. Perform a double coupling: Repeat the activation and coupling step with fresh reagents for an additional 2 hours. 2. Increase reaction time: Extend the initial coupling time to 4-6 hours. 3. Ensure adequate solvent volume for proper resin swelling.
Low Final Peptide Purity/Yield 1. Incomplete coupling at the Fmoc-(Boc)Afa-OH step leading to deletion sequences. 2. Premature deprotection of the Boc group on the 5-amino position (unlikely but possible with certain reagents).1. Implement routine Kaiser testing to ensure >99% completion at this critical step. 2. Use only high-purity reagents (Fmoc-(Boc)Afa-OH, HATU, solvents). 3. Confirm the stability of the Boc group under your specific deprotection conditions if issues persist.
Unexpected Mass in Final Product (+56 Da) Incomplete removal of the Boc protecting group during final TFA cleavage.1. Increase the duration of the final TFA cleavage cocktail (e.g., from 2 hours to 3-4 hours). 2. Ensure an effective scavenger cocktail is used (e.g., TFA/TIS/H₂O 95:2.5:2.5) to quench reactive carbocations.

Conclusion

The incorporation of this compound is a powerful strategy for advancing peptide drug design. While its electronic properties demand a more rigorous approach than standard amino acids, success is readily achievable. By employing a robust orthogonal protection strategy (Fmoc/Boc), utilizing high-efficiency coupling reagents like HATU, and verifying reaction completion, researchers can reliably integrate this valuable building block. The protocols and principles outlined in this guide provide a validated framework for harnessing the full potential of fluoropyridinyl-modified peptides in therapeutic and research applications.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Nowick, J.S. Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Chem-Impex International, Inc. (n.d.). This compound.
  • MDPI. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • PubMed. (2019). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine in Peptide Design: Enhancing Stability and Efficacy.
  • MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • PubMed. (2019). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Luxembourg Bio Technologies. (2007). Developments in peptide and amide synthesis.

Sources

Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Amino-2-fluoroisonicotinic Acid in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring substituted with a fluorine atom, an amino group, and a carboxylic acid, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The amino and carboxylic acid functionalities provide versatile handles for the construction of more complex molecules, particularly through the formation of amide bonds, which are prevalent in pharmaceuticals.

However, the electronic nature of this compound presents specific challenges for amide coupling reactions. The electron-withdrawing effects of both the fluorine atom and the pyridine ring decrease the nucleophilicity of the 5-amino group, making it less reactive towards activated carboxylic acids. Consequently, standard amide coupling conditions may result in low yields or require harsh conditions. This guide provides a detailed analysis of the key considerations and offers optimized protocols for successful amide bond formation with this important substrate.

Understanding the Reactivity of this compound

The primary challenge in coupling amines with this compound lies in the reduced nucleophilicity of the 5-amino group. The electron density on the nitrogen atom is diminished by the inductive effect of the adjacent fluorine atom and the resonance effect of the pyridine ring.

Conversely, the carboxylic acid group at the 4-position is also influenced by the electron-withdrawing fluorine atom, which is expected to increase its acidity (lower its pKa) compared to isonicotinic acid. A predicted pKa for the carboxylic acid of this compound is approximately 3.77.[4] This increased acidity can be beneficial for activation.

Given these electronic properties, the choice of coupling reagent and reaction conditions is critical to achieve efficient amide bond formation.

Selecting the Optimal Coupling Reagent

For challenging amide couplings involving electron-deficient amines, powerful coupling reagents are required. Two of the most effective and commonly used classes of reagents for this purpose are uronium/aminium salts and carbodiimides used in conjunction with activating additives.

Uronium/Aminium Salts: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for difficult couplings.[5][6]

Mechanism of Action: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting active ester is then readily attacked by the amine to form the amide bond.[6]

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus + Base HATU HATU Activated_Ester OAt-Active Ester RCOO_minus->Activated_Ester + HATU Amide Amide Activated_Ester->Amide + R'-NH₂ Amine R'-NH₂ Byproducts HOAt + Urea byproduct EDC_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Urea Urea byproduct

Caption: EDC/HOBt activation of a carboxylic acid.

Recommended Reaction Conditions

The selection of solvent, base, temperature, and stoichiometry are all critical for a successful coupling reaction with this compound.

ParameterRecommendationRationale
Coupling Reagent HATU or EDC/HOBt with catalytic DMAPHATU is highly effective for challenging couplings. EDC/HOBt is a more economical option, and the addition of catalytic DMAP can significantly improve rates with electron-deficient amines. [7]
Solvent Anhydrous DMF or AcetonitrileThese polar aprotic solvents are generally good at dissolving the starting materials and reagents. Acetonitrile can be a good choice for EDC/DMAP/HOBt couplings. [7]The solubility of related compounds like nicotinic and isonicotinic acid has been studied in various organic solvents. [8][9]
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base is essential to prevent side reactions with the coupling reagent. DIPEA is a common choice for both HATU and EDC couplings. [6][7]
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C can help to control any initial exotherm and minimize side reactions. The reaction is then typically allowed to warm to room temperature.
Stoichiometry See protocols belowA slight excess of the amine and coupling reagent is often used to drive the reaction to completion.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine being coupled. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency in challenging couplings. [6] Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Add HATU to the solution.

  • Add DIPEA to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

HATU_Workflow Start Dissolve Acid, HATU, & DIPEA in DMF Preactivate Pre-activate at RT (15-30 min) Start->Preactivate AddAmine Add Amine Solution Preactivate->AddAmine React React at RT (2-18 h) AddAmine->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated coupling.

Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling

This protocol provides a more cost-effective alternative to HATU, with the addition of catalytic DMAP to enhance the reaction with the electron-deficient amine. [7] Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 equiv)

  • DMAP (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • To a dry flask under an inert atmosphere, add this compound, the amine, HOBt, and DMAP.

  • Dissolve the mixture in anhydrous acetonitrile or DMF.

  • Add DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the amount of coupling reagent and amine (up to 1.5 equivalents). Increasing the reaction time or temperature (e.g., to 40-50 °C) may also be beneficial, but should be done cautiously to avoid side reactions.

  • Side Reactions: The formation of byproducts can sometimes be an issue. Ensure that anhydrous conditions are maintained, as water can hydrolyze the activated intermediates. The order of addition can also be important; pre-activating the carboxylic acid before adding the amine is generally recommended for HATU couplings to avoid potential side reactions of the amine with the coupling reagent.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Multiple aqueous washes are often effective. If solubility issues arise during workup, a different solvent system may be required.

Conclusion

Amide coupling with this compound requires careful consideration of the substrate's electronic properties. The reduced nucleophilicity of the 5-amino group necessitates the use of powerful coupling reagents such as HATU or an optimized EDC/HOBt/DMAP system. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can successfully synthesize a wide range of amide derivatives of this valuable building block for applications in drug discovery and development.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • Inhibitor Research Hub.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 68, 152767. [Link]
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
  • Abdel-Magid, A. F. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega, 8(45), 42055-42065. [Link]
  • Organic Syntheses.
  • Google Patents. Process for preparing amino-carboxylic acid amides.
  • Google Patents.
  • Gekko, K., Ohmae, E., & Takagi, T. (1998). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochimica et biophysica acta, 1387(1-2), 175–185. [Link]
  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
  • Williams, C. M., & Scott, J. S. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 24(54), 14383–14386. [Link]
  • Google P
  • Organic Syntheses.
  • Google Patents.
  • Google Patents. Process for the preparation of L-alpha-amino acid and d-alpha-amino acid amide.
  • Zhang, H., & Li, G. (2007). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 21(4), 693-696. [Link]
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • PubChem. 2-Fluoropyridine. [Link]
  • iChemical. This compound, CAS No. 171178-43-1. [Link]
  • Career Henan Chemical Co. This compound CAS NO.171178-43-1. [Link]
  • Semantic Scholar.
  • IndiaMART. 5-AMINO-2-FLUORO-ISONICOTINIC ACID manufacturers and suppliers in india. [Link]

Sources

Application Notes and Protocols: Strategic Protection of 5-Amino-2-fluoroisonicotinic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

5-Amino-2-fluoroisonicotinic acid is a highly valuable, fluorinated pyridine building block in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the pyridine nitrogen, make it a key component in a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[3] However, the very features that make this molecule attractive—the nucleophilic amino group and the carboxylic acid—also present significant challenges in multi-step syntheses. Unwanted side reactions, such as self-polymerization or undesired reactivity with coupling reagents, are common pitfalls.[4][5]

Therefore, a robust and well-defined protecting group strategy is not merely a technicality but a cornerstone for the successful synthesis of complex target molecules derived from this scaffold.[6] This guide provides a detailed examination of orthogonal protecting group strategies for this compound, offering both the "how" and the "why" behind experimental choices to empower researchers in their synthetic endeavors. We will explore the protection of both the 5-amino and the 4-carboxylic acid functionalities, with a critical evaluation of the compatibility of these protecting groups with the inherent reactivity of the fluoropyridine core.

I. Protecting the 5-Amino Group: A Balancing Act of Stability and Labile Removal

The 5-amino group of this compound is a nucleophilic center that requires protection to prevent unwanted acylation, alkylation, or other side reactions. The choice of the protecting group is dictated by its stability to the planned downstream reaction conditions and the mildness of its removal, ensuring the integrity of the final product.

A. The Ubiquitous Boc Group: A Reliable Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry, and for good reason.[7] It is generally stable to a wide range of non-acidic reagents and can be readily removed under acidic conditions.[8][9]

Rationale for Use: The Boc group's stability in basic and nucleophilic conditions makes it an excellent choice for subsequent modifications of the carboxylic acid or for palladium-catalyzed cross-coupling reactions at other positions of the pyridine ring. Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.[10]

Experimental Protocol: Boc Protection of this compound

Boc Protection reagents 5-Amino-2-fluoro- isonicotinic acid + (Boc)₂O, Base product N-Boc-5-Amino-2-fluoro- isonicotinic acid reagents->product CH₂Cl₂ or THF, rt

Caption: Boc protection of the 5-amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equiv.) in CH₂Cl₂ or THF.

  • Add triethylamine (1.5 equiv.). For less reactive systems, a catalytic amount of DMAP (0.1 equiv.) can be added.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

B. The Cbz Group: An Orthogonal Alternative

The benzyloxycarbonyl (Cbz or Z) group offers an excellent orthogonal protecting strategy to the acid-labile Boc group.[11] Its removal via catalytic hydrogenolysis provides a mild deprotection method that is compatible with many other functional groups.[12]

Rationale for Use: The Cbz group is stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations.[13] Its removal by hydrogenolysis is highly selective and avoids the use of strong acids that could potentially degrade sensitive substrates.[14] This orthogonality is crucial when both acid- and base-labile protecting groups are present elsewhere in the molecule.

Experimental Protocol: Cbz Deprotection

Cbz Deprotection reagents N-Cbz-protected amine product Free amine + Toluene + CO₂ reagents->product H₂, Pd/C, Solvent

Caption: Cbz deprotection via catalytic hydrogenolysis.

Materials:

  • N-Cbz-protected this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOAc.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

C. The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, commonly employed in peptide synthesis.[15][16] Its removal under mild basic conditions, typically with piperidine, offers another layer of orthogonality.[4]

Rationale for Use: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[1] This is particularly useful in complex syntheses where sequential deprotection is required. The UV-active nature of the dibenzofulvene byproduct of deprotection can also be used to monitor reaction progress.[16]

Experimental Protocol: Fmoc Deprotection

Fmoc Deprotection reagents N-Fmoc-protected amine product Free amine + Dibenzofulvene-piperidine adduct reagents->product 20% Piperidine in DMF

Caption: Fmoc deprotection using piperidine.

Materials:

  • N-Fmoc-protected this compound derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Once the reaction is complete, remove the DMF and piperidine under high vacuum.

  • The crude product can often be used directly or purified by chromatography or crystallization.

Comparative Analysis of Amino Protecting Groups
Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂OAcidic (TFA, HCl)[7]Stable to base, hydrogenolysis, and mild nucleophiles.[8]Orthogonal to Cbz, Fmoc.
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[11]Stable to acid and base.[13]Orthogonal to Boc, Fmoc.
Fmoc Fmoc-Cl, Fmoc-OSuBasic (20% Piperidine in DMF)[15]Stable to acid and hydrogenolysis.[1]Orthogonal to Boc, Cbz.

II. Protecting the 4-Carboxylic Acid Group: Strategies for Esterification

The carboxylic acid functionality of this compound must be protected to prevent its interference in reactions such as amide bond formation at the amino group (after deprotection) or other transformations on the pyridine ring. Esterification is the most common strategy for carboxylic acid protection.[17]

A. Methyl and Ethyl Esters: Simple and Robust

Simple alkyl esters, such as methyl or ethyl esters, are a straightforward and cost-effective way to protect the carboxylic acid.[18][19]

Rationale for Use: Methyl and ethyl esters are stable to a wide range of reaction conditions, including those for Boc protection and many cross-coupling reactions. They are typically removed by saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[20]

Experimental Protocol: Methyl Esterification using SOCl₂/MeOH

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Cool a suspension of this compound (1.0 equiv.) in methanol to 0 °C.

  • Slowly add thionyl chloride (2.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting hydrochloride salt of the methyl ester can be neutralized with a base like NaHCO₃ and extracted into an organic solvent.

B. Benzyl Esters: Cleavage under Mild Conditions

Benzyl esters provide an excellent orthogonal protection strategy, as they can be cleaved by catalytic hydrogenolysis, the same conditions used for Cbz group removal.[21][22]

Rationale for Use: The key advantage of the benzyl ester is its removal under neutral conditions, which is beneficial for substrates that are sensitive to both strong acids and bases.[14] This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxylic acid.

C. tert-Butyl Esters: Acid-Labile Protection

tert-Butyl esters are cleaved under acidic conditions, similar to the Boc group.[23][24]

Rationale for Use: The use of a tert-butyl ester is advantageous when orthogonality with base-labile or hydrogenolysis-labile groups is required. However, if a Boc group is also present, its removal will likely lead to the simultaneous deprotection of the tert-butyl ester.[25][26]

D. Silyl Esters: A Note on Lability

While silyl ethers are common protecting groups for alcohols, silyl esters are generally too labile for routine use in multi-step synthesis due to their sensitivity to both mild acid and base.[27] However, highly sterically hindered "supersilyl" esters have been developed that exhibit enhanced stability.[28]

Comparative Analysis of Carboxylic Acid Protecting Groups
Protecting GroupIntroduction MethodDeprotection ConditionsStabilityOrthogonality
Methyl/Ethyl Ester Fischer esterification (acid catalyst), SOCl₂/ROHBasic hydrolysis (LiOH, NaOH)[20]Stable to acidic and hydrogenolysis conditions.Orthogonal to Boc, Cbz, Benzyl ester (under hydrogenolysis).
Benzyl Ester Benzyl bromide/base, acid-catalyzed esterificationCatalytic Hydrogenolysis (H₂, Pd/C)[21]Stable to acid and base.Orthogonal to Boc, Methyl ester (under basic hydrolysis).
tert-Butyl Ester Isobutylene/acid catalyst, Boc₂O/DMAPAcidic (TFA, HCl)[23]Stable to base and hydrogenolysis.Orthogonal to Cbz, Benzyl ester, Methyl ester (under basic hydrolysis).

III. Orthogonal Strategies and Compatibility with the Fluoropyridine Core

The true power of protecting group chemistry lies in the implementation of an orthogonal strategy, where one group can be removed selectively in the presence of others.[29] For this compound, a common and effective orthogonal strategy is the combination of a Boc-protected amine and a methyl or ethyl ester protected carboxylic acid.

Orthogonal Strategy start 5-Amino-2-fluoro- isonicotinic acid step1 Protect Amine (Boc) Protect Acid (Me Ester) start->step1 protected Fully Protected Intermediate step1->protected step2 Selective Deprotection protected->step2 deprotected_amine Free Amine, Protected Acid step2->deprotected_amine Acidic (deprotects Boc) deprotected_acid Protected Amine, Free Acid step2->deprotected_acid Basic (deprotects Me Ester) step3a Amide Coupling deprotected_amine->step3a step3b Further Modification deprotected_acid->step3b final_deprotection Final Deprotection step3a->final_deprotection step3b->final_deprotection final_product Target Molecule final_deprotection->final_product

Sources

Application Notes and Protocols for the Purification of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Amino-2-fluoroisonicotinic acid is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties conferred by the fluorine and amino substituents on the pyridine ring.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in the physicochemical properties of the molecule and are designed to be self-validating systems.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the foundation for developing effective purification strategies.

PropertyValueSource
CAS Number 171178-43-1[2][3]
Molecular Formula C₆H₅FN₂O₂[2][3]
Molecular Weight 156.11 g/mol [2]
Appearance Brown solid[2]
Boiling Point 514.4 ± 50.0 °C (Predicted)[4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.77 ± 0.10 (Predicted)[4]

The predicted pKa of 3.77 is a critical parameter, indicating that the carboxylic acid is a relatively strong acid for an organic acid. This, coupled with the basicity of the amino group, makes the molecule amphoteric, a property that can be exploited in purification.

Potential Impurities in the Synthesis of this compound

The nature and quantity of impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of related compounds can include:

  • Starting materials and reagents: Unreacted precursors or excess reagents.

  • Isomeric impurities: Incomplete regioselectivity during synthesis can lead to the formation of isomers.

  • Over- or under-functionalized products: For instance, molecules lacking the amino or fluoro group, or having additional substituents.

  • Decomposition products: The molecule may be susceptible to degradation under harsh reaction or work-up conditions. For instance, decarboxylation of similar pyridine carboxylic acids can occur at high temperatures.[5]

  • Residual solvents: Solvents used in the synthesis and initial work-up.

A general workflow for the purification of this compound is presented below.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Bulk Purification Chromatography Chromatography Recrystallization->Chromatography High Purity (>99%) Pure Pure Product (>95%) Recrystallization->Pure Chromatography->Pure Acid_Base_Extraction start Crude Product in Organic Solvent extract_base Extract with aq. NaHCO₃ start->extract_base separate1 Separate Layers extract_base->separate1 organic_layer1 Organic Layer (Neutral/Basic Impurities) separate1->organic_layer1 aqueous_layer1 Aqueous Layer (Product as Salt) separate1->aqueous_layer1 acidify Acidify with HCl to pH 2-3 aqueous_layer1->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end Purified Product filter_dry->end

Caption: Workflow for purification by acid-base extraction.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. [6]An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Rationale: Due to the lack of specific solubility data for this compound, a systematic solvent screening is the most logical approach. The presence of both a polar carboxylic acid and an amino group, along with a relatively nonpolar fluoropyridine core, suggests that a solvent of intermediate polarity or a mixed solvent system might be effective.

Protocol 2: Recrystallization Solvent Screening and Procedure

A. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube. Potential solvents to screen include:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl acetate

    • Toluene

    • Mixtures of the above (e.g., ethanol/water, acetone/hexane)

  • Observe the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show low solubility at room temperature, high solubility at elevated temperature, and significant crystal formation upon cooling.

B. Recrystallization Procedure:

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for the analysis and purification of compounds. For a molecule like this compound, which has characteristics of both an amino acid and a pyridine derivative, reversed-phase HPLC (RP-HPLC) is a suitable method. [7][8]In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.

Rationale: The choice of a C18 column is a good starting point as it provides broad applicability for a wide range of organic molecules. The mobile phase will typically consist of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). An acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is often used to suppress the ionization of the carboxylic acid and protonate the amino group, leading to better peak shape and retention. [7]

Protocol 3: Preparative RP-HPLC

A. Analytical Method Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

  • Optimization: Adjust the gradient to achieve good separation between the main peak and any impurities.

B. Preparative HPLC:

  • Column: A larger-scale C18 column suitable for preparative work.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the column.

  • Elution: Run the optimized gradient from the analytical method, scaled for the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

HPLC_Purification cluster_0 Method Development (Analytical) cluster_1 Purification (Preparative) dev_start Dissolved Sample analytical_hplc Analytical RP-HPLC dev_start->analytical_hplc optimize Optimize Gradient analytical_hplc->optimize prep_hplc Preparative RP-HPLC optimize->prep_hplc Scale-up Method prep_start Partially Pure Product prep_start->prep_hplc collect Fraction Collection prep_hplc->collect evap Solvent Evaporation collect->evap lyophilize Lyophilization evap->lyophilize pure_product Pure Product (TFA Salt) lyophilize->pure_product

Caption: Workflow for HPLC method development and purification.

Conclusion

The purification of this compound can be effectively achieved through a multi-step process that leverages the compound's unique physicochemical properties. A preliminary cleanup by acid-base extraction is highly recommended to remove the bulk of neutral and basic impurities. This is typically followed by recrystallization to obtain a product of high purity. For applications requiring the highest level of purity, preparative HPLC is the method of choice. The specific details of each protocol may need to be optimized based on the scale of the purification and the nature of the impurities present in the crude material.

References

  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Google Patents. (1957). Process for the isolation of pyridine carboxylic acids. GB769279A.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Doni, E., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Google Patents. (1982). Process for the preparation of substituted pyridines. DE3245950A1.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction of Acids or Bases from Neutral Organics.
  • PubChem. (n.d.). 2-Amino-5-fluoronicotinic acid.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (n.d.). Analysis of amino acids by high performance liquid chromatography.

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The Strategic Introduction of Fluorine into Bioactive Scaffolds Using 5-Amino-2-fluoroisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity for its target protein.[2][3] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy.[4]

5-Amino-2-fluoroisonicotinic acid is a valuable building block for medicinal chemists, offering a versatile platform to introduce a fluorinated pyridine moiety into target molecules.[5] This application note provides a comprehensive overview of the strategic applications of this compound and detailed protocols for its use in the synthesis of complex, biologically active compounds.

Chemical Properties and Reactivity of this compound

This compound, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, possesses three key functional groups that dictate its reactivity: an amino group, a carboxylic acid, and a fluorine-substituted pyridine ring.[6] This trifecta of functionalities allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in pharmaceutical research.[5]

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[6]
Molecular Weight 156.12 g/mol [6]
Boiling Point 514.394 °C at 760 mmHg[7]
Density 1.535 g/cm³[7]
Flash Point 264.896 °C[7]

The amino group can act as a nucleophile or be converted into a diazonium salt for subsequent Sandmeyer-type reactions. The carboxylic acid is readily activated for amide bond formation, a common linkage in many drug molecules. The fluorine atom at the 2-position of the pyridine ring enhances the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions, and can also participate in other cross-coupling reactions.

Core Applications in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of kinase inhibitors.[8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of a fluorine atom can significantly improve their potency and pharmacokinetic profile.

For instance, this compound can be utilized as a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain types of cancer and autoimmune diseases.[10]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should note that these are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine, a crucial step in the synthesis of many kinase inhibitors.[11][12] The reaction proceeds through the formation of an acyl chloride intermediate.[13]

Workflow Diagram:

Amide_Coupling_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amide Coupling A 5-Amino-2-fluoro- isonicotinic acid D Acyl Chloride Intermediate A->D DCM, RT B Oxalyl Chloride (or SOCl₂) B->D C Catalytic DMF C->D G Final Amide Product D->G DCM, 0°C to RT E Amine (R-NH₂) E->G F Base (e.g., Et₃N) F->G

Caption: Workflow for amide bond formation.

Reagents and Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Oxalyl chloride or Thionyl chloride1.2 - 1.5Activating agent
N,N-Dimethylformamide (DMF)CatalyticCatalyst
Dichloromethane (DCM), anhydrous-Solvent
Amine (R-NH₂)1.0 - 1.2Nucleophile
Triethylamine (Et₃N) or DIPEA2.0 - 3.0Base

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at room temperature.[14]

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the pyridine ring, which is useful for introducing further diversity into the molecular scaffold.[15][16]

Catalytic Cycle Diagram:

Suzuki_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX 5-Bromo-2-fluoro- isonicotinic acid derivative ArX->ArPdX ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation Boronic R-B(OH)₂ Boronic->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reagents and Materials:

ReagentMolar Equiv.Purpose
5-Bromo-2-fluoroisonicotinic acid derivative1.0Starting material
Arylboronic acid1.2 - 1.5Coupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)0.02 - 0.10Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0Activator
Solvent (e.g., Dioxane/H₂O, DMF, Toluene)-Solvent

Step-by-Step Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the 5-bromo-2-fluoroisonicotinic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of fluorinated heterocyclic compounds with significant potential in drug discovery. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Meanwell, N. A. (2019). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Google Patents. (n.d.). Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction in pharmaceutical synthesis. Canadian Journal of Chemistry, 78(9), 1177-1184.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.171178-43-1.
  • ResearchGate. (n.d.). Amino acid scope Reaction conditions.
  • Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?.
  • Sharma, A., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Soloshonok, V. A., & Izawa, K. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3651.
  • Google Patents. (n.d.). Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors.
  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.
  • IUCr. (n.d.). Protonated oxalyl chloride and the ClCO+ cation.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Organic Letters, 18(15), 3782-3785.
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Application Notes & Protocols: Leveraging 5-Amino-2-fluoroisonicotinic Acid for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Pyridine Scaffold

In the competitive landscape of kinase inhibitor development, the selection of optimal starting materials is a critical determinant of a program's success. The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] 5-Amino-2-fluoroisonicotinic acid emerges as a highly valuable and versatile building block for medicinal chemists, offering a unique combination of functionalities that can be strategically employed in the synthesis of next-generation kinase inhibitors.[1]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore the rationale behind its use, its key reactivity, and provide detailed protocols for its incorporation into kinase inhibitor scaffolds.

The Rationale: Why this compound?

The utility of this compound in kinase inhibitor synthesis is rooted in the synergistic interplay of its structural features: the pyridine core, the fluorine substituent, the amino group, and the carboxylic acid.

  • The Pyridine Core as a Hinge-Binding Mimic: Many kinase inhibitors target the ATP-binding site of the enzyme. The pyridine ring of this compound can serve as a bioisostere for the adenine ring of ATP, effectively mimicking its hydrogen bonding interactions with the hinge region of the kinase.[3]

  • Fluorine's Multifaceted Role: The fluorine atom at the 2-position is not merely a passive substituent. Its high electronegativity can significantly modulate the pKa of the pyridine nitrogen and the amino group, influencing solubility and off-target interactions.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation and can contribute to stronger binding interactions within the target protein's active site.[1][4]

  • Orthogonal Reactivity for Scaffold Elaboration: The presence of both an amino and a carboxylic acid group provides two key points for chemical modification. The carboxylic acid is primed for amide bond formation, a cornerstone of many kinase inhibitor syntheses, allowing for the introduction of diverse side chains to explore the solvent-exposed regions of the ATP-binding pocket. The amino group can be utilized for cyclization reactions to form fused ring systems, a common strategy to generate rigid and potent kinase inhibitor scaffolds.

Core Application: Synthesis of Fused Heterocyclic Kinase Inhibitors

A primary application of this compound is in the construction of fused bicyclic heteroaryl compounds, which are prevalent scaffolds in many approved and investigational kinase inhibitors. A notable example is its use in the synthesis of pyrido[3,4-d]pyrimidin-4-ol derivatives, which have shown activity as Large Tumor Suppressor Kinase (LATS) inhibitors.[5]

Workflow for Pyrido[3,4-d]pyrimidine Scaffold Synthesis

The following diagram illustrates the general workflow for the synthesis of a 6-fluoro-2-substituted-pyrido[3,4-d]pyrimidin-4-ol scaffold using this compound.

G A This compound B Amidine Synthesis (e.g., with an amidine hydrochloride) A->B Step 1 C Cyclization (Reflux) B->C Step 2 D 6-Fluoro-2-substituted- pyrido[3,4-d]pyrimidin-4-ol C->D Final Scaffold

Caption: Synthetic workflow for a pyrido[3,4-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of 6-Fluoro-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidin-4-ol

This protocol is adapted from the synthesis of a LATS kinase inhibitor intermediate as described in patent WO2018198077A2.[5]

Materials and Reagents:
  • This compound

  • Isonicotinamidine hydrochloride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:
  • Reaction Setup: In a round-bottom flask, suspend isonicotinamidine hydrochloride (1.2 equivalents) in pyridine (10 volumes).

  • Addition of Starting Material: To the suspension, add this compound (1.0 equivalent).

  • Cyclization Reaction: Heat the resulting mixture to reflux and maintain for 24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the collected solid with ethyl acetate to remove any residual pyridine and impurities.

    • Dry the product under vacuum to afford 6-fluoro-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidin-4-ol.

Expected Outcome and Characterization:

The final product is typically obtained as a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the structure of the fused ring system and the presence of the pyridyl substituent.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

Further Applications and Synthetic Strategies

The versatility of this compound extends beyond the synthesis of pyrido[3,4-d]pyrimidines.

Amide Coupling Reactions

The carboxylic acid functionality can be readily activated for amide bond formation with a wide array of amines. This is a fundamental strategy for introducing diversity and targeting specific interactions within the kinase active site.

G A This compound B Carboxylic Acid Activation (e.g., HATU, EDCI) A->B D Amide Coupling B->D C Amine (R-NH2) C->D E N-substituted-5-amino-2-fluoroisonicotinamide D->E

Caption: General scheme for amide coupling reactions.

Use in Fragment-Based Drug Discovery (FBDD)

Given its relatively small size and rich functionality, this compound and its simple amide derivatives can be valuable fragments in FBDD screening campaigns to identify novel kinase hinge-binding motifs.

Physicochemical Properties and Data Summary

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[4]
Molecular Weight 156.12 g/mol [4]
CAS Number 171178-43-1[4]
Boiling Point 514.394 °C at 760 mmHg[6]
Flashing Point 264.896 °C[6]
Vapour Pressure 0 mmHg at 25°C[6]

Conclusion and Future Perspectives

This compound is a powerful and strategic building block for the synthesis of novel kinase inhibitors. Its unique combination of a fluorinated pyridine core with orthogonal amino and carboxylic acid functionalities allows for the efficient construction of diverse and complex molecular architectures. The demonstrated application in the synthesis of fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines, highlights its potential for generating potent and selective kinase inhibitors. As the demand for novel and effective targeted cancer therapies continues to grow, the judicious use of such versatile fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed.
  • Google Patents. (2018).
  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram.
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  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
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  • Chem-Impex. (n.d.). This compound.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Vertex AI Search. (2020). Applications of fluorine-containing amino acids for drug design - PubMed.
  • MySkinRecipes. (n.d.). 2-Amino-5-fluoroisonicotinic acid.
  • MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • PubMed. (n.d.). Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors.
  • Vertex AI Search. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][7]naphthyridine-8-carboxylic acid (CX-4945)
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.
  • PubMed. (n.d.). Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide.
  • MDPI. (2024). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors.
  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.
  • PubMed. (2024). Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss.
  • PMC. (n.d.). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)

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Application Notes and Protocol for the Synthesis of 5-Amino-2-fluoroisonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Consequently, fluorinated heterocyclic scaffolds, particularly pyridines, are highly sought-after building blocks in the synthesis of novel therapeutics. 5-Amino-2-fluoroisonicotinic acid esters are a valuable class of intermediates that combine the key pharmacophoric elements of a pyridine ring, an amino group, and a fluoro substituent, making them attractive for the development of new drugs across various therapeutic areas.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound esters, tailored for researchers, scientists, and drug development professionals. We will focus on a direct and efficient esterification of commercially available 5-Amino-2-fluoropyridine-4-carboxylic acid, while also providing an overview of a potential de novo synthetic route for this key precursor.

Synthetic Strategy Overview

The synthesis of this compound esters can be approached via two main strategies, depending on the availability of starting materials.

Strategy 1: Direct Esterification (Recommended Protocol)

This is the most straightforward approach, beginning with the commercially available 5-Amino-2-fluoropyridine-4-carboxylic acid.[3][4] This method is highly efficient and recommended for rapid access to the target ester derivatives.

Strategy 2: De Novo Synthesis of the Carboxylic Acid Precursor

Below is a visual representation of the recommended synthetic workflow.

Synthesis_Workflow cluster_esterification Direct Esterification A 5-Amino-2-fluoropyridine- 4-carboxylic Acid D 5-Amino-2-fluoroisonicotinic Acid Ester A->D B Alcohol (e.g., Methanol, Ethanol) B->D C Acid Catalyst (e.g., H2SO4, SOCl2) C->D caption Recommended workflow for the synthesis of this compound esters.

Caption: Recommended workflow for the synthesis of this compound esters.

Detailed Experimental Protocol: Direct Esterification of 5-Amino-2-fluoropyridine-4-carboxylic Acid

This protocol describes the synthesis of methyl 5-amino-2-fluoroisonicotinate as a representative example. The procedure can be adapted for other alkyl esters by substituting the corresponding alcohol.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Amino-2-fluoropyridine-4-carboxylic acid≥95%Commercially available[3][4]
Methanol (anhydrous)ACS GradeStandard supplier
Thionyl chloride (SOCl₂)Reagent GradeStandard supplierUse with caution in a fume hood
Sulfuric acid (H₂SO₄)Concentrated (98%)Standard supplierHandle with extreme care
Diethyl ether (anhydrous)ACS GradeStandard supplier
Saturated sodium bicarbonate solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard supplier
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Standard laboratory glassware
Rotary evaporator
Procedure

Method A: Fischer-Speier Esterification with Sulfuric Acid Catalyst

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-fluoropyridine-4-carboxylic acid (1.0 eq).

  • Addition of Alcohol: Add anhydrous methanol (20-30 mL per gram of carboxylic acid). Stir the suspension.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired ester.

Method B: Esterification using Thionyl Chloride

This method is particularly effective for forming esters from carboxylic acids.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Amino-2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq) dropwise. Gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

De Novo Synthesis of 5-Amino-2-fluoropyridine-4-carboxylic Acid: A Conceptual Workflow

While direct purchase is recommended, a de novo synthesis provides a valuable alternative. A potential synthetic route is outlined below.

De_Novo_Synthesis Start Suitable Pyridine Precursor Nitration Nitration Start->Nitration Nitro_Pyridine Nitro-Pyridine Intermediate Nitration->Nitro_Pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) with Fluoride Nitro_Pyridine->SNAr Fluoro_Nitro_Pyridine Fluoro-Nitro-Pyridine Intermediate SNAr->Fluoro_Nitro_Pyridine Reduction Reduction of Nitro Group Fluoro_Nitro_Pyridine->Reduction Amino_Fluoro_Pyridine Amino-Fluoro-Pyridine Intermediate Reduction->Amino_Fluoro_Pyridine Carboxylation Carboxylation Amino_Fluoro_Pyridine->Carboxylation End_Product 5-Amino-2-fluoropyridine- 4-carboxylic Acid Carboxylation->End_Product caption Conceptual workflow for the de novo synthesis of the carboxylic acid precursor.

Sources

Application Notes & Protocols: 5-Amino-2-fluoroisonicotinic Acid as a Versatile Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1][2] Fluorine's unique stereoelectronic attributes can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. 5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1) has emerged as a particularly valuable building block for researchers in drug discovery.[3] Its trifunctional nature—a nucleophilic amino group, a versatile carboxylic acid, and a pyridine ring activated for nucleophilic substitution by a fluorine atom—provides a powerful toolkit for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We present detailed, field-tested protocols for its conversion into high-value heterocyclic structures, explaining the chemical principles that underpin each transformation. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accelerate their discovery programs.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is critical for designing successful synthetic strategies. The molecule's reactivity is governed by the interplay of its three key functional groups.

PropertyValueSource
CAS Number 171178-43-1[4]
Molecular Formula C₆H₅FN₂O₂[4]
Molecular Weight 156.12 g/mol [4]
Boiling Point 514.4 °C at 760 mmHg[5]
Density 1.535 g/cm³[5]
Appearance Off-white to light brown powderGeneric

Reactivity Insights:

  • 5-Amino Group: A potent nucleophile and a directing group. It is the primary site for reactions aimed at building fused ring systems, such as pyrido[4,3-d]pyrimidines.

  • 4-Carboxylic Acid: Enables standard amide bond formation, serving as an anchor point for introducing diverse side chains or linking the scaffold to other molecular fragments.

  • 2-Fluoro Group: Activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in this context, allowing for the introduction of various nucleophiles (O, N, S-based) to further decorate the pyridine core.

G cluster_precursor This compound cluster_reactions Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds Precursor C₆H₅FN₂O₂ Amide Amide Coupling Precursor->Amide R-NH₂, Coupling Agents SNAr SNAr Reaction Precursor->SNAr Nu-H (R-OH, R-NH₂, R-SH) Cyclization Annulation/Cyclization Precursor->Cyclization C1 Synthons (e.g., Formamides) AmideProduct Amide Derivatives Amide->AmideProduct SNArProduct 2-Substituted Pyridines SNAr->SNArProduct FusedProduct Pyrido[4,3-d]pyrimidines Cyclization->FusedProduct

Figure 1: Synthetic utility of this compound.

Application 1: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

The fusion of a pyrimidine ring onto the pyridine core is a common strategy for generating scaffolds with kinase inhibitory activity. The proximity of the amino and carboxylic acid groups in the precursor makes it ideally suited for this transformation via a condensation-cyclization sequence.

Causality: This protocol utilizes dimethylformamide-dimethylacetal (DMF-DMA) which serves two roles. First, it reacts with the nucleophilic 5-amino group to form an amidine intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclization, with the newly formed dimethylamine acting as a leaving group, to yield the thermodynamically stable fused aromatic system. This is a classic and efficient method for constructing this class of heterocycles.[6]

Protocol 1: Synthesis of 2-Fluoro-5-aminopyrido[4,3-d]pyrimidin-4(3H)-one

Materials:

  • This compound (1.0 eq)

  • Dimethylformamide-dimethylacetal (DMF-DMA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to create a slurry (approx. 0.2 M concentration).

  • Add DMF-DMA (3.0 eq) to the slurry at room temperature.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold diethyl ether (2x).

  • Dry the product under high vacuum.

Purification & Characterization:

  • Purification: The precipitated solid is often of high purity. If required, recrystallization from ethanol or purification via column chromatography (DCM:Methanol gradient) can be performed.

  • Expected Outcome: A solid product.

  • Characterization:

    • ¹H NMR: Expect disappearance of the broad carboxylic acid proton and the appearance of a new singlet for the pyrimidine C-H proton.

    • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring.

    • MS (ESI+): Calculate and verify the [M+H]⁺ peak for C₈H₅FN₄O.

G Start 5-Amino-2-fluoro- isonicotinic acid Step1 Add DMF, DMF-DMA Start->Step1 Step2 Heat to 110°C (4-6h) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Precipitate with Diethyl Ether Step3->Step4 Step5 Vacuum Filtration Step4->Step5 End Purified Pyrido[4,3-d] -pyrimidin-4(3H)-one Step5->End

Figure 2: Workflow for Pyrido[4,3-d]pyrimidinone synthesis.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electronegativity of fluorine, makes the C2 position highly susceptible to SNAr. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, a key step in building molecular diversity.

Causality: This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is enhanced by the electron-withdrawing groups on the ring, which is why the reaction is efficient. A mild base is used to deprotonate the incoming nucleophile, increasing its nucleophilicity and facilitating the initial attack on the electron-deficient C2 carbon.

Protocol 2: Synthesis of 5-Amino-2-(benzylamino)isonicotinic acid

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine

Equipment:

  • Sealed reaction vial or round-bottom flask

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vial, add this compound (1.0 eq) and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO (to 0.3 M) followed by benzylamine (1.2 eq).

  • Seal the vial and heat the mixture to 80-90 °C for 12-16 hours. Monitor progress by LC-MS, observing the loss of starting material and the appearance of the product mass.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous layer to pH ~4-5 with 1M HCl. This protonates the product, which may cause it to precipitate or allow for extraction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent using a rotary evaporator to yield the crude product.

Purification & Characterization:

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient.

  • Expected Outcome: A solid or viscous oil.

  • Characterization:

    • ¹H NMR: Confirm the presence of signals corresponding to the benzyl group protons and the disappearance of the coupling pattern associated with the fluorine.

    • ¹⁹F NMR: The signal corresponding to the starting material should be absent.

    • MS (ESI+): Verify the [M+H]⁺ peak for C₁₃H₁₃N₃O₂.

Application 3: Amide Bond Formation

The carboxylic acid functionality is a reliable handle for elaboration using standard peptide coupling techniques. This allows for the introduction of diverse chemical matter, crucial for probing structure-activity relationships (SAR) in drug discovery programs.[7]

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent. HATU reacts with the carboxylic acid to form a highly activated acyl-uronium intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine, leading to rapid and clean formation of the amide bond under mild conditions, minimizing side reactions and racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated acids.

Protocol 3: Synthesis of 5-Amino-N-benzyl-2-fluoroisonicotinamide

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for aqueous workup

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) and stir for another 10 minutes. The solution may change color as the active ester is formed.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification & Characterization:

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient).

  • Expected Outcome: Typically an off-white or pale yellow solid.

  • Characterization:

    • ¹H NMR: Look for the characteristic amide N-H triplet and signals for the benzyl group.

    • ¹⁹F NMR: The singlet for the fluorine atom should remain.

    • MS (ESI+): Verify the [M+H]⁺ peak for C₁₃H₁₂FN₃O.

Conclusion

This compound is a high-potential building block for constructing diverse and novel heterocyclic libraries for drug discovery. Its distinct functional handles can be addressed selectively under different reaction conditions, providing a robust platform for generating complex molecules. The protocols detailed in this guide serve as a validated starting point for researchers to explore the rich chemistry of this versatile precursor.

References

  • MySkinRecipes. (n.d.). 2-Amino-5-fluoroisonicotinic acid.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.171178-43-1.
  • Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 69.
  • Inagaki, F., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Crash Course. (2020). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. YouTube.
  • Roe, A., & Seligman, R. B. (1953). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

Sources

Application Notes & Protocols: N-Acylation of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. Specifically, derivatives of 5-Amino-2-fluoroisonicotinic acid are valuable intermediates in drug discovery due to their unique electronic properties and versatile reactivity. The introduction of an acyl group at the 5-amino position (N-acylation) is a critical synthetic transformation that allows for the construction of diverse molecular architectures, often leading to compounds with significant biological activity.[1] These N-acylated products serve as key building blocks for more complex molecules, including potential therapeutic agents.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into process optimization, troubleshooting, and rigorous analytical validation.

Core Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of this compound is a classic nucleophilic acyl substitution reaction. The reaction involves the attack of the nucleophilic amino group (-NH₂) on the electrophilic carbonyl carbon of an acylating agent. The reactivity of the amino group is modulated by the electronic effects of the substituents on the pyridine ring—the electron-withdrawing fluorine atom and carboxylic acid group decrease the nucleophilicity of the amine compared to a simple aminopyridine. Therefore, careful selection of reagents and reaction conditions is crucial for success.

The most common methods involve either:

  • Direct Acylation: Using a highly reactive acylating agent like an acyl chloride or anhydride. A base is required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

  • Amide Coupling: Activating the carboxylic acid of an acylating partner using a coupling reagent, which then reacts with the amine. This method is exceptionally broad in scope and is a cornerstone of modern organic synthesis.[3][4]

PART 1: Experimental Protocol for N-Acylation via Amide Coupling

This protocol details a robust and widely applicable method for the N-acylation of this compound using a carboxylic acid and a uronium-based coupling agent, HATU, which is known for its high efficiency and low rate of side reactions.[3][5]

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Recommended Grade/PurityNotes
This compound171178-43-1156.12>97%Starting material.[6]
Carboxylic Acid (e.g., Acetic Acid)64-19-760.05>99%Acyl source. Can be substituted.
HATU148893-10-1380.23>98%Coupling agent.[5]
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24>99%, anhydrousNon-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Reaction solvent.
Dichloromethane (DCM)75-09-284.93ACS GradeFor workup/extraction.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor TLC and chromatography.
Hexanes110-54-386.18ACS GradeFor TLC and chromatography.
Saturated aq. NH₄ClN/AN/AN/AFor aqueous workup.
Saturated aq. NaHCO₃N/AN/AN/AFor aqueous workup.
Brine (Saturated aq. NaCl)N/AN/AN/AFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent.
Equipment
Round-bottom flask, Magnetic stirrerStandard glassware.
Inert atmosphere setup (Nitrogen/Argon)To ensure anhydrous conditions.
Ice bath, Syringes, NeedlesFor controlled reagent addition.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄.
Rotary evaporator, Column chromatography setupFor purification.
Step-by-Step Methodology

1. Reaction Setup: a. To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). b. Add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). c. Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the mixture for 10 minutes at room temperature to ensure dissolution and pre-activation.

  • Rationale: Pre-mixing the carboxylic acid and HATU forms the active O-acylisourea intermediate, preparing it for reaction with the amine.[3]

2. Reagent Addition: a. Cool the reaction mixture to 0 °C using an ice bath. b. Slowly add DIPEA (2.5 eq) dropwise to the stirring solution over 5 minutes.

  • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acidic species formed during the reaction, facilitating the coupling process. Cooling prevents potential side reactions and controls the exothermic nature of the neutralization.

3. Reaction and Monitoring: a. Allow the reaction to warm to room temperature and stir for 2-16 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC). i. Mobile Phase: A typical starting point is 50:50 Ethyl Acetate/Hexanes. Adjust polarity as needed. ii. Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material should be consumed, and a new, typically less polar, product spot should appear.

4. Aqueous Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous NH₄Cl (2x) to remove excess base. ii. Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts. iii. Brine (1x) to reduce the water content in the organic layer. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification: a. The crude product can be purified by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes, guided by TLC analysis. b. Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes) can be employed.[7]

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine this compound, Carboxylic Acid, and HATU in DMF B Stir under N₂ at RT for 10 min A->B C Cool to 0°C B->C D Add DIPEA dropwise C->D E Warm to RT, stir 2-16h D->E F Monitor via TLC E->F G Dilute with EtOAc/DCM F->G H Aqueous Washes (NH₄Cl, NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Column Chromatography or Recrystallization I->J K Pure N-Acylated Product J->K

Caption: Workflow for HATU-mediated N-acylation.

PART 2: Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several parameters. The following section provides guidance on optimizing the reaction and resolving common issues.

Critical Experimental Parameters
  • Coupling Reagent: While HATU is excellent, other reagents like HBTU, PyBOP, or carbodiimides (e.g., EDC with an additive like HOBt) can be used.[3] The choice may depend on substrate complexity, cost, and scale. Uronium/aminium salts like HATU are often superior in terms of reaction speed and minimizing side reactions.[3]

  • Base Selection: DIPEA is preferred due to its steric hindrance, which prevents it from acting as a nucleophile. Other tertiary amines like triethylamine (TEA) can be used, but may be more prone to side reactions. The amount of base is critical; insufficient base leads to incomplete reaction, while a large excess can promote side reactions.

  • Solvent Choice: DMF and Dichloromethane (DCM) are common solvents. DMF is often superior for dissolving polar starting materials and intermediates, but can be difficult to remove. DCM is a good alternative for less polar substrates. Ensure the solvent is anhydrous, as water will hydrolyze the activated species.

  • Temperature Control: Starting the reaction at 0 °C is crucial for controlling the initial rate and preventing racemization if chiral carboxylic acids are used.[3] For sluggish reactions, gentle heating (e.g., 40-50 °C) may be necessary after the initial addition phase.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water in the reaction medium.1. Use fresh, high-quality coupling reagent.2. Increase the equivalents of base (e.g., to 3.0 eq).3. Use anhydrous solvents and run under an inert atmosphere.
Multiple Side Products 1. Reaction temperature too high.2. Wrong choice of base or coupling agent.3. Guanidinium formation from amine reacting with HATU.1. Maintain 0 °C during base addition and run at RT.2. Screen alternative coupling agents.3. Ensure the order of addition is correct (pre-activate acid first).
Difficult Purification 1. Byproducts from coupling agent (e.g., DCU from DCC is insoluble).2. Residual DMF in the crude product.1. Choose a reagent with water-soluble byproducts (e.g., HATU, EDC).2. Perform a thorough aqueous workup; co-evaporate with heptane or toluene.
Troubleshooting Logic Diagram

G start Reaction Outcome Unsatisfactory? low_yield Low Yield / Incomplete Reaction? start->low_yield side_products Multiple Side Products? low_yield->side_products No check_reagents Check Reagent Quality (HATU, Solvent, Base) low_yield->check_reagents Yes check_conditions Review Conditions (Temp, Stoichiometry) side_products->check_conditions Yes end_ok Problem Solved side_products->end_ok No check_reagents->check_conditions check_order Verify Order of Addition check_conditions->check_order check_order->end_ok

Caption: Decision tree for troubleshooting N-acylation.

PART 3: Analytical Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized N-acylated product. A combination of chromatographic and spectroscopic techniques should be employed.[8]

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the newly introduced acyl group and show a downfield shift of the aromatic protons adjacent to the newly formed amide bond. The NH proton of the amide will appear as a singlet or broad singlet.

    • ¹³C NMR: The appearance of a new carbonyl signal around 165-175 ppm is indicative of amide formation.

    • ¹⁹F NMR: The fluorine signal can be used to confirm the integrity of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ or [M-H]⁻ ion.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient.

Representative Analytical Data (Hypothetical Product: N-acetyl-5-Amino-2-fluoroisonicotinic acid)
TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Appearance of a methyl singlet (~2.1 ppm, 3H) for the acetyl group; disappearance of the broad -NH₂ signal; appearance of an amide NH signal (>8.0 ppm).
¹³C NMR Chemical Shift (δ)Appearance of an amide carbonyl (~169 ppm) and a methyl carbon (~24 ppm).
Mass Spec [M+H]⁺Expected m/z: 199.05 (for C₈H₇FN₂O₃).
HPLC Purity>95% (as determined by peak area integration).

PART 4: Safety and Handling

Safe laboratory practice is paramount. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[10][11]

  • Reagent-Specific Hazards:

    • Coupling Agents (e.g., HATU): Can be irritating. Avoid inhalation of dust and skin contact.

    • DIPEA/TEA: Corrosive and flammable liquids with irritating vapors. Handle with care.

    • Acyl Chlorides/Anhydrides (if used): Highly corrosive and react violently with water. Must be handled under anhydrous conditions.[12][13]

    • Solvents (DMF, DCM): Handle in a fume hood. DMF is a potential reproductive toxin, and DCM is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated.

By adhering to this detailed protocol and the associated scientific principles, researchers can confidently and safely perform the N-acylation of this compound, enabling the synthesis of novel compounds for further investigation in drug discovery and development.

References

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The Strategic Use of 5-Amino-2-fluoroisonicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Senior Application Scientist Note: This document provides an in-depth guide to the strategic incorporation of 5-Amino-2-fluoroisonicotinic acid into fragment-based drug discovery (FBDD) campaigns. We move beyond simple definitions to explain the causal-driven choices in experimental design, focusing on the unique advantages conferred by the fluorine atom for screening and the versatile chemical handles for subsequent hit-to-lead optimization. The protocols described herein are designed as self-validating systems, emphasizing orthogonal confirmation and robust data interpretation.

Introduction: The Power of Fluorinated Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite binding with low affinity (μM to mM range), do so with high efficiency.[3][4] These "atom-efficient" interactions provide superior starting points for optimization into potent, drug-like molecules.[2][5]

Within this paradigm, fluorinated fragments have emerged as exceptionally valuable tools. The strategic incorporation of fluorine offers several distinct advantages, most notably enabling the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for rapid and sensitive screening.[6][7][8] this compound is a prime example of a fluorinated fragment that serves not only as a sensitive biophysical probe but also as a versatile synthetic scaffold for rapid lead optimization. This guide details its properties, screening protocols, and optimization strategies.

The Rationale: Why Fluorine?

The fluorine atom is far more than a simple hydrogen isostere; its unique properties are leveraged extensively in drug design.[9][10] When incorporated into a fragment library, its benefits are threefold:

  • A Superior NMR Probe: The ¹⁹F nucleus is 100% abundant, possesses a high gyromagnetic ratio, and has a spin of ½, making it highly sensitive for NMR experiments.[7][11] Crucially, since fluorine is absent from biological macromolecules and buffer systems, ¹⁹F NMR spectra are free from background signals, allowing for clean and unambiguous detection of fragment binding.[12][13] This enables the screening of fragment cocktails, significantly increasing throughput.[6][14]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, properties that are critical during lead optimization.

  • Formation of Key Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides and other polar groups in a protein's binding pocket, contributing to binding affinity and specificity.

Physicochemical Profile: this compound

This compound is a bifunctional fragment containing a fluorinated pyridine core. The fluorine atom serves as the ¹⁹F NMR reporter, while the amino and carboxylic acid groups provide versatile vectors for synthetic elaboration (a "poised" fragment).[15]

PropertyValueSource
CAS Number 171178-43-1[16][17]
Molecular Formula C₆H₅FN₂O₂[16][17]
Molecular Weight 156.11 g/mol [16][18]
Appearance Brown solid[16]
Key Functional Groups Primary Amine, Carboxylic Acid, Pyridine, Fluorine
Synthetic Utility Building block for derivatization via amide coupling, etc.[19]

The FBDD Workflow: Integrating a Fluorinated Fragment

The overall workflow for an FBDD campaign incorporating a fragment like this compound involves a multi-stage process of screening, validation, and optimization. The goal is to reliably identify true binding events and use structural information to guide the rational evolution of a low-affinity fragment into a high-potency lead.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fluorinated Fragment Library (including This compound) Screen Primary Screen: ¹⁹F NMR Spectroscopy Lib->Screen Cocktail Screening Hits Initial Hits (Binding Confirmed) Screen->Hits Signal Perturbation Ortho Orthogonal Screen: Surface Plasmon Resonance (SPR) Hits->Ortho Validate Validated Hits (KD & Stoichiometry) Ortho->Validate Confirms Binding & Quantifies Affinity Xray Structure Determination (X-ray Crystallography) Validate->Xray SBDD Structure-Based Design (Fragment Growing/Linking) Xray->SBDD Binding Mode Info Lead Lead Compound (Improved Potency & Properties) SBDD->Lead Iterative Optimization

Figure 1. High-level FBDD workflow from library screening to lead optimization.

Experimental Protocols

Protocol 1: ¹⁹F NMR-Based Primary Screening

This protocol uses ligand-observed ¹⁹F NMR to detect the binding of fluorinated fragments to a target protein. The principle relies on the change in the ¹⁹F NMR signal (chemical shift, line broadening) of the fragment when it transitions from the free state in solution to the bound state on the much larger, slower-tumbling protein target.[12][13]

NMR_Principle Binding causes a change in the ¹⁹F NMR signal cluster_0 Free Fragment in Solution cluster_1 Fragment Bound to Protein Free Fragment (F) Fast Tumbling Free_Spectrum Free_Spectrum caption1 Sharp, narrow signal Bound Protein-Fragment Complex Slow Tumbling Bound_Spectrum Bound_Spectrum caption2 Broadened and/or shifted signal Free_Fragment 5-Amino-2-fluoro- isonicotinic acid Free_Fragment->Free + Buffer Free_Fragment->Bound + Buffer Protein Target Protein Protein->Bound + Buffer

Figure 2. Principle of ligand-observed ¹⁹F NMR for fragment screening.

Materials:

  • Target protein stock (e.g., 25-50 µM in NMR buffer)

  • Fragment library stock (e.g., 10-100 mM in d6-DMSO)

  • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR tubes

Protocol Steps:

  • Sample Preparation (Cocktails):

    • Causality: Screening cocktails (mixtures of 5-15 fragments) drastically increases throughput.[6] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making this feasible.[12][14]

    • Prepare a cocktail of 5-15 fluorinated fragments, including this compound, in d6-DMSO. The final concentration of each fragment in the NMR tube should be around 100-200 µM.

  • Acquire Reference Spectrum:

    • Causality: This spectrum serves as the baseline against which changes upon protein addition are measured.

    • Add the fragment cocktail to an NMR tube containing only NMR buffer.

    • Acquire a 1D ¹⁹F NMR spectrum. Note the chemical shift and line shape of each fragment's signal.

  • Acquire Protein-Ligand Spectrum:

    • Causality: If a fragment binds to the protein, its local environment and tumbling rate will change, perturbing its ¹⁹F signal.

    • Prepare an identical sample, but this time add the target protein to a final concentration of 10-25 µM.

    • Acquire a 1D ¹⁹F NMR spectrum under the same conditions as the reference.

  • Data Analysis:

    • Compare the reference and protein-ligand spectra.

    • Identify Hits: Look for signals that exhibit significant line broadening (an increase in the peak width at half-height) or a chemical shift perturbation (a change in ppm). These changes indicate binding.

  • Deconvolution:

    • Causality: If a hit is identified in a cocktail, the specific binding fragment must be identified.

    • If a change is observed, screen each fragment from the hit cocktail individually to identify the specific molecule that interacts with the target.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor macromolecular interactions in real-time.[20] It is an excellent orthogonal method to validate NMR hits, eliminate false positives, and provide quantitative data on binding affinity (K_D) and kinetics.[15][21][22]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein

  • Validated fragment hits (e.g., this compound)

  • Running buffer (e.g., HBS-EP+)

Protocol Steps:

  • Protein Immobilization:

    • Causality: The target protein is covalently attached to the sensor chip surface to act as the bait. A reference channel is created to subtract non-specific binding and bulk refractive index changes.[21]

    • Activate a flow cell on the sensor chip using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate remaining active esters with an injection of ethanolamine.

    • Create a reference surface on a second flow cell by performing the activation/deactivation steps without protein injection.

  • Fragment Binding Analysis:

    • Causality: Injecting the fragment over the target and reference surfaces allows for the detection of specific binding. The response is proportional to the mass bound.

    • Prepare a dilution series of the fragment (e.g., from 1 µM to 1 mM) in running buffer. Ensure the DMSO concentration is matched across all samples and the running buffer to avoid solvent artifacts.[21]

    • Inject each concentration of the fragment over both the target and reference flow cells.

    • Record the sensorgrams (Response Units vs. Time).

  • Data Processing and Analysis:

    • Causality: Subtracting the reference channel signal from the target channel signal yields the specific binding interaction.

    • Perform reference subtraction for each injection.

    • Plot the equilibrium response against the fragment concentration.

    • Fit the resulting binding isotherm to a steady-state affinity model to determine the dissociation constant (K_D).

Hit-to-Lead Optimization: From Fragment to Lead

Once this compound is confirmed as a validated hit, its structure provides clear vectors for optimization. The primary goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the target protein, thereby increasing potency.[3]

Prerequisite: Structural Information

  • Causality: A high-resolution X-ray crystal structure of the fragment bound to the target protein is the most critical piece of information for guiding a rational, structure-based design effort.[3][23] It reveals the precise binding mode and the surrounding pockets that can be exploited.

Fragment_Growth cluster_0 Core Fragment Hit: this compound cluster_1 Growth Vectors for Optimization Core Core Vec1 Vector 1 (Amine): Amide Coupling to explore Pocket A Core->Vec1 R-COCl Vec2 Vector 2 (Carboxyl): Amide Coupling to explore Pocket B Core->Vec2 R-NH₂

Figure 3. Synthetic growth vectors on the this compound scaffold.

Strategies:

  • Fragment Growing (Vector 1 - Amine): The primary amine is an excellent handle for amide bond formation. Based on the crystal structure, if there is an adjacent hydrophobic pocket ("Pocket A"), a library of carboxylic acids can be coupled to the amine to introduce groups (e.g., a phenyl or cyclohexyl group) that can occupy this pocket and form new, favorable interactions.

  • Fragment Growing (Vector 2 - Carboxyl): Similarly, the carboxylic acid can be coupled with a library of amines to extend the fragment into a different region ("Pocket B"). This allows for systematic exploration of the chemical space around the initial hit.[3][24]

  • Fragment Linking: If a second, independent fragment is found to bind in a nearby pocket, the structural information can be used to design a linker that covalently connects the two fragments.[25][26] This strategy can lead to a dramatic increase in potency due to additive binding energy.

Conclusion

This compound represents an exemplary tool for modern fragment-based drug discovery. Its integrated fluorine atom provides a powerful, non-invasive probe for highly sensitive ¹⁹F NMR screening, while its bifunctional nature as both an amine and a carboxylic acid offers chemists pre-installed "handles" for rapid and rational hit-to-lead optimization. By employing a robust workflow that combines sensitive primary screening, orthogonal biophysical validation, and structure-guided design, researchers can effectively leverage this and similar fragments to accelerate the discovery of novel therapeutics.

References

  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
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  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design? Charles River Laboratories.
  • A beginner's guide to 19F NMR and its role in drug screening. RSC Publishing.
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  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.
  • 2-Amino-5-fluoronicotinic acid. PubChem.
  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ResearchGate.
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health.
  • Concepts and Core Principles of Fragment-Based Drug Design. National Institutes of Health (PMC).
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. National Institutes of Health (PMC).
  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed.
  • Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment-Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. National Institutes of Health (PMC).
  • Fragment Libraries. FCH Group.
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  • Six physicochemical properties of 20 amino acid types. ResearchGate.
  • Abstract SY05-01: Fragment-based drug discovery: Less is more. ResearchGate.
  • Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. PubMed.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
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Application Notes and Protocols for Suzuki Coupling Reactions with 5-Amino-2-fluoroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-5-amino-2-fluoroisonicotinic Acid Scaffolds

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 5-amino-2-fluoroisonicotinic acid framework, in particular, offers a unique topographical and electronic profile for molecular design. The introduction of an aryl or heteroaryl group at the 5-position via the Suzuki-Miyaura cross-coupling reaction unlocks a diverse chemical space for the development of novel therapeutics. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and influence metabolic stability, while the amino and carboxylic acid groups provide key hydrogen bonding interactions and opportunities for further functionalization.

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound and its derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and address the specific challenges posed by this highly functionalized substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-F bond of the pyridine ring) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 [Ar'-B(OR)2(Base)]- [Ar'-B(OR)2(Base)]- Ar'-B(OR)2->[Ar'-B(OR)2(Base)]- Base Base Base->[Ar'-B(OR)2(Base)]- [Ar'-B(OR)2(Base)]-->Ar-Pd(II)(Ar')L2

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Challenges in the Suzuki Coupling of this compound Derivatives

The successful Suzuki coupling of this compound presents several challenges that must be carefully considered:

  • Substrate Reactivity: The pyridine ring is electron-deficient, which can be further exacerbated by the electron-withdrawing fluorine and carboxylic acid groups. While this can facilitate the initial oxidative addition step, it can also make the resulting palladium complex more susceptible to side reactions. Conversely, the amino group is electron-donating, which can modulate the overall electronic character of the ring.

  • Functional Group Interference: Both the amino and carboxylic acid groups can potentially interfere with the catalytic cycle. The amino group can coordinate to the palladium center, potentially inhibiting catalysis. The carboxylic acid can react with the base, and the resulting carboxylate may also coordinate to the palladium, deactivating the catalyst.[5]

  • Protecting Group Strategy: To mitigate functional group interference, a protecting group strategy is often necessary. The choice of protecting groups for the amine and carboxylic acid is critical, as they must be stable to the reaction conditions and readily removable without affecting the final product.

Experimental Protocols

Part 1: Protection of this compound

Given the potential for interference from the amino and carboxylic acid functionalities, a two-step protection strategy is recommended prior to the Suzuki coupling.

A. Esterification of the Carboxylic Acid:

The carboxylic acid is first converted to a methyl or ethyl ester to prevent its interference with the basic reaction conditions of the Suzuki coupling.

  • Materials:

    • This compound

    • Methanol or Ethanol (anhydrous)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure (using Thionyl Chloride):

    • Suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Re-dissolve the residue in DCM or EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired ester.

B. Protection of the Amino Group:

The amino group can be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions.

  • Materials:

    • Methyl or Ethyl 5-amino-2-fluoroisonicotinate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the amino ester (1.0 eq) in anhydrous DCM or THF (10-15 mL per gram) in a round-bottom flask with a magnetic stir bar.

    • Add triethylamine or DIPEA (1.5-2.0 eq).

    • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protection_Workflow Start This compound Ester Esterification (MeOH or EtOH, SOCl2) Start->Ester AminoEster Methyl/Ethyl 5-amino-2-fluoroisonicotinate Ester->AminoEster BocProtection Boc Protection (Boc2O, TEA) AminoEster->BocProtection ProtectedSubstrate Protected Substrate for Suzuki Coupling BocProtection->ProtectedSubstrate

Figure 2: Workflow for the protection of this compound.

Part 2: Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

  • Materials:

    • Protected 5-amino-2-fluoroisonicotinate derivative (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME)

    • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen).

  • Procedure:

    • To a Schlenk flask or microwave vial, add the protected 5-amino-2-fluoroisonicotinate derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe. A common ratio for dioxane/water or toluene/water is 4:1 to 10:1.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, temperatures may be higher and reaction times significantly shorter.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Start Protected Substrate Reaction Suzuki Coupling (Solvent, Heat) Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification CoupledProduct Protected Coupled Product Purification->CoupledProduct

Figure 3: General experimental workflow for the Suzuki coupling step.

Part 3: Deprotection

A. Boc Deprotection (Amine):

  • Procedure: Dissolve the protected coupled product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane or methanol. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure.

B. Ester Hydrolysis (Carboxylic Acid):

  • Procedure: Dissolve the ester in a mixture of THF or methanol and an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir at room temperature or with gentle heating until hydrolysis is complete. Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid, which can then be collected by filtration or extracted into an organic solvent.

Data Presentation: Key Reaction Parameters

The optimal conditions for the Suzuki coupling of this compound derivatives will depend on the specific arylboronic acid used. The following table provides a starting point for optimization based on literature for similar electron-deficient pyridine systems.[6]

ParameterRecommended Options & Rationale
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst. Pd(dppf)Cl₂: Often effective for heteroaromatic couplings. Buchwald Precatalysts (e.g., SPhos-Pd-G3): Highly active for challenging couplings, especially with less reactive chlorides or fluorides.
Ligand If not using a pre-catalyst, bulky, electron-rich phosphine ligands like SPhos , XPhos , or RuPhos can enhance catalyst activity and stability, particularly for electron-deficient substrates.
Base K₂CO₃: A common and effective base.[6] K₃PO₄: A stronger base that can be beneficial for less reactive substrates. Cs₂CO₃: A strong, soluble base often used in challenging couplings.
Solvent 1,4-Dioxane/H₂O: A widely used solvent system that solubilizes both organic and inorganic reagents.[6] Toluene/H₂O: Another common biphasic system. DME (Dimethoxyethane): A good ethereal solvent.
Temperature 80-120 °C. Microwave irradiation can often reduce reaction times and improve yields.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more active pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Poor solubility of reagentsTry a different solvent system or increase the proportion of the organic solvent.
Deactivation by functional groupsEnsure complete protection of the amino and carboxylic acid groups. Increase catalyst loading.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.
Protodeborylation Boronic acid instabilityUse the corresponding pinacol ester, which is often more stable. Use a milder base or lower the reaction temperature.
Dehalogenation Side reaction of the Pd-intermediateUse a bulkier phosphine ligand to promote reductive elimination over side reactions.[4]

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Caron, S., & Massett, S. S. (2001). Palladium-Catalyzed Suzuki Cross-Coupling of Unprotected 3-Iodo-2-aminopyridine. Organic Letters, 3(15), 2357–2359.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190.
  • Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 737-744.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in Suzuki–Miyaura cross-coupling reactions of fluoro- and perfluoro-organo compounds. Journal of Fluorine Chemistry, 125(6), 853-860.
  • Wikipedia. (2023). Protecting group.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zhang, L., & Wu, J. (2013). Palladium-Catalyzed C–H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Organic Letters, 15(24), 6294–6297.
  • Crecente-Campo, J., & Campos, P. J. (2012). Palladium catalysed Suzuki reactions of fluoroarenes. Dalton Transactions, 41(29), 8919-8927.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
  • Wikipedia. (2023). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • NIH. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • NIH. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling.
  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • PubMed. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides.
  • ResearchGate. (2025). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester.
  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Science. (2024). Aminative Suzuki–Miyaura coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • PubMed. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation.
  • ResearchGate. (2025). One-pot Suzuki-Miyaura cross-coupling and trans-esterification of 2 to....
  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.

Sources

Microwave-assisted synthesis using 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Microwave-Assisted Synthesis Utilizing 5-Amino-2-fluoroisonicotinic Acid

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound in microwave-assisted organic synthesis (MAOS). It provides foundational principles, practical protocols, and expert insights to accelerate the discovery of novel chemical entities.

Introduction: The Synergy of Speed and Structure

The relentless pace of drug discovery demands synthetic methodologies that are not only rapid and efficient but also environmentally sustainable. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This technique leverages the ability of polar molecules to transform electromagnetic energy into heat, leading to instantaneous and uniform heating that drives chemical reactions with remarkable efficiency.[3][4] The advantages over conventional heating methods are numerous, including higher yields, enhanced product purity, and alignment with the principles of green chemistry through reduced solvent use and energy consumption.[5][6][7][8]

At the heart of modern medicinal chemistry lies the strategic design of molecular building blocks. This compound is one such privileged scaffold. Its pyridine core is a common motif in pharmaceuticals, and the strategic placement of fluorine, an amino group, and a carboxylic acid function provides a versatile platform for generating diverse compound libraries. The fluorine atom can enhance metabolic stability and modulate physicochemical properties like pKa and lipophilicity, which are critical for drug efficacy.[9][10][11][12] The amino and carboxylic acid groups serve as reactive handles for a wide array of chemical transformations.[13]

This guide provides the scientific principles and a detailed, field-tested protocol for leveraging the synergy between the advanced MAOS technology and the versatile this compound building block.

Part I: Foundational Principles of Microwave-Assisted Synthesis

The Mechanism: A Departure from Convention

Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls into the reaction mixture. This process is slow and creates temperature gradients, often leading to non-uniform heating and the formation of byproducts.

Microwave synthesis, in contrast, utilizes dielectric heating.[14] Microwave radiation interacts directly with polar molecules or ions in the reaction mixture. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like the solvents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the bulk of the solution.[14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.

This fundamental difference in heating mechanism is the source of MAOS's significant advantages.

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric Heating) HeatSource External Heat Source (Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction Mixture Reaction Mixture (Hot at Edges, Cooler in Center) VesselWall->Mixture Convection MicrowaveSource Microwave Energy PolarMolecules Polar Molecules in Mixture (Uniformly Heated) MicrowaveSource->PolarMolecules Direct Interaction

Caption: Comparison of conventional vs. microwave heating mechanisms.

Advantages in Medicinal Chemistry

The adoption of MAOS provides a distinct competitive advantage in the rapid synthesis and iteration required for modern drug discovery programs.

AdvantageDescriptionImpact on Drug Discovery
Accelerated Reactions Reaction times are reduced from hours/days to minutes.[1][2][3]Enables faster synthesis of target molecules and rapid generation of structure-activity relationship (SAR) data.
Improved Yields & Purity Uniform heating minimizes byproduct formation, leading to higher yields and cleaner reaction profiles.[5][6][14]Simplifies purification processes, saving time and resources. Increases the amount of compound available for testing.
Enhanced Reaction Control Modern microwave reactors offer precise control over temperature and pressure.[15][16]Allows for the exploration of new chemical space by safely reaching temperatures far above the solvent's boiling point.
Green Chemistry Often requires less solvent and consumes significantly less energy than conventional methods.[7][8]Reduces the environmental footprint of the drug discovery process, aligning with sustainability goals.
Scalability Protocols can be readily adapted from small-scale discovery to larger-scale synthesis for further studies.[1]Facilitates a smoother transition from lead optimization to preclinical candidate development.

Part II: The Utility of this compound

This fluorinated pyridine derivative is a highly valuable building block due to its unique combination of structural features.

Physicochemical Properties
PropertyValueSource
CAS Number 171178-43-1[17][18]
Molecular Formula C₆H₅FN₂O₂[17]
Molecular Weight 156.12 g/mol [17]
Alternate Name 5-Amino-2-fluoropyridine-4-carboxylic acid[17]
Boiling Point 514.4 °C at 760 mmHg (Predicted)[19]
Strategic Importance in Synthesis

The molecule's design is inherently suited for creating diverse derivatives:

  • 2-Fluoro Substituent: The electron-withdrawing nature of fluorine at the 2-position makes the pyridine ring less susceptible to oxidative metabolism, a common challenge in drug development.[10][20] It also serves as a handle for nucleophilic aromatic substitution (SNAr) reactions.

  • 5-Amino Group: This primary amine is a versatile nucleophile. It readily participates in amide bond formations, reductive aminations, and can be converted to other functional groups, such as a halide via the Sandmeyer reaction, to enable cross-coupling chemistries.

  • 4-Carboxylic Acid Group: This group is ideal for forming amide or ester linkages, which are fundamental connections in a vast number of bioactive molecules. Its presence provides a key anchor point for linking the pyridine scaffold to other fragments.

The strategic placement of these three groups on a single, compact ring allows for the rapid exploration of chemical diversity in multiple vectors from a single starting material.

Part III: Application Protocol: Microwave-Assisted Amide Coupling

This section provides a detailed, step-by-step protocol for a representative reaction: the amide coupling of this compound with benzylamine. This reaction is chosen for its ubiquity in medicinal chemistry and its excellent performance under microwave irradiation.

Reaction Scheme
Materials and Equipment
  • Reagents:

    • This compound (≥97%)

    • Benzylamine (≥99%)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a stir bar

    • Analytical balance

    • Syringes and needles

    • Rotary evaporator

    • Standard laboratory glassware for work-up

    • Silica gel for column chromatography

Detailed Step-by-Step Protocol
  • Reagent Preparation & Vial Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 156.1 mg).

    • Add the coupling agent, HATU (1.1 mmol, 418.3 mg).

    • Add 3 mL of anhydrous DMF to dissolve the solids. Stir for 2 minutes.

    • Add benzylamine (1.0 mmol, 107.2 mg, 109 µL).

    • Finally, add DIPEA (2.5 mmol, 323.1 mg, 434 µL) to the mixture.

    • Securely cap the vial using a crimper.

  • Microwave Reactor Programming & Execution:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the reactor with the parameters outlined in the table below. The choice of a high-absorbing solvent like DMF is causal; it ensures efficient and rapid heating to the target temperature.[2]

    • Initiate the reaction. The instrument's software will monitor temperature and pressure in real-time.

    ParameterSettingRationale
    Target Temperature 120 °CProvides sufficient thermal energy to drive the reaction to completion quickly without significant degradation.
    Ramp Time 2 minutesA controlled ramp prevents thermal shock and potential pressure spikes.
    Hold Time 10 minutesSufficient time for the reaction to reach completion at the target temperature.
    Maximum Power 200 WA standard power setting that allows for controlled heating.
    Pressure Limit 250 psiA safety limit to prevent vessel failure. The reaction is not expected to generate significant pressure.
    Stirring HighEnsures homogeneous heating and mixing of reagents.
  • Post-Reaction Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping in a fume hood.

    • Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). This removes unreacted acid, HATU byproducts, and DIPEA.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield the pure amide.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

    • Expected Yield: 85-95%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for microwave-assisted amide coupling.

Part IV: Critical Safety Considerations

Safety is paramount when operating any chemical reactor. While modern microwave instruments have extensive built-in safety features, the user must remain vigilant.[15]

  • Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven for chemical synthesis.[21] They lack the necessary temperature/pressure feedback controls and safety interlocks, and their construction is not resistant to chemical corrosion or potential explosions.[15][21]

  • Know Your Reaction: Be aware of the potential for highly exothermic or gas-generating reactions.[21] If unsure about a new reaction, start with a smaller scale and lower power settings to gauge its behavior.[21]

  • Proper Vessel Use: Always use reaction vessels designed for the specific microwave reactor model. Do not exceed the recommended fill volume (typically ~1/3 to 1/2 of the vessel volume) to allow for expansion and prevent over-pressurization.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially the opening of reaction vials, within a certified laboratory fume hood.

Conclusion

The integration of microwave-assisted synthesis into modern research workflows provides a powerful tool for accelerating chemical discovery. By combining this technology with strategically designed building blocks like this compound, researchers can rapidly synthesize and evaluate novel compounds. The protocol described herein demonstrates a robust, efficient, and reproducible method for amide bond formation, a cornerstone reaction in pharmaceutical development. By understanding the principles of microwave heating and adhering to safety protocols, scientists can fully exploit this technology to shorten discovery timelines and advance the development of new medicines.

References

  • Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Microwave-Assisted Synthesis in Drug Development - EPCP.
  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC. National Institutes of Health.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences.
  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. ResearchGate.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research.
  • Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. ResearchGate.
  • Safety Considerations for Microwave Synthesis - CEM Corporation.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASAYAN Journal of Chemistry.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Institutes of Health.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. American Chemical Society.
  • Applications of fluorine-containing amino acids for drug design - PubMed. National Institutes of Health.
  • This compound, CAS No. 171178-43-1 - iChemical.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
  • 2-Amino-5-fluoronicotinic acid | C6H5FN2O2 | CID 49761575 - PubChem. National Institutes of Health.
  • Applications of fluorine-containing amino acids for drug design - ResearchGate.
  • Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

Sources

Application Note: A Guide to In-Situ and Ex-Situ Analytical Methods for Monitoring Reactions of 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1).[1] As a critical building block in pharmaceutical research and medicinal chemistry, understanding its reaction kinetics, product formation, and impurity profiles is paramount.[2] This document is designed for researchers, scientists, and drug development professionals, offering a suite of validated methods using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are presented with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.

Introduction and Analytical Strategy

This compound is a substituted pyridine derivative containing three key functional groups: an aromatic amine, a carboxylic acid, and a fluorine atom. This unique combination imparts specific physicochemical properties and reactivity patterns. The amino group is nucleophilic, the carboxylic acid is acidic and can be derivatized, and the fluorine atom acts as a strong electron-withdrawing group and a useful spectroscopic probe.[2]

Effective reaction monitoring is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time), maximizing yield, and minimizing impurity formation. The choice of analytical method depends on the specific information required, such as reaction conversion, identification of intermediates and byproducts, or structural elucidation of the final product.

The following workflow provides a general strategy for analyzing a reaction mixture containing this compound.

cluster_0 Reaction Monitoring Workflow reaction Reaction in Progress sampling Quench & Dilute Aliquot reaction->sampling Time Point (t) analysis Instrumental Analysis sampling->analysis data Data Processing & Interpretation analysis->data decision Decision Point: Reaction Complete? data->decision workup Proceed to Workup/ Purification decision->workup Yes continue_rxn Continue Reaction/ Adjust Conditions decision->continue_rxn No continue_rxn->reaction Iterate

Caption: General workflow for chemical reaction monitoring.

Physicochemical Properties

Understanding the properties of this compound is the foundation for method development.

PropertyValue / DescriptionSignificance for Analysis
CAS Number 171178-43-1Unique identifier for substance searching.
Molecular Formula C₆H₅FN₂O₂[1]Used for exact mass calculations in MS.
Molecular Weight 156.12 g/mol [1]Essential for preparing standard solutions and MS analysis.
Appearance Yellow solid[2]Physical state at room temperature.
Structure Aromatic amine, carboxylic acid, fluoropyridineThe presence of both acidic and basic groups suggests zwitterionic character, influencing solubility and chromatographic behavior. The fluorine atom provides a unique probe for ¹⁹F NMR.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), and aqueous bases. Limited solubility in non-polar solvents.Dictates the choice of diluent for sample preparation and mobile phase in HPLC.
UV Absorbance Strong absorbance in the UV region (~270-300 nm) due to the substituted pyridine ring.Enables sensitive detection by UV-Vis spectrophotometry in HPLC.[3][4]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Principle: HPLC is the workhorse for reaction monitoring, offering excellent quantitative precision and the ability to separate the starting material from products and impurities based on their relative polarity. For a polar, zwitterionic compound like this compound, reversed-phase chromatography is highly effective.

Causality in Method Design:

  • Column Choice: A C18 column is the standard choice for reversed-phase chromatography. However, for polar analytes, "end-capped" columns are preferred to minimize peak tailing caused by interactions with residual silanols. For very polar compounds, a mixed-mode or HILIC column can also be considered.[4][5]

  • Mobile Phase: A buffered mobile phase is critical to control the ionization state of both the amine and carboxylic acid groups, ensuring consistent retention times and sharp peak shapes. A pH between 3 and 7 is typically ideal. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: UV detection at a wavelength near the absorbance maximum (e.g., 280 nm) provides high sensitivity for aromatic compounds.[3]

Protocol 3.1: HPLC Method for Reaction Conversion Monitoring
  • Instrumentation and Consumables:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Potassium phosphate monobasic and phosphoric acid (or formic acid for MS compatibility).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Carefully take a small, representative aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction immediately in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B. This dilution also stops the reaction and ensures the sample is dissolved in a solvent compatible with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.[3]
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection UV at 280 nm[3]Near the absorbance maximum for good sensitivity.
Gradient Elution 0-2 min: 5% B2-15 min: 5% to 95% B15-17 min: 95% B17-17.1 min: 95% to 5% B17.1-20 min: 5% BA gradient is essential to elute compounds with a wide range of polarities, from the polar starting material to potentially more non-polar products.
  • Data Analysis:

    • Integrate the peak area of the this compound starting material and any new product peaks.

    • Calculate the percent conversion using the formula: Conversion (%) = [1 - (Area_SM_t / Area_SM_t0)] * 100, where Area_SM_t is the area of the starting material at time 't' and Area_SM_t0 is the area at time zero.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification

Principle: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is the definitive tool for identifying unknown products and byproducts by providing precise mass-to-charge (m/z) ratios.[6]

Causality in Method Design:

  • Mobile Phase: Volatile buffers like formic acid or ammonium formate must be used instead of non-volatile phosphate buffers, as they are compatible with the mass spectrometer's ionization source.[4]

  • Ionization Source: Electrospray ionization (ESI) is ideal for polar molecules like this. Running in both positive and negative ion modes is recommended to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown peak.[7]

Protocol 4.1: LC-HRMS Method for Product and Byproduct Identification
  • Instrumentation:

    • HPLC/UPLC system coupled to an HRMS (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Follow the same procedure as in Protocol 3.1, using the MS-compatible mobile phase as the diluent.

  • LC-MS Conditions:

ParameterHPLC SettingMS Setting
Column C18, 100 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 10 min
Ionization Mode ESI Positive & Negative (separate runs or polarity switching)
Scan Range m/z 50 - 800[8]
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temp. 120 °C
  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the starting material ([M+H]⁺ = 157.04) and ([M-H]⁻ = 155.02).

    • For any new peaks observed in the total ion chromatogram (TIC), examine the corresponding mass spectrum.

    • Use the accurate mass to predict the elemental formula of the new species. This can confirm the identity of expected products and suggest structures for unknown byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetics

Principle: NMR spectroscopy is an unparalleled tool for unambiguous structure determination and can be used for quantitative reaction monitoring without chromatographic separation.[9] The presence of fluorine makes ¹⁹F NMR a particularly powerful technique.[8]

Causality in Method Design:

  • ¹H NMR: Provides information on the protons in the molecule. Monitoring the disappearance of starting material signals and the appearance of new signals in the aromatic region can track reaction progress.

  • ¹⁹F NMR: The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it highly sensitive to changes in the electronic environment around the C-F bond.[8] A change in the substitution pattern on the ring will cause a significant shift in the ¹⁹F signal, providing a very clean and simple way to monitor the reaction.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for determining the full structure of a new product by establishing through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C).[11]

Protocol 5.1: ¹⁹F NMR for In-Situ Reaction Monitoring
  • Instrumentation:

    • NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Sample Preparation:

    • Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆, CD₃OD) that is compatible with the reaction chemistry.

    • Add a known amount of an internal standard that contains fluorine but is inert to the reaction conditions (e.g., hexafluorobenzene).[8]

  • Acquisition:

    • Acquire a ¹⁹F NMR spectrum at time zero (t=0).

    • Place the NMR tube in the reaction environment (e.g., a heated oil bath).

    • At regular intervals, remove the tube, cool it to a consistent temperature, and acquire a new ¹⁹F NMR spectrum.

  • Data Analysis:

    • Integrate the ¹⁹F signal of the starting material and any new product signals relative to the inert internal standard.

    • The change in relative integration allows for precise quantification of reaction conversion over time, enabling kinetic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle: FTIR spectroscopy is a rapid, qualitative technique used to identify the presence and disappearance of key functional groups.[12] It works by measuring the absorption of infrared radiation by molecular vibrations.

Causality in Method Design: By monitoring characteristic vibrational frequencies, one can quickly assess if a specific functional group (e.g., the amine or carboxylic acid) has reacted.

Protocol 6.1: FTIR Reaction Monitoring
  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) probe for easy analysis of liquid or solid samples.

  • Analysis:

    • Acquire a background spectrum.

    • Acquire a spectrum of the pure starting material to identify its key peaks.

    • At various time points, place a small drop of the reaction mixture on the ATR crystal and acquire a spectrum.

  • Data Interpretation:

    • Monitor the spectra for the disappearance of reactant peaks and the appearance of new peaks corresponding to the product.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Vibrational Mode
N-H (Primary Amine)3300 - 3500 (two bands)N-H Stretch[13]
C=O (Carboxylic Acid)1680 - 1720C=O Stretch[14]
O-H (Carboxylic Acid)2500 - 3300 (very broad)O-H Stretch[13]
C-F (Aromatic)1100 - 1400C-F Stretch
Aromatic Ring1450 - 1600C=C Stretch

For example, in an amidation reaction where the amino group reacts, one would expect to see the two N-H stretching bands disappear and a new C=O stretching band (amide) appear around 1640-1680 cm⁻¹.

Method Selection Guide

Choosing the right analytical technique is critical for efficient research and development. This decision tree and comparative table guide the user to the most appropriate method based on their analytical needs.

cluster_1 Analytical Method Selection question1 What is the primary goal? goal1 Quantitative Analysis (Conversion, Purity) question1->goal1 Quantification goal2 Qualitative Analysis (Identification) question1->goal2 Identification goal3 Structural Confirmation question1->goal3 Structure method1 HPLC-UV goal1->method1 method4 NMR (¹H, ¹⁹F) goal1->method4 question2 Need quick functional group check? goal2->question2 method5 NMR (2D Experiments) goal3->method5 method2 LC-MS method3 FTIR question2->method2 No, need accurate mass question2->method3 Yes

Caption: Decision tree for selecting an analytical method.

TechniquePrimary UseThroughputCostKey Advantage
HPLC-UV Quantifying reaction conversion and purity.HighLowRobust, precise, and widely available.
LC-MS Identifying products and byproducts.MediumHighProvides molecular weight and formula data.[6]
NMR Structural elucidation and kinetic studies.LowHighUnambiguous structural information; ¹⁹F probe is highly specific.[8][9]
FTIR Quick check for functional group changes.Very HighVery LowFast, simple, and requires minimal sample prep.[12]

References

  • Vertex AI Search, based on an abstract regarding the HPLC determination of aminopyridines. Accessed January 8, 2026.
  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." Available at: SIELC Technologies Website. Accessed January 8, 2026.
  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine." Available at: HELIX Chromatography Website. Accessed January 8, 2026.
  • HELIX Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Available at: HELIX Chromatography Website. Accessed January 8, 2026.
  • SIELC Technologies. "HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase." Available at: SIELC Technologies Website. Accessed January 8, 2026.
  • Chem-Impex. "this compound." Available at: Chem-Impex Website. Accessed January 8, 2026.
  • National Institutes of Health (NIH). "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Available at: NIH Website. Accessed January 8, 2026.
  • LCGC International. "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." Available at: LCGC International Website. Accessed January 8, 2026.
  • National Institutes of Health (NIH). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties." Available at: NIH Website. Accessed January 8, 2026.
  • ResearchGate. "Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex.
  • LabRulez LCMS. "Determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons by oxidative pyrolytic combustion followed by ion chromatography." Available at: LabRulez LCMS Website. Accessed January 8, 2026.
  • PubMed. "Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review." Available at: PubMed Website. Accessed January 8, 2026.
  • Journal of the American Chemical Society. "The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study." Available at: JACS Website. Accessed January 8, 2026.
  • University of Aberdeen. "Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS." Available at: University of Aberdeen Website. Accessed January 8, 2026.
  • SpringerLink. "Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies." Available at: SpringerLink Website. Accessed January 8, 2026.
  • Benchchem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines." Available at: Benchchem Website. Accessed January 8, 2026.
  • National Institutes of Health (NIH). "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE." Available at: NIH Website. Accessed January 8, 2026.
  • National Institutes of Health (NIH). "NMR Reaction Monitoring Robust to Spectral Distortions." Available at: NIH Website. Accessed January 8, 2026.
  • PubMed. "Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models." Available at: PubMed Website. Accessed January 8, 2026.
  • Santa Cruz Biotechnology. "this compound | CAS 171178-43-1." Available at: SCBT Website. Accessed January 8, 2026.
  • YouTube. "Determination of functional groups and identification of compounds by using IR Spectroscopy." Available at: YouTube Website. Accessed January 8, 2026.
  • iChemical. "this compound, CAS No. 171178-43-1." Available at: iChemical Website. Accessed January 8, 2026.
  • Sigma-Aldrich. "this compound | 171178-43-1." Available at: Sigma-Aldrich Website. Accessed January 8, 2026.
  • InstaNANO. "FTIR Functional Group Database Table with Search." Available at: InstaNANO Website. Accessed January 8, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated pyridine building block.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process. While various routes can be envisioned, a common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A plausible synthetic pathway, based on established organic chemistry principles, is outlined below. Understanding this pathway is crucial for diagnosing potential issues.

Synthetic_Pathway A 2,5-Difluoroisonicotinonitrile B 5-Amino-2-fluoroisonicotinonitrile A->B Nucleophilic Aromatic Substitution (Amination) C 5-Amino-2-fluoroisonicotinamide B->C Partial Hydrolysis D This compound C->D Full Hydrolysis

Caption: A plausible synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

FAQ 1: Low Yield in the Amination Step (Formation of 5-Amino-2-fluoroisonicotinonitrile)

Question: I am attempting to synthesize 5-Amino-2-fluoroisonicotinonitrile from 2,5-difluoroisonicotinonitrile using an ammonia source, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the nucleophilic aromatic substitution (SNAr) of a fluoride with an amine are a common issue. The reactivity of the pyridine ring is highly dependent on the position of the electron-withdrawing groups and the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Activation of the Pyridine Ring The electron-withdrawing nitrile group at the 4-position activates the 2 and 6 positions for nucleophilic attack. However, the fluorine at the 5-position has a weaker activating effect.While you cannot change the substrate, ensure your reaction conditions are optimized for this specific substitution pattern.
Incomplete Reaction The reaction may not have reached completion.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Temperature: Carefully increase the reaction temperature. Be aware that higher temperatures can also lead to side reactions.
Side Reactions The ammonia source can potentially react at the 2-position, leading to the formation of 2-amino-5-fluoroisonicotinonitrile as a regioisomeric byproduct.- Use a Bulky Amine Source: While ammonia is the direct precursor, using a protected amine or a bulkier amine source followed by deprotection might improve regioselectivity in some cases. - Optimize Solvent: The choice of solvent can influence the regioselectivity. Experiment with polar aprotic solvents like DMSO, DMF, or NMP.
Decomposition of Starting Material or Product Fluorinated pyridines can be sensitive to harsh reaction conditions.- Use a Milder Base: If a base is used to facilitate the reaction, consider using a weaker, non-nucleophilic base. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

digraph "Amination_Side_Reaction" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="2,5-Difluoroisonicotinonitrile"];
Desired [label="5-Amino-2-fluoroisonicotinonitrile", fillcolor="#D4EDDA"];
Side [label="2-Amino-5-fluoroisonicotinonitrile", fillcolor="#F8D7DA"];

Start -> Desired [label="Attack at C5"];
Start -> Side [label="Attack at C2"];

}

Caption: Potential regioisomeric byproducts in the amination step.

FAQ 2: Incomplete Hydrolysis of the Nitrile Group

Question: I am having trouble fully hydrolyzing the nitrile in 5-Amino-2-fluoroisonicotinonitrile to the carboxylic acid. My main product appears to be the amide intermediate. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles to carboxylic acids, especially on an electron-rich aromatic ring, can be challenging and often requires forcing conditions. The intermediate amide is often quite stable.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficiently Harsh Conditions Both acid and base-catalyzed hydrolysis often require elevated temperatures and prolonged reaction times to proceed to the carboxylic acid.[2][3][4][5][6]- Acid Catalysis: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux for an extended period.[5] Monitor the reaction progress carefully. - Base Catalysis: Use a strong base like NaOH or KOH in a suitable solvent (e.g., a mixture of water and ethanol) and heat to reflux.[5]
Product Inhibition The formation of the carboxylate salt under basic conditions or the protonated amine under acidic conditions can sometimes hinder the final hydrolysis step.- Stepwise pH Adjustment: For base hydrolysis, after the initial reaction, carefully acidify the reaction mixture to protonate the carboxylate and facilitate workup. For acid hydrolysis, basify to isolate the product.
Degradation The combination of strong acid/base and high temperatures can lead to decomposition of the desired product.- Lower Temperatures, Longer Times: If degradation is observed, try running the reaction at a lower temperature for a longer duration. - Microwave Chemistry: Consider using a microwave reactor to achieve high temperatures for shorter periods, which can sometimes minimize degradation.

digraph "Hydrolysis_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Nitrile [label="5-Amino-2-fluoroisonicotinonitrile"];
Amide [label="5-Amino-2-fluoroisonicotinamide", fillcolor="#F8D7DA"];
Acid [label="this compound", fillcolor="#D4EDDA"];

Nitrile -> Amide [label="Partial Hydrolysis"];
Amide -> Acid [label="Full Hydrolysis (Rate-Limiting)"];

}

Caption: The two-stage hydrolysis of the nitrile group.

FAQ 3: Presence of Decarboxylated Impurity

Question: After the final hydrolysis and workup, I am observing a significant amount of 2-fluoro-5-aminopyridine in my product mixture. What is causing this decarboxylation?

Answer:

Decarboxylation, the loss of CO₂, is a common side reaction for certain carboxylic acids, particularly when subjected to heat or harsh pH conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Thermal Instability Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures, a reaction that can be catalyzed by residual acid or base.[7]- Moderate Hydrolysis Conditions: If possible, use lower temperatures for the hydrolysis step, even if it requires longer reaction times. - Careful Purification: Avoid excessive heat during purification steps like distillation or recrystallization from high-boiling solvents.
Acid-Catalyzed Decarboxylation Strong acidic conditions used for hydrolysis can promote decarboxylation.- Use of Milder Acids: Explore the use of alternative, milder acids for hydrolysis if feasible. - Prompt Workup: Neutralize the reaction mixture as soon as the hydrolysis is complete to avoid prolonged exposure to strong acid at high temperatures.

digraph "Decarboxylation" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#EA4335"];
Start [label="this compound"];
Product [label="2-Fluoro-5-aminopyridine", fillcolor="#F8D7DA"];

Start -> Product [label="- CO₂ (Heat/Acid)"];

}

Caption: The decarboxylation side reaction.

FAQ 4: Challenges in Product Purification

Question: I am struggling to purify the final product. This compound seems to be soluble in both acidic and basic aqueous solutions, making extraction difficult. What purification strategies do you recommend?

Answer:

The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, makes purification by standard extraction challenging.

Recommended Purification Strategies:

Method Principle Protocol
Isoelectric Point Precipitation At its isoelectric point (pI), the net charge of the amino acid is zero, and its solubility in water is at a minimum.1. Dissolve the crude product in a minimal amount of acidic water (e.g., dilute HCl) or basic water (e.g., dilute NaOH). 2. Slowly add a dilute base or acid, respectively, while monitoring the pH. 3. The product will precipitate out of the solution at its pI. 4. Collect the solid by filtration and wash with cold water.
Ion-Exchange Chromatography This technique separates molecules based on their net charge.- Cation Exchange: At a pH below the pI, the amino acid will be positively charged and bind to a cation exchange resin. It can then be eluted by increasing the pH or the salt concentration. - Anion Exchange: At a pH above the pI, the amino acid will be negatively charged and bind to an anion exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.
Recrystallization This classic purification technique relies on the differential solubility of the product and impurities in a given solvent system.Experiment with various solvent systems. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent might be effective. The pH of the aqueous solution can also be adjusted to optimize crystallization.

III. Summary of Key Parameters

Reaction Step Key Parameters to Control Potential Side Products
Amination Temperature, Reaction Time, Solvent, Amine SourceRegioisomers (e.g., 2-amino-5-fluoroisonicotinonitrile)
Hydrolysis Acid/Base Concentration, Temperature, Reaction Time5-Amino-2-fluoroisonicotinamide (incomplete hydrolysis)
Workup/Purification pH, Temperature2-Fluoro-5-aminopyridine (decarboxylation)

IV. References

  • Ma, Z., Zhang, L., Wen, J., Huang, Y., & Hu, P. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters.

  • T. Patrick, et al. (2025). Replacement of the carboxylic acid function with fluorine. ResearchGate.

  • Nicewicz, D. A., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society.

  • Al-Soud, Y. A., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar.

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.

  • Nicewicz, D. A., & MacMillan, D. W. C. (2015). Decarboxylative fluorination of aliphatic carboxylic acids via photoredox catalysis. Science.

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering.

  • RSC Publishing. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry.

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

  • Li, Y., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC.

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

  • Chimichi, S., & Nesi, R. (2025). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate.

  • RSC Publishing. (n.d.). A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. Journal of the Chemical Society, Chemical Communications.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluoroisonicotinic acid.

  • MDPI. (n.d.). Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides.

  • Baksi, A., et al. (2015). Isolation of carboxylic acid-protected Au25 clusters using a borohydride purification strategy.

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed.

  • Li, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC.

Sources

Technical Support Center: Synthesis of 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1).[1] This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective route involves a multi-step synthesis starting from a readily available dihalopyridine. A typical sequence is:

  • Selective Amination: Introduction of the amino group at the 5-position of a suitable precursor, often a bromo- or chloro-substituted pyridine. This is frequently accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[2][3]

  • Carboxylic Acid Formation: Conversion of a group at the 4-position (like a cyano or methyl group) into the isonicotinic acid moiety. This is typically achieved through hydrolysis.

The choice of starting material is critical. For instance, starting with a compound like 5-bromo-2-fluoropyridine-4-carbonitrile allows for amination followed by hydrolysis of the nitrile.

Q2: Why is the Buchwald-Hartwig amination a preferred method for the amination step?

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen (C-N) bonds.[2] Its advantages over classical methods like nucleophilic aromatic substitution (SNAr) for this specific transformation include:

  • Broader Scope: It tolerates a wide range of functional groups, which is crucial when working with multifunctional molecules.

  • Milder Conditions: It often proceeds under milder conditions than traditional SNAr, which might require harsh temperatures and strong bases, potentially leading to side reactions.

  • High Regioselectivity: Palladium catalysis can offer excellent control over which position on the pyridine ring is aminated, which is particularly important when multiple reactive sites are present.[4][5]

Q3: What kind of yields can I realistically expect for this synthesis?

Yields are highly dependent on the specific route, reaction conditions, and purification efficiency. For a multi-step synthesis, the overall yield is the product of the yields of individual steps. A well-optimized Buchwald-Hartwig amination step can often exceed 80-90% yield. The subsequent hydrolysis step is also typically high-yielding. However, an unoptimized process might result in overall yields below 40%. This guide aims to help you consistently achieve higher yields through careful control of reaction parameters.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific problems you may encounter during the synthesis. We will diagnose potential causes and provide actionable solutions based on chemical principles.

Problem: Low or No Product Formation in the Amination Step

If you are experiencing a low yield in the C-N coupling step (e.g., Buchwald-Hartwig amination), it is essential to systematically investigate the potential causes.

Potential Cause 1: Inactive Catalyst

The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by several factors.

  • Causality: The catalytic cycle involves the interconversion of Pd(0) and Pd(II) species. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Additionally, improper ligand-to-metal ratios or high temperatures can cause the catalyst to decompose into palladium black, an inactive precipitate.[6]

  • Solution & Protocol:

    • Ensure Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Degas all solvents and reagents thoroughly before use by sparging with inert gas or using freeze-pump-thaw cycles.

    • Optimize Catalyst Loading: While higher loading can increase reaction rate, it can also lead to aggregation. Start with a catalyst loading of 1-2 mol% and optimize from there.

Potential Cause 2: Inappropriate Base or Base Stoichiometry

The base plays a crucial role in the catalytic cycle, facilitating the formation of the palladium-amido complex.

  • Causality: A base that is too weak may not efficiently deprotonate the amine or the palladium-precursor complex, stalling the reaction. Conversely, a base that is too strong or poorly soluble can lead to side reactions or heterogeneous mixtures that impede catalysis. The choice of base is often dependent on the specific amine and aryl halide used.

  • Solution & Protocol:

    • Select the Right Base: For Buchwald-Hartwig aminations, common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). NaOtBu is a strong, non-nucleophilic base often used for less reactive aryl chlorides. K₂CO₃ and Cs₂CO₃ are milder options that can be effective, especially with more reactive aryl bromides or iodides.[4]

    • Optimize Stoichiometry: Typically, 1.2 to 2.0 equivalents of base are used. An excess is required to drive the reaction to completion. Create a small reaction matrix to test different bases and equivalents.

ParameterCondition 1Condition 2Condition 3
Base NaOtBuK₂CO₃Cs₂CO₃
Equivalents 1.42.02.0
Solvent TolueneDioxaneToluene
Temperature 100 °C110 °C100 °C
Table 1: Example optimization table for base and solvent conditions.
Problem: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the isolated yield of the desired product.

Potential Cause 1: Hydrolysis of Starting Material or Product

If your starting material contains a nitrile (cyano group) and the reaction is run in the presence of water with a strong base, premature hydrolysis can occur.

  • Causality: Strong bases like sodium hydroxide or even potassium carbonate in the presence of trace water can hydrolyze the nitrile group to a carboxylic acid or an amide. This leads to a mixture of products that can be difficult to separate.

  • Solution & Protocol:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

    • Control Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the amination at the lowest temperature that allows for a reasonable reaction rate.

    • Purification Strategy: If hydrolysis does occur, you may be able to separate the acidic impurity from your desired amine product via an acid-base extraction during the workup.

Potential Cause 2: Side Reactions from Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the pyridine ring is an electron-withdrawing group, which activates the ring for nucleophilic attack.[7]

  • Causality: While the fluorine at the 2-position is the target for the final structure, it can also act as a leaving group under certain conditions. If a strong nucleophile is present (e.g., excess amine or a strong base), it can potentially displace the fluorine atom, leading to undesired byproducts.[6][7] This is especially true if the palladium-catalyzed pathway is slow or has stalled.

  • Solution & Protocol:

    • Optimize Reaction Conditions for Catalysis: Focus on optimizing the Buchwald-Hartwig conditions (catalyst, ligand, base) to ensure the desired C-N coupling is much faster than any potential SNAr side reaction.

    • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction. If you see the formation of multiple products, it may be necessary to re-evaluate the reaction conditions.

Workflow & Diagrams
Synthetic Pathway Overview

The diagram below illustrates a common synthetic approach for this compound.

G SM 5-Bromo-2-fluoropyridine- 4-carbonitrile INT 5-Amino-2-fluoropyridine- 4-carbonitrile SM->INT Buchwald-Hartwig Amination (e.g., NH3 source, Pd catalyst, ligand, base) PROD This compound INT->PROD Acid or Base Hydrolisis

A common synthetic route.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose and solve issues related to low reaction yield.

G Start Problem: Low Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions (base, solvent, temp) optimal? CheckCatalyst->CheckConditions Yes Sol_Inert Solution: Ensure inert atmosphere. Use fresh/high-purity catalyst. CheckCatalyst->Sol_Inert No CheckPurity Is starting material pure? CheckConditions->CheckPurity Yes Sol_Optimize Solution: Screen bases (e.g., NaOtBu, Cs2CO3). Optimize temperature and solvent. CheckConditions->Sol_Optimize No Sol_PurifySM Solution: Purify starting material. Confirm structure by NMR/MS. CheckPurity->Sol_PurifySM No End Yield Improved CheckPurity->End Yes (Re-evaluate mechanism) Sol_Inert->End Sol_Optimize->End Sol_PurifySM->End

A troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridine-4-carbonitrile

This protocol is a representative example. Optimal conditions may vary and should be determined experimentally.

  • Preparation: In a glovebox, add 5-bromo-2-fluoropyridine-4-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the starting material).

  • Ammonia Source: If using ammonia gas, bubble it through the solution for 5-10 minutes. Alternatively, use an ammonia surrogate like lithium bis(trimethylsilyl)amide.[3]

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-amino-2-fluoropyridine-4-carbonitrile.

Protocol 2: Hydrolysis of 5-Amino-2-fluoropyridine-4-carbonitrile
  • Setup: To a round-bottom flask, add 5-amino-2-fluoropyridine-4-carbonitrile (1.0 eq) and a 6M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the nitrile starting material is fully consumed.

  • Workup: Cool the reaction mixture in an ice bath. The product, this compound, may precipitate as its hydrochloride salt.

  • Isolation: Adjust the pH of the solution to approximately 3-4 with a base (e.g., 6M NaOH) to precipitate the free acid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the product under vacuum to obtain pure this compound.

References

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • 2-Amino-5-fluoroisonicotinic acid. MySkinRecipes.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • 5-Bromo-4-fluoropyridin-2-amine. PubChem.
  • Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. National Institutes of Health.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Troubleshooting low solubility of 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-fluoroisonicotinic Acid

Guide: Troubleshooting and Overcoming Low Solubility in Experimental Applications

Welcome to the technical support center for this compound (CAS 171178-43-1). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

This compound is a key intermediate in medicinal chemistry, valued for its unique electronic and structural properties.[1] However, its crystalline nature and amphoteric properties can present significant solubility hurdles. This document provides a series of troubleshooting steps and in-depth explanations to help you achieve successful solubilization.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my this compound not dissolving in water or common neutral organic solvents?

Answer:

The primary reason for the low solubility of this compound in neutral pH water and many standard organic solvents is its amphoteric nature combined with a stable crystalline lattice structure.

  • Amphoteric Character: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[2][3] In a neutral pH environment, the molecule can exist as a zwitterion , where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). This intramolecular salt formation leads to strong intermolecular electrostatic interactions, similar to amino acids, which can result in high crystal lattice energy and consequently, low solubility. The pH at which the net charge is zero is the isoelectric point (pI), and solubility is at its minimum at or near this pH.[4]

  • Crystal Lattice Energy: Poor aqueous solubility can often be attributed to strong intermolecular forces within the compound's crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.[5] Solid, crystalline compounds like this one often require significant energy to break apart the crystal structure.

Q2: What is the most effective first step to dramatically improve the solubility of this compound?

Answer:

The most effective and scientifically-driven approach is pH adjustment . By shifting the pH of your solvent system far from the compound's isoelectric point (pI), you can prevent the formation of the poorly soluble zwitterion and instead form a highly soluble salt.[6][7][8]

Causality:

  • In Acidic Conditions (pH < ~3): By adding an acid (e.g., HCl), you protonate the basic amino and pyridine nitrogen groups, creating a positively charged cation. This cationic species forms a soluble salt (e.g., a hydrochloride salt).

  • In Basic Conditions (pH > ~7): By adding a base (e.g., NaOH, KOH), you deprotonate the acidic carboxylic acid group, creating a negatively charged anion. This anionic species forms a soluble salt (e.g., a sodium or potassium salt).

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) node_low Predominantly Cationic Form (High Solubility) node_pi Zwitterionic Form (MINIMUM SOLUBILITY) node_low->node_pi  Add Base (-H⁺) node_pi->node_low  Add Acid (+H⁺) node_high Predominantly Anionic Form (High Solubility) node_pi->node_high  Add Base (-H⁺) node_high->node_pi  Add Acid (+H⁺)

Caption: pH-dependent ionization states and their effect on solubility.

Protocol 1: pH-Mediated Dissolution

  • Weigh the required amount of this compound into a sterile container.

  • Add a sub-stoichiometric amount of your target aqueous buffer (e.g., add 80% of the final desired volume).

  • Create a slurry by vortexing or stirring. The compound will likely not dissolve at this stage.

  • Titrate for Solubility:

    • For Acidic Solution: Slowly add 1M HCl dropwise while continuously stirring or vortexing. Monitor the solution until all solid material has dissolved.

    • For Basic Solution: Slowly add 1M NaOH dropwise while continuously stirring or vortexing until the solid is fully dissolved.

  • Adjust to Final Volume: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.

  • Final pH Check: Check the final pH of the solution. If necessary, adjust it to your desired experimental pH, but be aware that moving it back towards the pI may cause precipitation. It is crucial to use a buffer with sufficient capacity to maintain the pH.[9]

Q3: My experimental conditions are pH-sensitive. What are my options if I cannot significantly alter the pH?

Answer:

If drastic pH changes are incompatible with your assay, the use of co-solvents is the recommended secondary strategy. The process involves first dissolving the compound in a minimal amount of a water-miscible organic solvent before diluting it into your aqueous medium.

Causality: This method works by first using a strong organic solvent to overcome the compound's crystal lattice energy.[5] Once the molecules are individually solvated, they can be introduced into an aqueous system where they are less likely to re-form the highly stable crystal structure, although precipitation is still possible if the thermodynamic solubility limit is exceeded.

Table 1: Common Co-Solvents for Difficult-to-Dissolve Compounds

Co-Solvent Polarity Typical Use Case Notes
DMSO (Dimethyl sulfoxide) High Universal solvent for initial stock preparation.[10] Highly effective but can be toxic to some cell lines at >0.5% v/v.
DMF (Dimethylformamide) High Alternative to DMSO. Lower toxicity than DMSO in some systems, but still requires careful concentration control.
NMP (N-Methyl-2-pyrrolidone) High Strong solvent for very recalcitrant compounds. Use with caution; check compatibility with your experimental system.

| Ethanol | Medium | Good for compounds with moderate polarity. | Generally well-tolerated in biological assays at low concentrations. |

Protocol 2: Co-Solvent Dissolution Workflow

  • Weigh the compound into a microcentrifuge tube or glass vial.

  • Add a minimal volume of a strong organic solvent (e.g., DMSO). Start with 20-50 µL.

  • Vortex or sonicate vigorously until the compound is completely dissolved. This creates a concentrated primary stock.

  • Perform Serial Dilution: Dilute this primary stock into your final aqueous buffer or media. It is critical to add the DMSO stock to the aqueous solution while vortexing, not the other way around, to avoid localized high concentrations that can cause immediate precipitation.

Q4: The dissolution process is very slow, even with pH adjustment. How can I accelerate it?

Answer:

Slow dissolution is often a kinetic problem related to a low effective surface area. You can accelerate the process by introducing physical energy into the system.

Causality: Increasing the surface area of the solid particles exposed to the solvent enhances the dissolution rate according to the Noyes-Whitney equation.[11] Physical agitation provides the energy to break up particle agglomerates and increases the interaction between the solute and solvent molecules.

  • Sonication: Utilizes high-frequency sound waves to create cavitation bubbles that scrub the surface of the particles, breaking up agglomerates and increasing the dissolution rate.[11]

  • Vortexing: Creates a mechanical shear force that helps disperse particles.

  • Gentle Warming: Increases the kinetic energy of the system, which can enhance solubility. However, this must be done with extreme caution. Check the compound's thermal stability. The melting point is not available in most public sources, so warming should be gentle (e.g., 30-40°C) and brief.

G start Start: Weigh Compound add_solvent Add minimal DMSO (or other co-solvent) start->add_solvent disperse Vortex / Sonicate (to break aggregates) add_solvent->disperse add_buffer Add aqueous buffer (e.g., PBS, Tris) disperse->add_buffer ph_adjust Adjust pH with 1M HCl or 1M NaOH (Critical Step) add_buffer->ph_adjust final_check Confirm full dissolution and adjust final volume ph_adjust->final_check end_node End: Solubilized Stock final_check->end_node

Caption: A comprehensive workflow combining co-solvents and pH adjustment.

Q5: I successfully dissolved the compound, but a precipitate formed after storing the solution. Why did this happen and how can I fix it?

Answer:

Precipitation upon standing indicates that the solution is unstable. This can be due to several factors:

  • pH Drift: If your solution was not adequately buffered, its pH could have shifted back towards the compound's isoelectric point (pI) upon exposure to air (which contains CO₂), causing the low-solubility zwitterion to crash out.

    • Solution: Ensure you are using a buffer with sufficient buffering capacity in the desired pH range (e.g., phosphate, Tris, MES). Re-check and re-adjust the pH if necessary.

  • Supersaturation: You may have created a supersaturated solution, which is kinetically stable for a short time but will eventually equilibrate by precipitating the excess solute. This often happens when using co-solvents or heat to exceed the thermodynamic solubility limit.

    • Solution: Determine the compound's approximate thermodynamic solubility in your final medium. Prepare stocks at or below this concentration. If a higher concentration is needed, it must be prepared fresh immediately before use.

  • Temperature Changes: If you used heat to dissolve the compound, cooling it back to room temperature or 4°C for storage will decrease its solubility, leading to precipitation.

    • Solution: If storage is necessary, store the solution at the temperature at which it was prepared. Avoid freeze-thaw cycles which can promote precipitation. For long-term storage, consider storing aliquots of the concentrated DMSO stock at -20°C or -80°C.

References

  • Yadav, V. et al. (2013). Advances in Solubility Enhancement Techniques.International Journal of Pharmaceutical Sciences Review and Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.ISRN pharmaceutics.
  • Solubility Enhancement Techniques | Pharmaguideline. (2022). Pharmaguideline.
  • Hughey, J. R. et al. (2011). Solid-State Techniques for Improving Solubility.ResearchGate.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
  • Oumada, F. Z. et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.PubMed.
  • This compound, CAS No. 171178-43-1 - iChemical. iChemical.
  • Solubility and pH. (2023). Chemistry LibreTexts.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health.
  • How does pH affect solubility? (2025). askIITians.
  • Ch27 pKa and pI values. University of Calgary.

Sources

Preventing racemization during coupling of 5-Amino-2-fluoroisonicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and best practices to prevent racemization during the coupling of 5-Amino-2-fluoroisonicotinic acid, ensuring the stereochemical integrity of your final compounds.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry, but its structure presents a heightened risk of racemization during amide bond formation. The electron-withdrawing nature of both the fluorine atom and the pyridine ring increases the acidity of the α-proton, making it more susceptible to abstraction under basic conditions, which is a key step in the racemization process.[1][2][3] This guide will provide you with the knowledge and tools to mitigate this risk and achieve successful, enantiomerically pure couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High levels of epimerization/racemization detected in the product. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.Switch to a less racemization-prone coupling reagent. Onium salts like HATU , HBTU , or phosphonium salts like PyBOP are generally good choices. For particularly sensitive couplings, consider using COMU or PyOxim .[4] When using carbodiimides, always use an additive.
Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can be strong enough to abstract the acidic α-proton, leading to racemization.[5]Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For highly sensitive systems, 2,4,6-collidine is an excellent, albeit more expensive, option. Use the minimum number of equivalents necessary.[2][5]
Prolonged Activation Time: Allowing the carboxylic acid to be activated for too long before the addition of the amine can lead to the formation of the highly racemizable oxazolone intermediate.Employ a pre-activation strategy with a short activation time. Activate the this compound with the coupling reagent and additive for a brief period (e.g., 1-5 minutes) before adding the amine component.
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. For extremely sensitive couplings, maintaining the reaction at 0°C may be necessary.
Low Coupling Yield. Steric Hindrance: The substituents on your coupling partners may be sterically bulky, hindering the reaction.Consider using a more powerful coupling reagent like HATU or COMU. You may also need to increase the reaction time or temperature slightly, but be mindful of the increased risk of racemization.
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, leading to an incomplete reaction.Ensure all reagents are fully dissolved before starting the reaction. A solvent mixture, such as DMF/DCM, might be necessary to improve solubility.
Formation of Side Products. Guanidinylation of the Amine: Uronium/aminium-based coupling reagents (HBTU, HATU) can react with the free amine to form a guanidinium byproduct, which terminates the reaction.Pre-activate the carboxylic acid before adding the amine. This consumes the coupling reagent before it has a chance to react with your amine coupling partner.[4]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers.[4] In peptide synthesis, this means the desired L-amino acid can be converted into a mixture of L- and D-amino acids. For this compound, the electron-withdrawing fluorine atom and pyridine ring make the proton on the chiral carbon more acidic and thus easier to remove by a base, which is a key step in the most common racemization pathway.[1][3]

Q2: What are the main mechanisms of racemization during peptide coupling?

A2: There are two primary mechanisms for racemization during amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxylic acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of enantiomers.[4][5]

  • Direct Enolization: A base directly removes the α-proton from the activated carboxylic acid to form an achiral enolate intermediate, which can then be protonated from either side to give a racemic mixture. This is more likely to occur with strong bases.[4]

Q3: How do I choose the right coupling reagent to minimize racemization?

A3: The choice of coupling reagent is critical.

  • Carbodiimides (e.g., DCC, DIC): These should always be used with a racemization-suppressing additive like OxymaPure or HOAt . The combination of DIC with OxymaPure is often a very effective and low-racemization choice.[2][6]

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU , HCTU , and PyBOP are generally very efficient and have a lower propensity for racemization than carbodiimides alone. COMU is a third-generation uronium salt based on OxymaPure and is an excellent choice for minimizing racemization.[4]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

A4: These additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They work by reacting with the highly reactive activated intermediate to form a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone and still reactive enough to form the desired amide bond. HOAt and OxymaPure are generally considered more effective at suppressing racemization than the traditional HOBt.[5]

Q5: Can the solvent I use affect the level of racemization?

A5: Yes, the solvent can play a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices for peptide coupling. Some studies suggest that less polar solvents can sometimes reduce racemization, but solubility of the reactants must be maintained. A mixture of solvents, such as DMF and dichloromethane (DCM), can sometimes offer a good balance.

Visualizing the Mechanism of Racemization

The following diagram illustrates the common oxazolone pathway for racemization, which is a significant concern when coupling this compound.

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve N-protected Acid and HATU in DMF cool Cool to 0°C start->cool add_base Add NMM (1.1 eq) cool->add_base preactivate Stir for 5 min add_base->preactivate add_amine Add Amine Solution preactivate->add_amine prepare_amine Neutralize Amine with NMM prepare_amine->add_amine react React at 0°C to RT add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify

Sources

Technical Support Center: Identification of Impurities in 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-2-fluoroisonicotinic acid. It provides a comprehensive resource for identifying and troubleshooting potential impurities that may be encountered during synthesis, purification, and storage. This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities I might encounter with this compound?

Impurities in this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These are impurities that arise during the synthesis of the molecule. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. Given the structure of this compound, potential process-related impurities could include isomers, analogues with incomplete fluorination, or precursors from the synthetic route.

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, or reactive chemicals. Degradation pathways can include decarboxylation, deamination, or modification of the pyridine ring.

  • Contaminants: These are extraneous substances that are introduced into the material, such as dust, residual solvents, or leachables from container closures.

Q2: Why is it crucial to identify and control impurities in my this compound samples?

The presence of impurities, even in small amounts, can have significant consequences in research and drug development. Impurities can:

  • Alter Biological Activity: Impurities may have their own pharmacological or toxicological effects, leading to misleading experimental results.

  • Affect Physicochemical Properties: The presence of impurities can change properties like solubility, stability, and crystal form, which are critical for formulation development.

  • Compromise Safety: Certain impurities can be toxic, even at very low levels.

  • Lead to Regulatory Scrutiny: Regulatory agencies have strict guidelines on the identification and control of impurities in active pharmaceutical ingredients (APIs).

Q3: What are the initial analytical steps I should take if I suspect the presence of impurities?

A multi-step analytical approach is recommended for the initial investigation of impurities:

  • High-Performance Liquid Chromatography (HPLC): A preliminary HPLC analysis with a non-specific detector (e.g., UV) is an excellent starting point to get a profile of your sample and identify the presence of any unexpected peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for the determination of the molecular weights of potential impurities.

  • Forced Degradation Studies: Intentionally subjecting your sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products and assess the stability-indicating nature of your analytical method.[1][2][3][4]

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

The appearance of an unexpected peak in your HPLC chromatogram warrants a systematic investigation to identify its source and structure.

Potential Causes and Identification Strategy:

  • Process-Related Impurity: The unknown peak could be an intermediate or a by-product from the synthesis.

  • Degradation Product: The impurity may have formed due to sample instability.

  • Contaminant: The peak could be from an external source.

Workflow for Identification:

start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms Determine Molecular Weight nmr NMR Spectroscopy lcms->nmr Elucidate Structure compare Compare with Synthesized Standard lcms->compare synthesis Hypothesize Structure and Synthesize Standard nmr->synthesis synthesis->compare identify Identify Impurity compare->identify

Caption: Workflow for the identification of an unknown impurity.

Detailed Protocol: Impurity Identification using LC-MS

  • Sample Preparation: Dissolve a known concentration of your this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to capture the parent ion and any potential fragments.

    • Fragmentation (MS/MS): Perform tandem mass spectrometry on the unknown peak to obtain fragmentation patterns, which can provide structural information.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the unknown peak with the molecular weight of this compound (156.12 g/mol )[5] and any hypothesized process-related impurities or degradation products.

Issue 2: My this compound sample shows signs of degradation over time (e.g., color change, appearance of new HPLC peaks).

Degradation of this compound can be triggered by various environmental factors. Understanding the degradation pathway is crucial for establishing appropriate storage conditions and shelf-life.

Forced Degradation Study to Identify Potential Degradants:

A forced degradation study is a systematic way to investigate the stability of a drug substance under stressed conditions.[1][2][3][4]

Experimental Protocol: Forced Degradation Study

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the amino group, decarboxylation.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHydrolysis of the amino group, potential ring opening.
Oxidation 3% H₂O₂, room temperature, 24hOxidation of the amino group, hydroxylation of the pyridine ring.
Thermal Degradation 80°C, 48h (solid state)Decarboxylation, polymerization.
Photostability ICH Q1B conditions (UV/Vis light exposure)Photodegradation, formation of colored impurities.

Hypothesized Degradation Pathways:

parent 5-Amino-2-fluoro- isonicotinic acid decarboxy Decarboxylation Product (5-Amino-2-fluoropyridine) parent->decarboxy Heat deamino Deamination Product (2-Fluoro-5-hydroxy- isonicotinic acid) parent->deamino Hydrolysis oxidized Oxidation Product (e.g., N-oxide) parent->oxidized Oxidation

Sources

Technical Support Center: Purification of 5-Amino-2-fluoroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-Amino-2-fluoroisonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of compounds. The inherent properties of these molecules—namely their amphoteric nature, high polarity, and the influence of the electron-withdrawing fluorine atom—demand carefully considered purification strategies. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may encounter.

I. Understanding the Core Challenges

The purification of this compound derivatives is complicated by a convergence of chemical properties. The molecule possesses a basic amino group and an acidic carboxylic acid, making it amphoteric. Its charge state, and therefore its solubility and chromatographic behavior, is highly dependent on pH. The presence of the highly electronegative fluorine atom further modulates the electronic properties and pKa of the molecule, influencing its interactions with stationary phases and its stability.[1][2]

Molecular Properties at a Glance:
  • Amphoteric Nature: Contains both acidic (carboxylic acid) and basic (amino) functional groups.

  • High Polarity: The combination of ionizable groups makes these compounds highly polar and hydrophilic.

  • Fluorine's Influence: The C-F bond is highly polarized, affecting the acidity/basicity of adjacent groups and potentially participating in unique interactions.[2][3]

  • Aromatic System: The pyridine ring allows for π-π stacking interactions.

The interplay of these factors often leads to issues such as poor solubility in common organic solvents, streaking on silica gel, and low retention in reversed-phase chromatography.

II. Troubleshooting Guide: Common Purification Problems

This section addresses specific, practical problems encountered during the purification workflow.

A. Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated or cooled too quickly, or when the melting point of the impure compound is lower than the temperature of the solution.[4]

Causality: The high polarity and hydrogen bonding capacity of your derivative can lead to strong solute-solvent interactions, favoring a liquid phase separation. Impurities can also suppress the melting point, contributing to this issue.

Step-by-Step Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional hot solvent to fully re-dissolve the oil.[4]

  • Slow Cooling (Crucial): This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask (e.g., with a towel or in a warm water bath that cools slowly) can promote the formation of well-ordered crystals.

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[4]

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. Consider using a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.[5]

Q2: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is often due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4]

Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.[6]

Optimization Strategies:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[6]

  • Solvent Screening: Perform small-scale tests with various solvents to find the optimal one. A good solvent will dissolve the compound when hot but yield a large amount of crystals upon cooling.[4]

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice-water bath) for an adequate amount of time to maximize precipitation, but only after slow cooling to room temperature has occurred.

  • Mother Liquor Concentration: After filtering your crystals, you can try to recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling the concentrated solution again. Note that this second crop of crystals may be less pure and might require a separate recrystallization.[4]

Solvent System Polarity Common Use Case for Polar Heterocycles
Ethanol/WaterHighExcellent for compounds with H-bond donors/acceptors. Adjusting the water ratio provides fine control.[5]
Acetone/HexaneMediumGood for moderately polar compounds. The volatility of both solvents aids in drying.[5]
Ethyl Acetate/HexaneLow-MediumA less polar option, useful if impurities are highly polar.[5]
MethanolHighCan be effective, but high solubility of many polar compounds can lead to lower recovery.
B. Column Chromatography Issues
Q3: My compound is streaking badly on my silica gel column and the recovery is poor.

Answer: This is a classic problem when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing, poor separation, and sometimes irreversible adsorption.

Causality: The interaction between the basic amine and acidic silanol groups is a strong acid-base interaction. This causes a portion of the analyte to move with the solvent front while another portion remains adsorbed, resulting in a "streak" rather than a compact band.

Workflow: Mitigating Tailing on Silica Gel

G start Problem: Streaking on Silica Gel mod_mp Option 1: Modify Mobile Phase start->mod_mp deactivate Option 2: Deactivate Silica Gel start->deactivate alt_sp Option 3: Use Alternative Stationary Phase start->alt_sp sub_mod Add a basic modifier to the eluent: - 0.5-2% Triethylamine (Et3N) - 0.5-2% Ammonia in Methanol mod_mp->sub_mod Mechanism: The modifier competes for acidic sites, preventing analyte interaction. sub_deact Pre-treat the silica gel with the basic modifier before packing the column. deactivate->sub_deact Mechanism: Saturates the acidic sites on the silica before the compound is loaded. sub_alt Use a less acidic stationary phase: - Neutral Alumina - Basic Alumina alt_sp->sub_alt Mechanism: Eliminates the strong acid-base interaction responsible for streaking.

Caption: Decision workflow for troubleshooting streaking on silica gel columns.

Protocol for Mobile Phase Modification:

  • Select a Base Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

  • Add Modifier: To this eluent, add a small amount of a basic modifier. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common choice. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.

  • Equilibrate: Ensure the column is thoroughly equilibrated with the modified mobile phase before loading your sample. This is critical for reproducible results.

C. High-Performance Liquid Chromatography (HPLC) Issues
Q4: My compound elutes in the void volume (shows no retention) on my C18 RP-HPLC column.

Answer: This is expected behavior for highly polar, hydrophilic compounds on a nonpolar stationary phase like C18.[7] The compound has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar C18 chains, so it passes through the column without significant interaction.

Causality: Reversed-phase (RP) chromatography separates molecules based on hydrophobicity.[8] Highly polar analytes are not retained well by nonpolar stationary phases.[9]

Solutions for Retaining Polar Analytes:

Technique Principle Pros Cons
Polar-Endcapped C18 The residual silanol groups on the silica are "capped" with a polar group to reduce strong interactions with bases. The column is also compatible with highly aqueous mobile phases.Good peak shape for bases; can use highly aqueous mobile phases (e.g., 95-100% water) without phase collapse.May still offer insufficient retention for extremely polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, diol, amino) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). Water acts as the strong eluting solvent.[9]Excellent retention for very polar compounds; compatible with mass spectrometry (MS).Can have longer equilibration times; mobile phase and sample solvent compatibility is critical.
Pentafluorophenyl (PFP) Phase A "PFP" or fluorinated phase offers multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange, providing unique selectivity for polar and aromatic compounds.[10]Different selectivity compared to C18; effective for separating isomers and halogenated compounds.[10]Elution order can be difficult to predict compared to C18.
Ion-Pair Chromatography An ion-pairing reagent (e.g., trifluoroacetic acid - TFA) is added to the mobile phase. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that is retained by the C18 phase.Can significantly increase retention on standard C18 columns.Can be harsh on columns, requires long equilibration, and can cause ion suppression in MS detection.

Recommended Starting Point: For preparative purification, a polar-endcapped C18 column with a mobile phase buffered to a pH that ensures the molecule is in a single, neutral form (if possible) is often the most straightforward approach. If retention is still insufficient, HILIC is the next logical step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to selecting a purification strategy for a novel this compound derivative?

Answer: A systematic, multi-step approach is best.

Workflow: Purification Strategy Selection

G start Start: Crude Product analysis Analyze Crude Material (TLC, LCMS, 1H NMR) start->analysis purity_check Purity > 90% and Impurities have different solubility? analysis->purity_check recryst Attempt Recrystallization purity_check->recryst Yes flash Perform Flash Column Chromatography purity_check->flash No recryst_success Success? (Check Purity) recryst->recryst_success recryst_success->flash No final_product Final Pure Product recryst_success->final_product Yes flash_success Sufficiently Pure? flash->flash_success prep_hplc Use Preparative HPLC (e.g., RP-HPLC or HILIC) flash_success->prep_hplc No (closely eluting impurities) flash_success->final_product Yes prep_hplc->final_product

Sources

Technical Support Center: 5-Amino-2-fluoroisonicotinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a trifunctional molecule, and its stability in solution is governed by the interplay of its three key chemical moieties: a primary aromatic amine, a carboxylic acid, and a 2-fluorinated pyridine ring. Each of these groups presents a potential site for degradation, and understanding their reactivity is crucial for maintaining the compound's integrity. The primary aromatic amine is susceptible to oxidation, the carboxylic acid can undergo decarboxylation under certain conditions, and the fluorine atom is a potential leaving group for nucleophilic aromatic substitution. The overall stability is highly dependent on the solution's pH, temperature, presence of oxidizing agents, and exposure to light.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A change in color, often to a yellow or brown hue, is a common indicator of degradation, most likely due to the oxidation of the primary aromatic amine group. Aromatic amines are known to be sensitive to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Q2: I'm observing a loss of potency or a decrease in the concentration of my stock solution over time. What are the likely degradation pathways?

A loss of the parent compound can be attributed to several degradation pathways:

  • Oxidative Degradation: The amino group can be oxidized, leading to the formation of various colored byproducts.

  • pH-Mediated Hydrolysis: While the primary structure is generally stable to hydrolysis, extreme pH conditions can catalyze other degradation reactions. The ionization state of both the amino and carboxylic acid groups is pH-dependent, which in turn affects the molecule's overall reactivity and stability.[1]

  • Decarboxylation: Although isonicotinic acids are more resistant to decarboxylation than their picolinic acid isomers, this pathway can be induced by elevated temperatures.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position activates the pyridine ring for nucleophilic attack.[4] If your solution contains nucleophilic species, they may displace the fluoride.

Q3: What are the optimal storage conditions for a stock solution of this compound?

For optimal stability, stock solutions should be:

  • Stored at low temperatures: Freezing at -20°C or -80°C is recommended for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Purged with an inert gas: To minimize oxidation, purging the solution and the vial's headspace with an inert gas like argon or nitrogen can be beneficial, especially for long-term storage.

  • Prepared in an appropriate solvent and pH: The choice of solvent and the control of pH are critical. For many applications, a buffered aqueous solution or a polar apathetic solvent may be suitable.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Solution Discoloration (Yellowing/Browning) Oxidative degradation of the aromatic amine.1. Work under an inert atmosphere: Prepare solutions in a glove box or by using inert gas purging techniques. 2. Use deoxygenated solvents: Sparge solvents with nitrogen or argon before use. 3. Add antioxidants: Consider the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite, if compatible with your experimental system.[5] 4. Chelate metal ions: If metal-catalyzed oxidation is suspected, add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid), provided it doesn't interfere with your experiment.
Precipitation in Solution Poor solubility at the working pH or formation of insoluble degradation products.1. Adjust pH: The compound's solubility is pH-dependent due to its acidic and basic functional groups. Determine the optimal pH for solubility in your system. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any particulates before use. 3. Re-evaluate solvent choice: Consider a different solvent system or the use of co-solvents to improve solubility.
Appearance of New Peaks in HPLC Analysis Chemical degradation of the compound.1. Characterize degradation products: If possible, use LC-MS to identify the mass of the new peaks to hypothesize their structures. 2. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the primary degradation pathways. This will inform the best stabilization strategy. 3. Review solution preparation and storage: Ensure all best practices for storage and handling are being followed.
Inconsistent Experimental Results Instability of the compound under experimental conditions.1. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions from solid material. 2. Monitor stability under assay conditions: Include a stability-indicating control in your experiments where the compound is incubated under the assay conditions for the duration of the experiment and then analyzed for degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general method for preparing a more stable stock solution of this compound.

  • Solvent Deoxygenation: Take your desired solvent (e.g., DMSO, or a buffered aqueous solution) and sparge it with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a fume hood, accurately weigh the required amount of this compound solid into a tared, amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. If necessary, gently vortex or sonicate in a water bath to aid dissolution.

  • Inert Gas Purging: Once dissolved, gently bubble nitrogen or argon through the solution for 1-2 minutes, and then flush the headspace of the vial with the inert gas.

  • Sealing and Storage: Immediately cap the vial tightly with a Teflon-lined cap. For long-term storage, place the vial in a sealed secondary container with a desiccant and store at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study for Identifying Degradation Pathways

This study will help in understanding the degradation profile of the compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a sample of the stock solution to a UV lamp or direct sunlight.

  • Time Points: Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying the compound and separating it from potential degradation products.

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water. The acidic modifier helps in achieving good peak shape for the acidic and basic compound.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the compound and any more hydrophobic degradation products. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the compound (a wavelength around 254 nm or the compound's λmax is a good starting point).

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Visualizing Degradation Pathways and Workflows

cluster_compound This compound in Solution cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways Compound C₆H₅FN₂O₂ Hydrolysis Hydrolysis/ pH-mediated reactions Oxidation Oxidation of Amino Group Decarboxylation Decarboxylation SNAr Nucleophilic Aromatic Substitution (SNAr) pH Extreme pH (Acid/Base) pH->Hydrolysis Oxidants Oxidizing Agents (O₂, Metal Ions) Oxidants->Oxidation Heat High Temperature Heat->Decarboxylation Light UV/Visible Light Light->Oxidation Nucleophiles Nucleophiles Nucleophiles->SNAr

Caption: Potential degradation pathways for this compound under various stress conditions.

cluster_workflow Stability Troubleshooting Workflow A Instability Observed (e.g., color change, new peaks) B Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) A->B C Perform Forced Degradation Study (Protocol 2) B->C D Analyze via Stability-Indicating HPLC Method (Protocol 3) C->D E Identify Major Degradation Pathway(s) D->E F Implement Mitigation Strategy (e.g., inert atmosphere, pH control, antioxidant) E->F G Confirm Stability of Optimized Formulation F->G

Caption: A systematic workflow for troubleshooting stability issues with this compound.

References

  • Hoppe, M., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2136-2153.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds, 42(6), 3326-3343.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Burch, J. F., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 137, 108929.
  • Lee, T. R., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 139(2), 856-864.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Tsuchiya, T., et al. (1979). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, 2, 847-851.
  • Guliyev, R. Y., et al. (2017). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and World, 1(44), 32-36.
  • Panda, S., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of Chemistry, 2015, 1-8.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4727-4730.
  • Dolci, L., et al. (2011). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 54(4), 186-191.
  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6049-6057.
  • Khan, F. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 2-17.
  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572.
  • Liu, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10769-10779.
  • Suzuki, S., & Takazawa, M. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(5), 585-590.
  • Isley, N. A., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Angewandte Chemie International Edition, 57(41), 13491-13495.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433-437.
  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841.
  • Google Patents. (2017). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents.
  • Chen, Y., et al. (2024). Fluoride recovery in degradable fluorinated polyesters. Chemical Communications, 60(53), 7706-7709.
  • Zhdankin, V. V., & Gvozdik, T. N. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6537.
  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544-575.
  • Andersen, T. R., et al. (2024). Amino acids as stabilizers for lysozyme during the spray-drying process and storage. International Journal of Pharmaceutics, 657, 124217.
  • Okbazghi, S. Z., et al. (2018). Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection. Journal of Analytical Science and Technology, 9(1), 22.
  • Li, P., et al. (2020). Analytical methods for amino acid determination in organisms. TrAC Trends in Analytical Chemistry, 129, 115959.

Sources

Overcoming incomplete reactions with 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-fluoroisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its trifunctional scaffold.[1][2][3] However, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom and pyridine nitrogen creates a nuanced reactivity profile that can lead to challenges, most notably incomplete reactions.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven protocols. Our goal is to empower researchers to diagnose issues, optimize conditions, and achieve high-yielding, reproducible results.

Troubleshooting Guide: Overcoming Incomplete Reactions

This section addresses specific, common problems encountered during the derivatization of this compound.

Q1: My amide coupling reaction is sluggish and gives low yields. What are the primary causes and how can I improve conversion?

Answer: This is the most frequently reported issue. Incomplete amide bond formation with this substrate typically stems from two primary factors: suboptimal activation of the carboxylic acid and the electronically-demanding nature of the pyridine ring system.

Root Cause Analysis:

  • Reduced Nucleophilicity of the Amine Partner: While the carboxylic acid on the pyridine ring is activated by the electron-withdrawing fluorine and ring nitrogen, your amine coupling partner may struggle to react with the activated intermediate. This is especially true for electron-deficient or sterically hindered amines.[4]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of additives can be inefficient for this substrate. The formation of a non-reactive ammonium carboxylate salt can stall the reaction before the acid is effectively activated.[5] Direct condensation is highly inefficient.[6]

  • Side Reactions: If the 5-amino group is unprotected, it can compete with your target amine, leading to oligomerization and a complex mixture of products, significantly reducing the yield of the desired amide.

Strategic Solutions:

  • Employ High-Efficiency Coupling Reagents: For challenging substrates, uronium/aminium-based reagents are superior to carbodiimides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for difficult couplings, as they rapidly generate the activated species and minimize side reactions like racemization.[7]

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the nucleophilic amine. Typically, 2-3 equivalents are recommended.

    • Solvent Choice: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are ideal for solubilizing the reactants and facilitating the reaction. In cases of peptide aggregation on a solid support, which can mimic solubility issues in solution, switching to NMP or adding DMSO can be beneficial.[8]

    • Temperature: While most couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate sluggish reactions, though this should be monitored carefully to avoid side-product formation.

Coupling Reagent SystemClassRelative ReactivityKey AdvantagesCommon Issues
EDC / HOBtCarbodiimideModerateWater-soluble byproducts; cost-effective.Can be slow for electron-deficient amines; risk of racemization.[4][5]
DCC / DMAPCarbodiimideModerate-HighEffective for esterifications.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[6]
HATU / DIPEA Uronium/Aminium Very High Highly efficient, fast reaction times, low racemization, ideal for difficult couplings. [7][9]More expensive; byproducts require aqueous workup for removal.
HBTU / DIPEAUronium/AminiumHighVery effective and widely used.Can cause guanidinylation of the amine if not pre-activated.[8]

This protocol assumes the 5-amino group on this compound has been protected (e.g., with a Boc group) prior to coupling.

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. You should observe the formation of the activated O-(7-azabenzotriazol-1-yl)uronium (OAt) ester.

  • Amine Addition: Add your target amine (1.2 eq.) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

A dot code block is provided below to generate a diagram for the HATU Coupling Mechanism.

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Protected AFIA) Activated_Ester Activated OAt-Ester Acid->Activated_Ester + DIPEA-H⁺ HATU HATU HATU->Activated_Ester + DIPEA-H⁺ Base DIPEA Base->Activated_Ester + DIPEA-H⁺ Amine R'-NH₂ Product Amide Product Activated_Ester->Product Nucleophilic Attack Amine->Product Byproduct HOAt

Caption: Mechanism of HATU mediated amide coupling.

Q2: I am attempting a Suzuki-Miyaura cross-coupling with a bromo-derivative of this compound and the yield is poor, with significant starting material recovery and some dehalogenation.

Answer: Low yields in Suzuki-Miyaura couplings involving electron-deficient pyridines are a well-documented challenge.[10][11] The issues arise from the inherent electronic properties of the pyridine ring, which can interfere with the palladium catalytic cycle.

Root Cause Analysis:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(II) center in the catalytic cycle. This coordination can form stable, inactive complexes that prevent the catalyst from turning over, effectively poisoning the reaction.[11]

  • Slow Transmetalation: The electron-deficient nature of the 2-fluoropyridine ring makes the transmetalation step (transfer of the organic group from boron to palladium) kinetically slow.[10]

  • Competitive Side Reactions: When the catalytic cycle is slow, side reactions become more prominent.

    • Protodeboronation: The boronic acid can be protonated and cleaved by trace water or solvent, especially under basic conditions, removing it from the productive cycle.[12]

    • Dehalogenation: The aryl-palladium intermediate can react with a hydride source in the mixture (sometimes the solvent or base) to produce a dehalogenated byproduct.[12]

Strategic Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands sterically shield the palladium center, preventing pyridine coordination, and their electron-donating nature accelerates the reductive elimination step.[13][14]

  • Choice of Base and Solvent:

    • Base: A strong, non-nucleophilic inorganic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃) for these substrates as they facilitate the formation of the reactive boronate species.[15][16]

    • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate.[15]

  • Boron Source: If protodeboronation is a major issue, consider using the corresponding pinacol boronate ester (R-B(pin)) instead of the boronic acid. They are generally more stable under reaction conditions.

  • Preparation: To a reaction vessel, add the bromo-derivative of this compound (1.0 eq.), the arylboronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent.

  • Degassing: Add the solvent (e.g., 1,4-Dioxane/H₂O 4:1) to the main reaction vessel. Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Add the catalyst solution to the degassed reaction mixture. Heat the reaction to 80-100 °C and stir until LC-MS analysis indicates consumption of the starting halide.

  • Work-up: Cool the reaction to room temperature and dilute with Ethyl Acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography.

A dot code block is provided below to generate a diagram for the Suzuki Catalytic Cycle & Pyridine Inhibition.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation Inhibition Pyridine Coordination (Catalyst Poisoning) ArPdX->Inhibition Inactive Complex ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product ArX Ar-X (Pyridyl-Br) Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base Base Base (e.g., K₃PO₄)

Caption: Suzuki catalytic cycle with potential catalyst inhibition by the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to protect the 5-amino group before performing reactions at the carboxylic acid? A: Yes, it is highly recommended. The 5-amino group is a nucleophile and can react with the activated carboxylic acid of another molecule, leading to self-condensation or oligomerization. This side reaction severely reduces the yield of your desired product and complicates purification. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) should be installed before any coupling attempts.

Q2: What is the primary electronic influence of the fluorine atom at the 2-position? A: The fluorine atom is a strongly electronegative, electron-withdrawing group. Its primary effects are:

  • Increased Acidity: It increases the acidity of the isonicotinic acid proton, which can be beneficial for forming the carboxylate.

  • Ring Deactivation: It makes the pyridine ring more electron-deficient. This is a key reason for the sluggishness observed in some catalytic reactions like Suzuki coupling.[17][18]

  • Activation for SNAr: It strongly activates the C-2 position for Nucleophilic Aromatic Substitution (SNAr). The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine, making it a potential site for alternative functionalization.[19][20]

Q3: I'm struggling with purification. How can I effectively remove unreacted starting material and reagent byproducts? A: Purification can be challenging due to the polar nature of the molecule and its derivatives. A multi-step approach is often best:

  • Aqueous Work-up: A standard aqueous wash (as described in the protocols) is crucial. A wash with a mild base (e.g., NaHCO₃) will remove unreacted carboxylic acid starting material and acidic byproducts like HOAt or HOBt. A wash with a mild acid can remove basic impurities.

  • Solvent Selection: When performing liquid-liquid extractions, if your product has poor solubility in standard solvents like Ethyl Acetate, try Dichloromethane (DCM).[21]

  • Chromatography: Flash column chromatography is typically required. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity to elute your more polar product. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape for acidic or basic compounds, respectively.

A dot code block is provided below to generate a diagram for the General Synthesis Workflow.

Caption: Recommended workflow for functionalizing this compound.

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.
  • Dealing with incomplete coupling in solid-phase peptide synthesis. (2025). BenchChem.
  • Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • This compound. Chem-Impex.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
  • This compound | CAS 171178-43-1. Santa Cruz Biotechnology.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. (2025). BenchChem.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Suzuki reaction. Wikipedia.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • This compound | 171178-43-1. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Tips and tricks for difficult amide bond form

Sources

Technical Support Center: Purification of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purification of 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable building block from unreacted starting material and other impurities. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.

Understanding the Chemistry of Separation

This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. This dual nature is the cornerstone of its purification. By manipulating the pH of the solution, we can selectively protonate or deprotonate these groups, dramatically altering the molecule's solubility and allowing for its separation from non-ionizable impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound mixed with my neutral product. What is the most straightforward method for its removal?

The most direct and efficient method for separating this compound from a neutral product is through acid-base extraction . This technique leverages the difference in solubility between the ionized and neutral forms of the molecule in aqueous and organic solvents.[1][2]

Core Principle: At a neutral pH, your desired neutral product and the unreacted this compound are likely soluble in an organic solvent. By adding a base, you can deprotonate the carboxylic acid group of the this compound, forming a salt. This ionic salt is soluble in the aqueous phase, while your neutral product remains in the organic phase. Subsequent separation of the layers and acidification of the aqueous layer will precipitate your purified starting material.

Troubleshooting Guide: Acid-Base Extraction

Issue 1: Incomplete separation of this compound into the aqueous layer.

Possible Cause & Solution:

  • Insufficiently Basic Aqueous Layer: The pH of the aqueous layer may not be high enough to completely deprotonate the carboxylic acid.

    • Troubleshooting Step: Ensure the pH of the aqueous wash is sufficiently basic (pH > 9). Use a dilute solution of a strong base like sodium hydroxide (NaOH) or a milder base like sodium bicarbonate (NaHCO₃) if your product is base-sensitive.[1] Check the pH with litmus paper or a pH meter.

  • Inappropriate Solvent Choice: The organic solvent used may have some miscibility with water, leading to poor partitioning.

    • Troubleshooting Step: Utilize immiscible organic solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether for the extraction.[3]

Issue 2: Emulsion formation at the aqueous-organic interface.

Possible Cause & Solution:

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of a stable emulsion.

    • Troubleshooting Step: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Allowing the mixture to stand for an extended period can also be effective.

Issue 3: Low recovery of this compound after acidification.

Possible Cause & Solution:

  • Incomplete Precipitation: The pH of the aqueous layer may not have been lowered sufficiently to fully protonate the carboxylate and induce precipitation.

    • Troubleshooting Step: Acidify the aqueous layer with a strong acid like hydrochloric acid (HCl) to a pH of ~2-3.[3] Confirm the acidity with litmus paper. Cooling the solution on an ice bath can further decrease the solubility and improve precipitation.

  • Product Lost During Filtration: The precipitated solid may be very fine and passing through the filter paper.

    • Troubleshooting Step: Use a fine-porosity filter paper (e.g., Whatman No. 42) or a Buchner funnel with a fitted filter paper for vacuum filtration. Wash the collected solid with a small amount of cold water to remove any residual salts.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted this compound

This protocol assumes your desired product is a neutral organic compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Basification: Add a 1 M solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂).

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times to ensure complete removal of the acidic starting material.

  • Combine Aqueous Layers: Combine all the aqueous extracts. At this point, your desired neutral product is in the organic layer, which can be further washed with brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring until the pH is approximately 2-3. The this compound should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter with a small amount of cold deionized water and then with a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified this compound under vacuum.

Protocol 2: Recrystallization of this compound

If the isolated this compound requires further purification, recrystallization can be an effective method. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., water, ethanol, methanol, acetonitrile, or mixtures thereof) at room temperature and upon heating.[4]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Data Presentation

Table 1: Solvent Properties for Extraction and Recrystallization

SolventDensity (g/mL)Boiling Point (°C)Miscibility with WaterCommon Use
Dichloromethane1.3339.6ImmiscibleExtraction
Ethyl Acetate0.90277.1Slightly MiscibleExtraction
Diethyl Ether0.71334.6Slightly MiscibleExtraction
Water1.00100-Aqueous Phase/Recrystallization
Ethanol0.78978.4MiscibleRecrystallization
Acetonitrile0.78681.6MiscibleRecrystallization

Visualizations

Diagram 1: Acid-Base Extraction Workflow

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer crude Crude Mixture (Product + Starting Material) in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate Separate Layers add_base->separate organic_phase Neutral Product in Organic Solvent separate->organic_phase aqueous_phase Deprotonated Starting Material (Salt in Water) separate->aqueous_phase wash_dry Wash & Dry organic_phase->wash_dry pure_product Isolate Pure Product wash_dry->pure_product acidify Acidify (e.g., HCl) aqueous_phase->acidify precipitate Precipitate & Filter acidify->precipitate pure_sm Pure Starting Material precipitate->pure_sm

Caption: Workflow for separating a neutral product from acidic starting material.

References

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150. [Link]
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • AZoM. (2014). Separating Acidic, Basic and Neutral Compounds. [Link]
  • Google Patents. (n.d.).
  • JoVE. (2020). Extraction - Concept. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • PubMed. (1965).
  • PubMed Central (PMC). (n.d.).
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1. [Link]
  • ASM Journals. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
  • ACS Publications. (2022).
  • Google Patents. (n.d.).
  • SciSpace. (1960).
  • PubChem. (n.d.). 5-Fluoronicotinic Acid. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals navigating the complexities of palladium-catalyzed cross-coupling reactions with 5-amino-2-fluoroisonicotinic acid. This substrate, while a valuable building block, presents a unique combination of electronic and functional group challenges. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction design from first principles.

The Challenge: Understanding the Substrate

This compound is a challenging coupling partner due to the interplay of its three key functional groups on an already electron-deficient pyridine ring. A successful strategy hinges on selecting a catalytic system that can overcome these inherent hurdles.

  • Catalyst Inhibition : The primary obstacle arises from the lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group.[1][2] These nitrogen atoms can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or the formation of inactive off-cycle species.[2][3]

  • Electronic Deactivation : The electron-donating amino group can decrease the reactivity of an adjacent C-X bond (where X is a halide) towards the crucial oxidative addition step.[2] Conversely, the fluorine atom and the ring nitrogen make the system electron-deficient overall.

  • Carboxylic Acid Complications : The carboxylic acid group introduces its own set of challenges. It can coordinate with the palladium catalyst, and its acidity necessitates careful selection of a base to avoid unwanted side reactions or poor solubility. Furthermore, under thermal stress, decarboxylation can become a competing pathway.[4][5]

sub 5-Amino-2-fluoro- isonicotinic Acid pd Pd Catalyst sub->pd Pyridine N Coordination (Inhibition) sub->pd Amino N Coordination (Inhibition) sub->pd Carboxylate O Coordination (Potential Inhibition)

Caption: Potential coordination modes leading to catalyst inhibition.

Frequently Asked Questions (FAQs)

This section addresses key questions to consider during the planning phase of your experiment.

Q1: What is the best starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling?

A: For a substrate with strong potential for catalyst inhibition like this one, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to promote the desired catalytic cycle and discourage catalyst deactivation.

  • Recommendation: Start with a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a sterically demanding, electron-rich biaryl phosphine ligand (a "Buchwald ligand").[6] Ligands like SPhos , XPhos , or BrettPhos are excellent choices as they are designed to stabilize the palladium center and facilitate challenging oxidative addition and reductive elimination steps.[3][7][8]

  • Rationale: The bulk of these ligands creates a coordinatively saturated environment around the palladium, which can prevent the substrate's nitrogen atoms from binding too strongly. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[2][6]

Q2: How should I select a base, considering the free carboxylic acid?

A: Base selection is a critical parameter that influences multiple steps of the catalytic cycle, including the crucial transmetalation step in Suzuki couplings.[9] The presence of the acidic proton on the carboxylic acid means you will stoichiometrically consume one equivalent of base before it can participate in the catalytic cycle.

  • Recommendation: An inorganic base like potassium phosphate (K₃PO₄ ) is often a robust starting point.[10] Cesium carbonate (Cs₂CO₃ ) is also highly effective, though its success can be substrate-dependent.[11]

  • Rationale: These bases are strong enough to facilitate the catalytic cycle but are generally less harsh than alkoxides (e.g., NaOtBu, KOtBu). Stronger bases can promote side reactions like ester hydrolysis (if protected) or protodeboronation of the boronic acid partner.[1] Amine-based organic bases are typically outperformed by inorganic oxygen-based bases in these couplings.[11]

Q3: Should I protect the amino or carboxylic acid groups before coupling?

A: Protection strategies can simplify the reaction but add steps to your overall synthesis. The decision depends on the specific coupling partners and the issues encountered.

  • Amino Group: Protection is generally not necessary if the correct ligand is chosen. Modern bulky phosphine ligands are designed to work with unprotected anilines and aminopyridines.[1]

  • Carboxylic Acid Group: Esterification (e.g., to a methyl or ethyl ester) is highly recommended.

    • Solubility: It will significantly improve the solubility of the substrate in common organic solvents like dioxane or toluene.

    • Side Reactions: It prevents complications from the carboxylate coordinating to the palladium and eliminates the possibility of decarboxylation at higher temperatures.

    • Base Compatibility: It avoids the stoichiometric consumption of base by the acidic proton.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the reaction.

start Low or No Conversion cause1 Catalyst Inhibition? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1 Use Bulky Ligand (XPhos, SPhos) Increase Catalyst Loading cause1->sol1 sol2 Verify Purity of Boronic Acid/Ester cause2->sol2 sol3 Screen Base/Solvent Increase Temperature Cautiously cause3->sol3

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem 1: Low or No Product Formation

Potential Cause A: Catalyst Inhibition/Deactivation

  • Symptoms: The reaction stalls, or no product is formed despite clean starting materials.

  • Explanation: This is the most likely culprit. The nitrogen atoms of your substrate are likely "poisoning" the palladium catalyst.[1][2]

  • Solutions:

    • Switch Ligands: If you started with a less bulky ligand (e.g., PPh₃), switch to a state-of-the-art Buchwald ligand as detailed in the table below.

    • Increase Catalyst Loading: As a direct solution, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.

    • Use a Pre-formed Catalyst: Using a well-defined precatalyst can sometimes give more reproducible results than generating the active catalyst in situ.[12]

Ligand ClassExamplesStrengths for this Application
Biaryl Monophosphines XPhos, SPhos, BrettPhosExcellent for electron-deficient systems and substrates with basic nitrogen groups. High activity and stability.[3][6][13]
N-Heterocyclic Carbenes (NHCs) IPr, SImesVery strong electron donors and robust at high temperatures. Can be effective if phosphine ligands fail.[3]
Ferrocenyl Phosphines dppfA classic, robust ligand, but may be less effective than modern biaryl phosphines for this specific substrate.

Potential Cause B: Poor Reagent Quality or Reaction Setup

  • Symptoms: Inconsistent results, appearance of side products related to reagent degradation.

  • Explanation: Boronic acids can degrade on storage, leading to protodeboronation.[1] Palladium catalysts are also sensitive to oxygen, especially in their active Pd(0) state.[3]

  • Solutions:

    • Check Boronic Acid/Ester: Use freshly purchased or purified boronic acid. Consider converting it to a more stable pinacol or MIDA boronate ester.[1]

    • Ensure Inert Atmosphere: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3][10]

Problem 2: Significant Side Product Formation

Side Product A: Protodeboronation (Boronic acid replaced by -H)

  • Explanation: This occurs when the boronic acid reacts with a proton source (like water) before it can transmetalate to the palladium center. It is often accelerated by strong bases.[1]

  • Solutions:

    • Use Boronic Esters: Pinacol esters are significantly more stable to hydrolysis than boronic acids.[1]

    • Ensure Anhydrous Conditions: Use dry solvents and reagents.

    • Use a Weaker Base: If using a strong base like an alkoxide, switch to K₃PO₄ or K₂CO₃.

Side Product B: Homocoupling of Boronic Acid (Aryl-Aryl from boronic acid)

  • Explanation: This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[3]

  • Solutions:

    • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere.[3][10]

    • Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[3]

Side Product C: Decarboxylation (Loss of CO₂)

  • Explanation: The isonicotinic acid scaffold can undergo decarboxylation, particularly at elevated temperatures.

  • Solutions:

    • Lower Reaction Temperature: If the reaction is being run at high heat (e.g., >100 °C), try reducing it to 80-90 °C.

    • Protect as an Ester: As mentioned in the FAQ, converting the carboxylic acid to an ester is the most effective way to prevent this side reaction.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)
  • Explanation: The formation of a black precipitate (palladium black) indicates that the active, soluble Pd(0) catalyst has aggregated and crashed out of solution, effectively ending the catalytic cycle.[3]

  • Solutions:

    • Reduce Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[3]

    • Change Ligand: The ligand may be degrading or dissociating from the metal. A more robust ligand, such as an N-heterocyclic carbene (NHC) or a different biaryl phosphine, might be more stable under the reaction conditions.[3]

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general starting point and should be optimized for your specific coupling partners.

  • Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the 5-amino-2-fluoroisonicotinate ester (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times.[10]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Troubleshooting low reactivity in 5-Chloro-2-fluoropyridin-3-amine couplings. Benchchem.
  • Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. ResearchGate.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Screening of different bases for Suzuki coupling. ResearchGate.
  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. PubMed.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. NIH.
  • Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate.
  • Decarboxylative cross-coupling. Wikipedia.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. ResearchGate.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki coupling help. Reddit.
  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.
  • Do carboxylic acids interfere with Suzukis?. Reddit.
  • Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Semantic Scholar.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
  • Chapter 2 Prominent Ligand Types in Modern Crosscoupling Reactio. Scribd.
  • Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Organic Chemistry Frontiers (RSC Publishing).
  • Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. PMC - PubMed Central.

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Technical Support Center: Solvent Effects on the Reactivity of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we will explore the nuanced effects of solvents on the reactivity of its key functional groups, offering field-proven insights and solutions to common challenges.

Understanding the Reactivity of this compound

This compound is a trifunctional molecule, and its reactivity is a delicate interplay between its amino group, carboxylic acid, and the electron-deficient fluoropyridine ring. The choice of solvent is paramount as it can dramatically influence which functional group reacts, the rate of reaction, and the formation of side products.

Q1: What are the primary reactive sites of this compound, and how do solvents influence their reactivity?

The three primary reactive sites are the 5-amino group (a nucleophile), the 4-carboxylic acid group (an electrophile after activation), and the 2-fluoro position (susceptible to nucleophilic aromatic substitution). Solvents play a critical role in modulating the reactivity of each site.

  • The Amino Group: The nucleophilicity of the amino group is highly dependent on the solvent. In protic solvents (e.g., water, ethanol), the lone pair of electrons on the nitrogen can be solvated through hydrogen bonding, which can decrease its nucleophilicity.[1][2] In contrast, polar aprotic solvents (e.g., DMF, DMSO) do not solvate the amino group as strongly, leaving it more available for reaction.[3]

  • The Carboxylic Acid Group: For the carboxylic acid to react, for instance in an amide coupling, it must first be activated by a coupling reagent. The efficiency of this activation and the stability of the activated intermediate are highly solvent-dependent. Polar aprotic solvents are generally preferred for amide coupling reactions as they can dissolve the reactants and intermediates.[4][5]

  • The Fluoro Group on the Pyridine Ring: The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This is because the electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack.[6] Polar aprotic solvents are ideal for SNAr reactions as they stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[7]

  • Zwitterionic Nature: In polar protic solvents, this compound can exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).[8][9] This can significantly reduce its solubility in less polar organic solvents and can also impact the reactivity of both the amino and carboxylic acid groups.[10]

cluster_molecule This compound cluster_reactivity Solvent-Mediated Reactivity mol C₆H₅FN₂O₂ N_amino 5-Amino Group (Nucleophilic) N_amino->mol C_acid 4-Carboxylic Acid (Electrophilic upon activation) C_acid->mol F_pyridine 2-Fluoro Group (SNAr site) F_pyridine->mol Protic Protic Solvents (e.g., H₂O, EtOH) - Decrease amine nucleophilicity - Promote zwitterion formation Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) - Enhance amine nucleophilicity - Stabilize SNAr intermediates - Good for amide coupling

Diagram 1: Key reactive sites and solvent influences.

Part 2: Troubleshooting Guide for Common Reactions

Section 2.1: Amide Bond Formation

Amide bond formation is one of the most common reactions performed with this compound. However, achieving high yields can be challenging due to the molecule's electronic properties and potential for side reactions.

Q2: I am observing low yields in the amide coupling reaction of this compound. What are the likely causes related to the solvent?

Low yields in amide coupling reactions can often be traced back to solvent choice. Here are some common issues:

  • Incomplete Dissolution of Starting Materials: this compound can have limited solubility in some common organic solvents, especially non-polar ones, due to its polar and potentially zwitterionic nature.[10] If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.

  • Use of Protic Solvents: Protic solvents like ethanol or methanol can interfere with the reaction in several ways. They can solvate and deactivate the amine nucleophile through hydrogen bonding, and they can also react with the activated carboxylic acid intermediate, leading to ester byproducts.[1][2]

  • Hydrolysis of Activated Intermediate: The presence of water in the solvent can lead to the hydrolysis of the activated carboxylic acid, reverting it back to the starting material and preventing amide formation. It is crucial to use anhydrous solvents.[11]

Q3: What are the recommended starting conditions (solvents, coupling agents) for amide coupling with this substrate?

For a successful amide coupling, we recommend the following starting conditions:

  • Solvent: A polar aprotic solvent is generally the best choice. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, but greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate can also be effective.[4][8]

  • Coupling Reagents: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are often effective.[11][12]

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is typically used to neutralize any acids formed during the reaction and to prevent protonation of the amine nucleophile.[11]

Q4: I am seeing side reactions, such as self-polymerization. How can solvent choice mitigate this?

Self-polymerization can occur if the amino group of one molecule attacks the activated carboxylic acid of another. While this is primarily controlled by reaction conditions like temperature and the rate of addition of reagents, the solvent can play a role. Using a solvent that promotes good solubility of all reactants can help to maintain a homogeneous solution, which can sometimes reduce the likelihood of intermolecular side reactions. Running the reaction at a more dilute concentration can also disfavor polymerization.

Experimental Protocol: General Procedure for Amide Coupling
  • Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

start Low Yield in Amide Coupling q1 Are all starting materials fully dissolved? start->q1 sol_1 Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Consider gentle heating. q1->sol_1 No q2 Is the solvent anhydrous and aprotic? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Use anhydrous solvents. Avoid protic solvents like alcohols. q2->sol_2 No q3 Is the coupling reagent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Consider a more potent coupling reagent (e.g., HATU, COMU). q3->sol_3 No q4 Is the base appropriate? q3->q4 Yes a3_yes Yes a3_no No sol_3->q4 sol_4 Use a non-nucleophilic base like DIPEA. q4->sol_4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No sol_4->end_node

Diagram 2: Workflow for troubleshooting low yield in amide coupling.
Section 2.2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine at the 2-position of the pyridine ring is activated towards SNAr, providing a valuable handle for further functionalization.

Q5: My SNAr reaction on the C-F bond is sluggish. How can I use the solvent to improve the reaction rate?

A slow SNAr reaction is often due to suboptimal solvent choice. To accelerate the reaction:

  • Use a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are highly effective at accelerating SNAr reactions. They possess high dielectric constants and are excellent at stabilizing the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the reaction.[6][7]

  • Increase Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[6] Solvents with high boiling points, such as DMSO or NMP, are well-suited for these conditions.

Q6: Why is fluorine a good leaving group in this SNAr reaction, and how do solvents facilitate this?

While fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr. This is because the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[6][13] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[6] Polar aprotic solvents assist by stabilizing the charged intermediate, which facilitates the subsequent fast expulsion of the fluoride ion to restore aromaticity.[7]

Q7: I am experiencing side reactions where the solvent appears to be participating in the reaction. How can I avoid this?

Certain solvents can act as nucleophiles, especially at elevated temperatures. For instance, DMF can decompose to generate dimethylamine, which can then compete with your desired nucleophile.[6] If you suspect this is occurring, consider switching to a more thermally stable polar aprotic solvent like DMSO.

Experimental Protocol: General Procedure for SNAr
  • Dissolve this compound (1.0 equivalent) and the nucleophile (1.0-1.5 equivalents) in a polar aprotic solvent (e.g., DMSO).

  • Add a suitable base (e.g., K₂CO₃, 2.0 equivalents) if required to deprotonate the nucleophile.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

reactants Fluoropyridine + Nucleophile intermediate Meisenheimer Complex (Negatively Charged) reactants->intermediate Nucleophilic Attack product Substituted Pyridine + Fluoride Ion intermediate->product Loss of Fluoride solvent Polar Aprotic Solvent (e.g., DMSO) solvent->intermediate Stabilization

Diagram 3: Role of polar aprotic solvents in SNAr.
Section 2.3: Solubility and Handling
Q8: I am having difficulty dissolving this compound. What are some suitable solvents?

The solubility of this compound can be challenging. Based on the properties of similar molecules like 2-aminopyridine-3-carboxylic acid, it is expected to have limited solubility in water but better solubility in some organic solvents.[4] For reactions, polar aprotic solvents like DMSO and DMF are often good choices. For purification by recrystallization, a mixed solvent system, such as ethanol/water, might be effective.[14]

Q9: How does the zwitterionic form of the molecule affect its solubility in different solvents?

The zwitterionic form, which is more likely to be present in polar protic solvents, can make the molecule behave more like a salt.[9] This increases its solubility in highly polar solvents like water but significantly decreases its solubility in non-polar organic solvents.[9] This is a critical consideration when choosing a solvent for a reaction or purification. In some cases, the addition of an acid or base can suppress the zwitterionic form and improve solubility in organic solvents.

Part 3: Data and Visual Guides

Table 1: Properties of Common Solvents
SolventFormulaTypeDielectric Constant (at 20°C)Boiling Point (°C)
WaterH₂OPolar Protic80.1100
EthanolC₂H₆OPolar Protic24.678.5
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.140
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.7153
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic47189
Acetonitrile (MeCN)C₂H₃NPolar Aprotic37.581.6
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.566
Ethyl Acetate (EtOAc)C₄H₈O₂Polar Aprotic6.077
TolueneC₇H₈Non-polar2.4111

Data compiled from various sources.[2][3]

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
  • VIVA DIFFERENCES. (2024). Difference Between Protic And Aprotic Solvents. VIVA DIFFERENCES. [Link]
  • LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Pipzine Chemicals. (n.d.). 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • ResearchGate. (2013). How does the solvent effect the reaction rate?.
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )
  • Gyan Sanchay. (n.d.). 2.2 DIPOLAR NATURE OF AMINO ACIDS (ZWITTERION STRUCTURE). Gyan Sanchay. [Link]
  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • The Journal of Physical Chemistry A. (n.d.). Solvation Effects on Zwitterion Formation.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1. iChemical. [Link]
  • Reddit. (2021).
  • NIH. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. [Link]
  • ResearchGate. (2025). (PDF) Amide bond formation using amino acid fluorides.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • NIH. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]
  • PubMed. (2021). Amino acid derivative reactivity assay-organic solvent reaction system: A novel alternative test for skin sensitization capable of assessing highly hydrophobic substances. PubMed. [Link]
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • Career Henan Chemical Co. (n.d.). This compound CAS NO.171178-43-1. Career Henan Chemical Co. [Link]
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
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  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
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Technical Support Center: Temperature Optimization for 5-Amino-2-fluoroisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The unique electronic properties of this compound, stemming from the interplay of the amino, fluoro, and carboxylic acid functionalities on the pyridine ring, present specific challenges and opportunities in synthesis. Temperature control is a critical parameter to ensure high yield, purity, and reproducibility. This resource provides a structured approach to temperature optimization through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in reactions with this compound?

Temperature serves as a critical lever to control reaction kinetics and thermodynamics. For reactions involving this compound, temperature management is key to:

  • Overcoming Activation Energy: Providing sufficient energy for the desired reaction to proceed at a practical rate.

  • Controlling Selectivity: Favoring the formation of the desired product over potential side reactions, which may have different temperature dependencies.

  • Managing Solubility: Ensuring that all reactants, reagents, and catalysts are sufficiently dissolved to participate in the reaction.[1][2][3][4][5]

  • Minimizing Degradation: Preventing the thermal decomposition of starting materials, intermediates, or the final product.

Q2: How does the fluorine substituent influence the reactivity and temperature sensitivity of this compound?

The fluorine atom at the 2-position is a strong electron-withdrawing group. This has several implications for reactivity and temperature considerations:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom activates the pyridine ring for SNAr reactions, making it a good leaving group.[6][7] However, higher temperatures can sometimes lead to undesired side reactions.

  • Influence on Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid, which can affect its reactivity in amide coupling reactions.

  • Potential for Side Reactions: At elevated temperatures, side reactions such as decarboxylation or polymerization may be more likely to occur.

Q3: What are the typical temperature ranges for common reactions involving this compound?

While optimal temperatures are highly substrate and reaction-specific, the following table provides general starting points for optimization:

Reaction TypeTypical Temperature Range (°C)Key Considerations
Amide Coupling 0 - Room TemperatureLow temperatures are often preferred to minimize racemization and side reactions of coupling reagents.[8] Some less reactive amines may require gentle heating.
Suzuki-Miyaura Coupling 70 - 110Temperature is a critical parameter for catalytic activity.[9][10] The optimal temperature will depend on the catalyst, ligands, and substrates used.[11][12]
Nucleophilic Aromatic Substitution (SNAr) Room Temperature - 80The reactivity of the nucleophile and the stability of the intermediate will dictate the required temperature.[13][14][15] Some reactions can proceed at room temperature.[13]
Esterification Reflux in appropriate solventOften requires elevated temperatures to drive the reaction to completion, typically under reflux conditions.

Troubleshooting Guides

Scenario 1: Low Yield in Amide Coupling Reactions

Problem: You are performing an amide coupling reaction with this compound and an amine, but the yield of the desired amide is consistently low.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Amide Coupling Yield A Low Yield Observed B Check Reagent Quality and Stoichiometry A->B Initial Check C Optimize Coupling Reagent and Base B->C Reagents OK D Adjust Reaction Temperature C->D Coupling System Optimized E Investigate Solubility Issues D->E Temperature Adjustment Ineffective F Consider Alternative Activation Methods E->F Solubility Not the Issue

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Cause: Degradation of coupling reagents (e.g., HATU, HBTU) or the amine can lead to incomplete reactions. Incorrect stoichiometry can also be a factor.

    • Solution: Use fresh, high-quality coupling reagents and accurately measure all components. Ensure the amine is pure and dry.

  • Optimize Coupling Reagent and Base:

    • Cause: The choice of coupling reagent and base is crucial.[16] A particular combination may not be optimal for the specific substrates.

    • Solution: Screen different coupling reagents (e.g., HATU, HOBt/EDC, PyBOP) and non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine).

  • Adjust Reaction Temperature:

    • Cause: While many amide couplings proceed well at room temperature, some sterically hindered or less reactive amines may require gentle heating to increase the reaction rate. Conversely, excessive heat can lead to the degradation of reagents or products.[8]

    • Protocol:

      • Start the reaction at 0 °C and allow it to slowly warm to room temperature.

      • If the reaction is sluggish, incrementally increase the temperature to 40-50 °C and monitor the progress by TLC or LC-MS.

      • Be cautious of higher temperatures, as they can promote side reactions.

  • Investigate Solubility Issues:

    • Cause: Poor solubility of this compound or the amine in the chosen solvent can severely limit the reaction rate.[1][4][5]

    • Solution:

      • Screen alternative solvents such as DMF, NMP, or DMA.

      • Consider gentle heating to improve solubility, in conjunction with temperature optimization for the reaction itself.

  • Consider Alternative Activation Methods:

    • Cause: For particularly challenging couplings, in situ activation may not be sufficient.

    • Solution: Consider converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride at low temperatures, followed by reaction with the amine. This is a more reactive intermediate but requires careful handling.

Scenario 2: Formation of Impurities in Suzuki-Miyaura Coupling Reactions

Problem: You are performing a Suzuki-Miyaura coupling with a derivative of this compound (e.g., the corresponding bromide or iodide) and observe significant side product formation.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Suzuki Coupling Impurities A Impurity Formation Observed B Identify Side Products (LC-MS, NMR) A->B Characterization C Optimize Reaction Temperature B->C Side Products Identified D Screen Ligands and Bases C->D Temperature Optimization Insufficient E Degas Solvents Thoroughly D->E Ligand/Base Screen Ineffective F Check Boronic Acid Quality E->F Degassing Confirmed

Caption: Troubleshooting workflow for Suzuki coupling impurities.

Detailed Steps:

  • Identify Side Products:

    • Action: Use LC-MS and NMR to identify the major impurities. Common side products in Suzuki couplings include homocoupling of the boronic acid and debromination/deiodination of the starting material.

  • Optimize Reaction Temperature:

    • Cause: Temperature is a critical parameter influencing the rate of the catalytic cycle and the prevalence of side reactions.[9][10] Temperatures that are too high can lead to catalyst decomposition and increased side product formation. Temperatures that are too low may result in an incomplete reaction.

    • Protocol:

      • Start with a moderate temperature, for example, 80 °C.

      • If significant side product formation is observed, decrease the temperature in 10 °C increments.

      • If the reaction is too slow, cautiously increase the temperature, ensuring that the catalyst and substrates are stable at the higher temperature.

  • Screen Ligands and Bases:

    • Cause: The choice of phosphine ligand and base can have a profound impact on the outcome of a Suzuki coupling.[12]

    • Solution: Experiment with different ligands (e.g., SPhos, XPhos, P(tBu)3) and bases (e.g., K2CO3, K3PO4, Cs2CO3).

  • Ensure Rigorous Degassing:

    • Cause: Oxygen can deactivate the palladium catalyst, leading to lower yields and the formation of side products.

    • Solution: Thoroughly degas the reaction solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Verify Boronic Acid Quality:

    • Cause: Boronic acids can undergo dehydration to form boroxines, which can affect the reaction.

    • Solution: Use fresh, high-quality boronic acid or consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

Scenario 3: Unwanted Decarboxylation

Problem: During a reaction at elevated temperatures, you observe the loss of CO2 from this compound, leading to the formation of 2-fluoro-5-aminopyridine.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Decarboxylation A Decarboxylation Detected B Lower Reaction Temperature A->B Primary Action C Modify Reaction Conditions B->C If Lower Temp is Not Feasible D Protect the Carboxylic Acid C->D If Condition Modification Fails

Caption: Troubleshooting workflow for unwanted decarboxylation.

Detailed Steps:

  • Lower the Reaction Temperature:

    • Cause: Decarboxylation is a thermally driven process.[17][18][19][20][21] The most direct way to mitigate this side reaction is to reduce the amount of thermal energy supplied to the system.

    • Action: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Modify Reaction Conditions:

    • Cause: The presence of certain catalysts or reagents can promote decarboxylation.

    • Solution:

      • If using a metal catalyst, screen different metals or ligand systems that may be less prone to promoting decarboxylation.

      • Adjust the pH of the reaction mixture. The stability of the carboxylic acid can be pH-dependent.

  • Protect the Carboxylic Acid:

    • Cause: If high temperatures are unavoidable for the desired transformation, protecting the carboxylic acid group can prevent decarboxylation.

    • Solution: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the high-temperature step. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.

References

  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • What are some common causes of low reaction yields? : r/Chempros - Reddit
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
  • Optimization of temperature for Suzuki-Miyaura coupling reaction - ResearchG
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing)
  • Technical Support Center: Troubleshooting Low Yield in Fibrinogen-Binding Peptide Synthesis - Benchchem
  • Amide Synthesis - Fisher Scientific
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchG
  • Process optimization for acid-amine coupling: a c
  • New experimental melting properties as access for predicting amino-acid solubility
  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in W
  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in W
  • WO2022140749A1 - Decarboxylation of amino acids - Google P
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  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit
  • Decarboxyl
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies
  • Melting properties of amino acids and their solubility in w
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Decarboxyl
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH
  • D. DECARBOXYLASES
  • Melting properties of amino acids and their solubility in w
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing)
  • Amide Bond Formation and Peptide Coupling - ResearchG
  • Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines in Amino Acid/Lipid-Derived Reactive Carbonyl Model Systems - PubMed
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantific

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Managing acidic byproducts in 5-Amino-2-fluoroisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-fluoroisonicotinic acid. Our focus is on the practical challenges posed by acidic byproducts, offering troubleshooting advice and detailed protocols to enhance reaction efficiency, product yield, and purity.

Overview: The Challenge of Acidity in Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic and structural properties.[1][2] Its synthesis, however, involves multiple steps where acidic byproducts are invariably generated. These byproducts, if not effectively managed, can lead to a cascade of issues including catalyst deactivation, substrate degradation, low yields, and complex purification challenges. This guide is designed to provide a clear understanding of where these byproducts originate and how to control them.

A representative synthesis may involve several key transformations, such as diazotization and fluorination (a Balz-Schiemann or Sandmeyer-type reaction), amination (e.g., Buchwald-Hartwig amination), and the introduction or modification of the carboxylic acid group (e.g., hydrolysis of a nitrile). Each of these steps can introduce significant amounts of acid into the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts I should expect during the synthesis of this compound?

A: The specific byproducts depend on your chosen synthetic route. However, common acidic species include:

  • Strong Mineral Acids (HCl, HBr, H₂SO₄): Often used as reagents or generated during diazotization, halogenation, or hydrolysis steps.[3] For instance, diazotization is typically carried out with nitrous acid in the presence of a strong acid like HCl.[4]

  • Hydrogen Fluoride (HF): A potential byproduct in certain fluorination reactions, particularly if reagents like DAST are used, although Balz-Schiemann reactions are more common for this type of transformation and avoid HF generation.[5][6]

  • Ammonium Salts (e.g., NH₄Cl): Formed during the acidic hydrolysis of nitriles to produce the carboxylic acid.[3]

  • Salt Byproducts (e.g., NaX, LiX): While not always acidic themselves, the halide salts formed during cross-coupling reactions like the Buchwald-Hartwig amination can influence the reaction environment.[7][8]

  • Phenolic Byproducts: Formed from the reaction of diazonium salt intermediates with water, especially at elevated temperatures.[9] While weakly acidic, they represent a significant impurity.

Q2: How can acidic byproducts negatively impact my reaction?

A: The accumulation of acid can have several detrimental effects:

  • Catalyst Poisoning: Many transition-metal catalysts, particularly the palladium catalysts used in Buchwald-Hartwig aminations, are sensitive to pH.[10] Protonation of the phosphine ligands or the metal center can inhibit catalytic activity.

  • Substrate/Product Instability: The amino group on the pyridine ring is basic and can be protonated by strong acids. This changes its reactivity and solubility, potentially halting the reaction or making the product difficult to extract from an aqueous phase during workup.

  • Side Reactions: Acidic conditions can promote undesirable side reactions. For example, the thermal decomposition of diazonium salts, which are intermediates in Sandmeyer-type reactions, is accelerated by changes in conditions and can lead to phenol formation.[9]

  • Reduced Yields: All the factors above contribute to lower overall yields of the desired this compound.

Q3: Is it better to neutralize acidic byproducts during the reaction (in-situ) or after completion (during workup)?

A: This is a critical decision based on the specific reaction's sensitivity to pH and the nature of the base used.

  • In-situ Neutralization: This is often necessary for reactions that are highly sensitive to acid, such as many Pd-catalyzed cross-couplings. A weak, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a scavenger resin is added at the start of the reaction to neutralize acid as it forms.

  • Workup Neutralization: For reactions that can tolerate acidic conditions (e.g., some nitrile hydrolyses), neutralization is performed during the aqueous workup.[11] This involves carefully adding a base to adjust the pH of the crude reaction mixture before extraction. This is often simpler but less protective of sensitive reagents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis.

Problem Encountered Potential Cause(s) Related to Acidity Recommended Solutions & Explanations
Reaction Stalls or Proceeds Very Slowly 1. Catalyst Deactivation: The reaction mixture has become too acidic, poisoning your Pd catalyst (in amination steps). 2. Substrate Protonation: The amine starting material is protonated, rendering it unreactive towards the catalyst.1. Add a Base: Introduce a mild, non-interfering base like K₃PO₄ or Cs₂CO₃ to the reaction. For ongoing reactions, adding a slurry of the base in an appropriate solvent can restart catalysis. 2. Use a Scavenger Resin: For future runs, consider adding a polymer-supported basic resin to neutralize acid as it forms.[5]
Low Yield of Product After Extraction 1. Product is in the Aqueous Layer: this compound is amphoteric. If the aqueous layer's pH is too low, the amino group is protonated (-NH₃⁺). If it's too high, the carboxyl group is deprotonated (-COO⁻). In either salt form, it will be highly water-soluble.1. Adjust pH to Isoelectric Point: Before extraction, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of your product. At the pI, the molecule is a neutral zwitterion with minimum water solubility, maximizing its partitioning into the organic layer.[12] 2. Re-extract Aqueous Layers: Combine all aqueous layers, adjust the pH to the pI, and re-extract several times with a suitable organic solvent (e.g., ethyl acetate, n-butanol).
Formation of Significant Phenolic Impurities 1. Decomposition of Diazonium Salt: In a Sandmeyer-type reaction, the diazonium intermediate is thermally unstable and can react with water to form a phenol, especially if the temperature rises above 5°C.[9]1. Strict Temperature Control: Maintain the diazotization and subsequent reaction steps at 0-5°C using an ice/salt bath. 2. Anhydrous Conditions: Use anhydrous solvents and reagents where possible to minimize the presence of water that can participate in this side reaction.
Difficulty in Final Product Purification 1. Residual Acidic Impurities: Small amounts of acidic starting materials or byproducts co-elute with the product during chromatography. 2. Product is a Salt: The product may have been isolated as a salt (e.g., hydrochloride) due to an acidic workup.1. Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[13][14] Use a cation exchange resin to bind your product, wash away neutral/anionic impurities, and then elute the pure product with a basic solution (e.g., dilute NH₄OH). 2. Trituration: If the product is a solid, washing (triturating) it with a solvent in which the impurities are soluble but the product is not can be effective.
Troubleshooting Workflow for Low Yield

G start Low Product Yield Observed check_reaction Monitor Reaction by LC-MS/TLC start->check_reaction reaction_incomplete Reaction Incomplete? check_reaction->reaction_incomplete workup_issue Reaction Complete, Low Isolated Yield reaction_incomplete->workup_issue No ph_check Check pH of Crude Mixture reaction_incomplete->ph_check Yes extraction_ph Check pH of Aqueous Layer During Extraction workup_issue->extraction_ph acidic pH is Acidic ph_check->acidic Yes neutral_basic pH is Neutral/Basic ph_check->neutral_basic No cause_acid Cause: Catalyst Poisoning / Substrate Protonation acidic->cause_acid other_issues Investigate other loss mechanisms (e.g., degradation, volatility). neutral_basic->other_issues solution_acid Solution: Add non-nucleophilic base (e.g., K3PO4) in subsequent runs. Consider in-situ scavenger. cause_acid->solution_acid ph_wrong pH is far from Isoelectric Point (pI) extraction_ph->ph_wrong Yes ph_ok pH is near pI extraction_ph->ph_ok No cause_solubility Cause: Product is in aqueous layer as a salt. ph_wrong->cause_solubility ph_ok->other_issues solution_solubility Solution: Adjust aq. layer pH to pI and re-extract. cause_solubility->solution_solubility

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Experimental Protocols for Byproduct Management

Protocol 1: General Aqueous Workup with pH Adjustment

This protocol is designed for the workup of reactions where acidic byproducts need to be neutralized before product extraction.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to room temperature or 0°C in an ice bath, especially if exothermic neutralization is expected.

  • Quench Reaction (if necessary): Slowly add water or a saturated solution of ammonium chloride (NH₄Cl) to quench any reactive species.

  • Initial pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH of the aqueous phase using pH paper or a calibrated pH meter.

    • Causality Note: NaHCO₃ is a weak base, suitable for neutralizing strong acids without making the solution strongly basic. NaOH is a strong base and should be used cautiously to avoid base-promoted side reactions, but it is necessary to deprotonate ammonium salts formed during nitrile hydrolysis.[3]

  • Target pH: Continue adding the base dropwise until the pH of the aqueous layer is adjusted to the isoelectric point (pI) of this compound. This value may need to be determined empirically but will likely be in the weakly acidic to neutral range (pH 4-7).

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

    • Expert Tip: If the product has poor solubility in common solvents, a mixture containing n-butanol may be required.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification via Cation-Exchange Chromatography

This protocol is ideal for separating the amphoteric product from neutral or acidic impurities.[14]

  • Resin Preparation: Use a strong acid cation exchange resin (e.g., Amberlite® IR120).[14] Prepare the resin by washing it sequentially with 1.5 M HCl, deionized water, 1.5 M NaOH, and finally deionized water until the eluent is neutral. Condition the resin in the H⁺ form by washing with 1.5 M HCl followed by extensive washing with deionized water.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of acidic aqueous solution (e.g., water adjusted to pH 2-3 with HCl). Apply this solution to the top of the prepared resin column.

  • Washing Step: Elute the column with deionized water or a weakly acidic buffer. This will wash away neutral impurities and anions (unreacted starting materials, acidic byproducts). Monitor the eluent by UV-Vis, TLC, or LC-MS.

  • Product Elution: Once all impurities have been washed off, elute the desired product from the resin using a basic solution. A gradient of 0.1 M to 2 M ammonium hydroxide (NH₄OH) is typically effective. The ammonia protonates to NH₄⁺, which displaces the protonated amine of the product from the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure. This may require co-evaporation with another solvent (e.g., isopropanol) to yield the final, purified this compound.

Visualizing the Purification Logic

G cluster_0 Ion-Exchange Chromatography Workflow step1 Step 1: Load Crude Product onto Resin Crude mixture (Product+, Neutral Impurities, Anionic Impurities-) at low pH step2 Step 2: Wash Column Elute with Water/Weak Acid Neutral and Anionic Impurities Wash Through step1->step2 step3 Step 3: Elute Product Elute with Basic Solution (e.g., NH4OH) Product+ is neutralized and displaced from resin step2->step3 After Impurities Eluted waste1 Waste (Neutral/Anionic Impurities) step2->waste1 Collect product Pure Product Fractions step3->product Collect

Caption: Logic of Purification by Cation-Exchange Chromatography.

References

  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Technical Support Center: Managing By-products in Fluorination Processes.
  • Chem-Impex. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Samco Inc. (n.d.). Separation and Refining of Amino acids.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Liu, H.-S., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. National Institutes of Health.

Sources

Alternative activation methods for 5-Amino-2-fluoroisonicotinic acid carboxyl group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies related to the activation of the carboxyl group of 5-Amino-2-fluoroisonicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges presented by this substrate in amide bond formation.

Understanding the Molecule: Key Challenges

This compound presents a unique set of challenges for amide bond formation due to its electronic properties. A successful coupling strategy requires careful consideration of these factors:

  • Reduced Nucleophilicity of the Carboxyl Group: The presence of a fluorine atom at the 2-position and the nitrogen atom in the pyridine ring are strongly electron-withdrawing. This reduces the electron density on the carboxyl group, making it less nucleophilic and more difficult to activate compared to standard benzoic acids.

  • Potential for Side Reactions at the 5-Amino Group: The primary amino group at the 5-position is a competing nucleophile. Under activation conditions, it can react with an activated carboxylic acid intermediate, leading to oligomerization or other undesired side products.

  • Steric Hindrance: While not severely hindered, the substituents on the pyridine ring can influence the approach of bulky coupling reagents and amines.

This guide will walk you through standard and alternative protocols to overcome these challenges and achieve successful amide coupling.

Frequently Asked Questions (FAQs)

Q1: My standard HATU coupling reaction with this compound is giving low yields. What is the likely cause?

A1: Low yields with standard uronium-based coupling reagents like HATU are often due to insufficient activation of the electron-deficient carboxylic acid.[1][2] The electron-withdrawing fluorine and pyridine nitrogen make the carboxylate a poorer nucleophile for the initial activation step. Additionally, if the reaction is sluggish, side reactions involving the unprotected 5-amino group can consume starting material.

Troubleshooting Steps:

  • Increase Activation Time: Before adding your amine, allow the this compound to pre-activate with HATU and a non-nucleophilic base (like DIPEA) for a longer period, for instance, 30-60 minutes.[3]

  • Increase Stoichiometry of Coupling Reagents: A modest increase in the equivalents of HATU and base (e.g., from 1.1 eq to 1.5 eq) can sometimes drive the activation to completion.

  • Consider an Alternative, More Potent Coupling Reagent: If HATU fails, phosphonium-based reagents like PyBOP or PyAOP can be more effective for hindered or electron-deficient substrates.[4][5]

  • Protect the 5-Amino Group: To eliminate potential side reactions, protecting the amino group with a Boc group is a highly recommended strategy. The Boc-protected version of this acid is commercially available, indicating this is a common approach.[6]

Q2: Do I need to protect the 5-amino group?

A2: While not always strictly necessary, protecting the 5-amino group is a robust strategy to prevent side reactions and improve the reliability and yield of your coupling reaction.[7][8][9] We strongly recommend Boc protection, especially during process development or when standard coupling methods are failing.

Advantages of Protection:

  • Eliminates the risk of self-coupling or oligomerization.

  • Simplifies purification by reducing the number of byproducts.

  • Allows for more forcing reaction conditions if needed.

When you might proceed without protection:

  • When using a highly reactive amine that will outcompete the 5-amino group.

  • Under very mild conditions with rapid consumption of the activated acid.

Q3: Can I convert the carboxylic acid to an acyl chloride? What are the risks?

A3: Yes, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective way to activate a carboxylic acid.[10] For an electron-deficient acid like this, it can be a very effective strategy.

Risks and Considerations:

  • Harsh Conditions: The conditions for forming the acyl chloride (e.g., refluxing in SOCl₂) may not be suitable for sensitive substrates.

  • Side Reactions: The unprotected 5-amino group may react with the acyl chloride. Protection of the amino group is highly recommended before forming the acyl chloride.

  • Moisture Sensitivity: Acyl chlorides are highly moisture-sensitive and must be handled under anhydrous conditions.

A detailed protocol for this alternative method is provided below.

Q4: I am seeing a complex mixture of products in my reaction. What could be happening?

A4: A complex product mixture often points to multiple reactive sites. Without protection of the 5-amino group, you may be forming:

  • The desired amide.

  • A dimer where the amino group of one molecule has coupled with the activated carboxyl group of another.

  • Byproducts from the reaction of your amine with the coupling reagent itself (a known issue with uronium reagents if the amine is added before the acid is fully activated).[3]

The most effective solution is to use Boc-protected this compound.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Incomplete activation of the carboxylic acid. 2. Deactivation of coupling reagent by moisture. 3. Insufficiently nucleophilic amine.1. Switch to a more powerful coupling reagent (e.g., PyAOP, COMU). 2. Consider converting to an acyl fluoride or acyl chloride. 3. Ensure all reagents and solvents are anhydrous. 4. If using a weak nucleophile, consider a more forcing activation method and potentially higher reaction temperatures.
Formation of Multiple Products 1. Side reactions involving the unprotected 5-amino group. 2. Reaction of the amine with the coupling reagent.1. Protect the 5-amino group with a Boc group. 2. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Epimerization (if coupling a chiral amine) 1. Use of a strong, nucleophilic base. 2. Extended reaction times at elevated temperatures.1. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. 2. Add an epimerization-suppressing additive like HOAt or OxymaPure.[5] 3. Keep reaction temperatures as low as possible.
Difficulty in Product Purification 1. Water-soluble byproducts from coupling reagents (e.g., from EDC). 2. Similar polarity of product and unreacted starting materials.1. Choose a coupling reagent that produces byproducts with different solubility (e.g., DCU from DCC is insoluble in many organic solvents). 2. Ensure the reaction goes to completion to consume starting materials. 3. Utilize an acidic or basic wash during workup to remove basic or acidic impurities, respectively.

Experimental Protocols

Protocol 1: Recommended Standard Procedure (with Boc Protection)

This protocol is recommended as the first approach due to its reliability. It utilizes the commercially available Boc-protected starting material and a standard, high-efficiency uronium coupling reagent.

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Deprotection Acid Boc-5-Amino-2-fluoro- isonicotinic Acid Preactivation Stir at RT, 30 min Acid->Preactivation HATU HATU (1.2 eq) HATU->Preactivation DIPEA DIPEA (2.5 eq) DIPEA->Preactivation Solvent1 Anhydrous DMF Solvent1->Preactivation Reaction Stir at RT, 2-16h Preactivation->Reaction Add Amine Amine Amine (1.0 eq) Amine->Reaction Workup Aqueous Workup Reaction->Workup Deprotection TFA/DCM Workup->Deprotection FinalProduct Final Amide Deprotection->FinalProduct G Acid Boc-Protected Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Reflux SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcylChloride Product Final Amide AcylChloride->Product Amine Amine + Base (e.g., Pyridine) Amine->Product

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Amino-2-fluoroisonicotinic Acid Derivatives and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the current understanding of the biological activities associated with derivatives of 5-Amino-2-fluoroisonicotinic acid. Given the nascent stage of research on this specific scaffold, this document extends its scope to include a comparative analysis of structurally related analogs. By examining the biological profiles of derivatives lacking either the 5-amino or the 2-fluoro substituent, we can infer the potential contributions of these functional groups to the overall activity. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel therapeutic agents based on the pyridine carboxylic acid framework.

Introduction: The Rationale for this compound in Medicinal Chemistry

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The pyridine ring is a common motif in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of amino and fluoro groups on the isonicotinic acid core is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties.

  • The Amino Group: The 5-amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the generation of diverse derivative libraries, such as amides and sulfonamides. Its position can influence the molecule's interaction with biological targets and its overall polarity.

  • The Fluoro Group: The introduction of a fluorine atom at the 2-position can significantly impact the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, potentially enhancing binding affinity to target proteins. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.

This guide will explore the biological activities of derivatives of this scaffold and its close relatives, focusing on enzyme inhibition, antimicrobial, and anticancer properties.

Comparative Biological Activity

Due to the limited availability of published data on the biological activity of this compound derivatives, this section will focus on a comparative analysis of its closest structural analogs: 5-Amino-nicotinic acid derivatives (lacking the 2-fluoro group) and 2-Fluoroisonicotinic acid derivatives (lacking the 5-amino group).

Enzyme Inhibition: Targeting Metabolic and Signaling Pathways

Derivatives of pyridine carboxylic acids have shown significant potential as enzyme inhibitors. A notable example is the inhibition of carbohydrate-hydrolyzing enzymes by 5-amino-nicotinic acid derivatives.

A study on a series of 5-amino-nicotinic acid derivatives demonstrated their potential to inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption.[1][2] This activity is particularly relevant for the management of type 2 diabetes. The inhibitory potential of these compounds was found to be comparable to the standard drug, acarbose.[1][2]

Table 1: Inhibitory Activity (IC50 in µg/mL) of 5-Amino-nicotinic Acid Derivatives against α-Amylase and α-Glucosidase[1][2]

Compound IDα-Amylase IC50 (µg/mL ± SEM)α-Glucosidase IC50 (µg/mL ± SEM)
Acarbose (Standard) 10.98 ± 0.0310.79 ± 0.17
Derivative 2 12.17 ± 0.1412.72 ± 0.12
Derivative 4 12.89 ± 0.0812.01 ± 0.09
Derivative 5 13.68 ± 0.36Not Reported
Derivative 6 13.11 ± 0.1513.11 ± 0.15
Derivative 7 12.79 ± 0.1712.79 ± 0.17
Derivative 8 12.99 ± 0.0912.99 ± 0.09

Note: The specific structures of derivatives 2, 4, 5, 6, 7, and 8 can be found in the cited literature.[1][2]

The data suggests that the 5-amino-nicotinic acid scaffold is a viable starting point for the design of dual α-amylase and α-glucosidase inhibitors. The introduction of a 2-fluoro group in the this compound backbone could potentially enhance this activity through improved binding interactions with the enzyme's active site.

Signaling Pathway: Carbohydrate Digestion and Absorption

Caption: Inhibition of carbohydrate digestion by 5-amino-nicotinic acid derivatives.

Antimicrobial Activity

The isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, highlighting the potential of the isonicotinic acid scaffold in developing antimicrobial agents. While specific data for this compound derivatives is scarce, studies on related structures provide valuable insights.

A study on the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide for imaging bacterial cells demonstrated its uptake by Streptococcus pneumoniae.[3] This suggests that the 2-fluoroisonicotinic acid core can be recognized and internalized by bacteria, a prerequisite for antimicrobial activity.

Furthermore, a wide range of nicotinamide and isonicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5][6][7][8][9] These studies often reveal that the nature of the substituent on the carboxylic acid or the pyridine ring plays a crucial role in determining the spectrum and potency of antimicrobial action. The combination of an amino group and a fluorine atom in this compound derivatives could lead to novel antimicrobial agents with enhanced activity or improved pharmacokinetic properties.

Anticancer Activity

The pyridine nucleus is a key component of many kinase inhibitors and other anticancer drugs. While direct evidence for the anticancer potential of this compound derivatives is not yet available, research on related aminopyridine and isonicotinamide derivatives suggests this is a promising area for exploration. For instance, various aminopyrazole and aminopyridine derivatives have been investigated as potential anticancer agents, with some showing significant cytotoxic activities against various cancer cell lines.[10][11][12][13]

The development of potent and selective anticancer agents often relies on the precise positioning of functional groups to optimize interactions with the target protein, such as a kinase active site. The 5-amino and 2-fluoro substituents of the core scaffold offer opportunities for such optimization.

Experimental Protocols

This section provides representative experimental protocols for evaluating the biological activities discussed above. These are generalized procedures based on methodologies reported in the literature and should be adapted and optimized for specific compounds and biological systems.

In Vitro α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Workflow: α-Amylase Inhibition Assay

G A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Add starch solution to initiate reaction B->C D Incubate at 37°C C->D E Stop reaction with dinitrosalicylic acid (DNS) reagent D->E F Boil to develop color E->F G Measure absorbance at 540 nm F->G H Calculate % inhibition and IC50 G->H G A Prepare serial dilutions of the test compound in a 96-well plate B Prepare a standardized microbial inoculum A->B C Add the inoculum to each well B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Visually inspect for microbial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Sources

Comparing 5-Amino-2-fluoroisonicotinic acid with 5-amino-2-chloroisonicotinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for the Synthetic Chemist: 5-Amino-2-fluoroisonicotinic Acid vs. 5-Amino-2-chloroisonicotinic Acid

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridine ring is a privileged structure, and its substituted analogues serve as invaluable building blocks. This guide provides a detailed comparison of two closely related yet distinct reagents: this compound and 5-Amino-2-chloroisonicotinic acid. We will delve into their physicochemical properties, comparative reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of a reagent's physical and chemical properties is critical for experimental design. The substitution of fluorine for chlorine, while seemingly minor, imparts significant differences in molecular properties that influence solubility, crystal packing, and downstream reaction kinetics.

PropertyThis compound5-Amino-2-chloroisonicotinic acid
Molecular Formula C₆H₅FN₂O₂[1][2]C₆H₅ClN₂O₂[3][4][5]
Molecular Weight 156.11 g/mol [1]172.57 g/mol [4][5]
CAS Number 171178-43-1[1][2]58483-95-7[4][5]
Appearance Brown solid[1]Not specified
Boiling Point 514.394 °C at 760 mmHg[6]Not specified
Density 1.535 g/cm³[6]Not specified
Flash Point 264.896 °C[6]Not specified

Electronic Effects & Chemical Reactivity: The Halogen's Influence

The choice between a fluorine and a chlorine substituent at the 2-position of the pyridine ring is a critical decision that profoundly impacts the molecule's electronic character and subsequent reactivity. This is governed by the interplay of two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density. Due to its superior electronegativity, fluorine exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[7] This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it towards nucleophilic aromatic substitution (SNAr).

  • Mesomeric Effect (+M): This is the donation of lone-pair electrons from the halogen into the π-system of the pyridine ring. This effect is generally weaker for halogens compared to their inductive effect. While fluorine is more electronegative, the overlap between its 2p orbital and the carbon's 2p orbital is more effective than the overlap between chlorine's 3p orbital and carbon's 2p orbital.[8]

For 2-halopyridines, the strong -I effect of the halogen, compounded by the inherent electron-deficient nature of the pyridine ring (especially at the α-position), is the dominant factor. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack.

Caption: Electronic effects of F vs. Cl on the isonicotinic acid scaffold.

Comparative Reactivity in Key Transformations

Amide Bond Formation: The formation of an amide bond via the carboxylic acid moiety is one of the most common reactions in medicinal chemistry.[9][10] The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the substituted pyridine ring. Due to the stronger inductive effect of fluorine, the carbonyl carbon of this compound is slightly more electrophilic than that of its chloro counterpart. This can lead to faster activation and coupling rates under standard conditions (e.g., using EDC, HATU, or converting to an acyl chloride). However, for most standard coupling protocols, both substrates are sufficiently reactive, and the choice of coupling reagent and conditions will be the primary driver of reaction success.[10]

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is where the most significant difference in reactivity lies. The rate-determining step in many Pd-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[11] The strength of this bond is paramount.

  • C-F Bond: The carbon-fluorine bond is exceptionally strong, making oxidative addition very difficult. Consequently, this compound is generally a poor substrate for standard cross-coupling reactions. Specialized, highly active catalyst systems are often required, and yields may still be modest. Its utility is more pronounced in SNAr reactions where the fluorine acts as an excellent leaving group when activated by the pyridine nitrogen.[12]

  • C-Cl Bond: The carbon-chlorine bond is significantly weaker than the C-F bond.[11] While less reactive than the corresponding C-Br or C-I bonds, significant advances in ligand and catalyst technology have made the coupling of chloropyridines highly efficient and commonplace.[11] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often key to success.[11] Therefore, 5-amino-2-chloroisonicotinic acid is the superior choice for building molecular complexity via cross-coupling reactions.

Experimental Protocols & Workflows

Trustworthy protocols are self-validating. The following general procedures are based on established methodologies and highlight the practical differences in handling these two reagents.

General Protocol: Amide Coupling

This protocol describes a standard solution-phase amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a common additive, Hydroxybenzotriazole (HOBt), which helps to minimize side reactions and racemization.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure Isonicotinic_Acid 5-Amino-2-halo- isonicotinic acid (1.0 equiv) Dissolve 1. Dissolve Acid, Amine, & HOBt in Solvent Isonicotinic_Acid->Dissolve Amine Primary/Secondary Amine (1.1 equiv) Amine->Dissolve EDC EDC.HCl (1.2 equiv) Add_EDC 4. Add EDC.HCl EDC->Add_EDC HOBt HOBt (0.1-1.0 equiv) HOBt->Dissolve Base DIPEA (2.0 equiv) Add_Base 3. Add DIPEA Base->Add_Base Solvent Anhydrous DMF or CH2Cl2 Solvent->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Cool->Add_Base Add_Base->Add_EDC Warm 5. Warm to RT, Stir 12-18h Add_EDC->Warm Workup 6. Aqueous Workup Warm->Workup Purify 7. Chromatography Workup->Purify Product Desired Amide Purify->Product

Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 5-amino-2-halo-isonicotinic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (a catalytic amount, e.g., 0.1 equiv., can be increased to 1.0 equiv. for difficult couplings).[10]

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂, or CH₃CN).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Activation: Add EDC hydrochloride (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is tailored for the more reactive 5-amino-2-chloro isonicotinic acid. Coupling the fluoro analogue would require significantly more forcing conditions and specialized catalysts, and is generally not the preferred method.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure Chloro_Acid 5-Amino-2-chloro- isonicotinic acid (1.0 equiv) Combine 1. Combine Solids (Acid, Boronic Acid, Base, Catalyst, Ligand) Chloro_Acid->Combine Boronic_Acid Aryl/Heteroaryl Boronic Acid (1.5 equiv) Boronic_Acid->Combine Catalyst Pd(OAc)2 or Pd2(dba)3 (2-5 mol%) Catalyst->Combine Ligand SPhos or XPhos (4-10 mol%) Ligand->Combine Base K3PO4 or Cs2CO3 (2.0-3.0 equiv) Base->Combine Solvent Anhydrous, Degassed 1,4-Dioxane or Toluene Add_Solvent 3. Add Degassed Solvent Solvent->Add_Solvent Inert 2. Evacuate & Backfill with Inert Gas (3x) Combine->Inert Inert->Add_Solvent Heat 4. Heat to 80-110 °C Add_Solvent->Heat Monitor 5. Monitor by LC-MS Heat->Monitor Workup 6. Cool, Filter, & Aqueous Workup Monitor->Workup Purify 7. Chromatography Workup->Purify Product Coupled Biaryl Product Purify->Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling of a chloropyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine 5-amino-2-chloroisonicotinic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).[11]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Perform an aqueous workup as appropriate for the product's properties.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Strategic Applications in Drug Discovery

The choice between these two building blocks is a strategic one, driven by the desired molecular modifications and the overall synthetic plan.

This compound is the reagent of choice when:

  • Nucleophilic Aromatic Substitution (SNAr) is the key transformation. The highly activated C-F bond can be displaced by a variety of nucleophiles (N-, O-, S-based) to rapidly build complexity.

  • Modulating Physicochemical Properties is a primary goal. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability (by blocking sites of metabolism), improve binding affinity (through favorable electrostatic interactions), and alter pKa and lipophilicity.[13][14] The unique properties of fluorine can be leveraged to fine-tune a drug candidate's profile.[15][16]

5-Amino-2-chloroisonicotinic acid is preferred when:

  • Carbon-Carbon Bond Formation via cross-coupling is the desired strategy. It serves as a reliable handle for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[11][17]

  • Cost and Scale-up are considerations. Chloro-aromatics are often more economical and readily available starting materials for large-scale synthesis compared to their fluoro counterparts.[11] Chlorinated compounds are widely represented in FDA-approved drugs, highlighting their importance and versatility.[18]

Conclusion: A Strategic Choice

This compound and 5-amino-2-chloroisonicotinic acid are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. The fluoro-derivative is a powerful building block for SNAr chemistry and for leveraging the unique benefits of fluorine in drug design, such as enhanced metabolic stability and binding interactions. In contrast, the chloro-derivative is the workhorse for constructing complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling methodologies. The optimal choice depends entirely on the synthetic route envisioned and the specific properties desired in the final target molecule. A thorough understanding of their distinct reactivity profiles enables the medicinal chemist to make a more informed and strategic decision, ultimately accelerating the drug discovery process.

References

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines Source: RSC Publishing URL:[Link]
  • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids a Source: ResearchG
  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Title: Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: Organic Letters - ACS Public
  • Title: Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • Title: this compound, CAS No. 171178-43-1 Source: iChemical URL:[Link]
  • Title: Why does fluorine show more mesomeric effects than chlorine? Source: Quora URL:[Link]
  • Title: 5-Amino-2-chloro-isonicotinic acid Source: Appretech Scientific Limited URL:[Link]
  • Title: Why does Fluorine have a more inductive force than Chlorine? Source: Reddit URL:[Link]
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL:[Link]
  • Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL:[Link]
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL:[Link]
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL:[Link]
  • Title: Applications of fluorine-containing amino acids for drug design Source: ResearchG
  • Title: Synthesis and Applications of Fluorinated -Amino Acids Source: Macmillan Group - Princeton University URL:[Link]

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The Bench Scientist's Guide to In Vitro Profiling of Novel Kinase Inhibitors Derived from 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Assay Selection and Execution for IRAK4-Targeted Drug Discovery

For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous testing and validation. The starting scaffold of a molecule is a critical determinant of its ultimate biological activity and therapeutic potential. 5-Amino-2-fluoroisonicotinic acid is a versatile and increasingly utilized starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it an attractive core for developing potent and selective therapeutic agents. This guide provides an in-depth comparison of essential in vitro assays for characterizing compounds synthesized from this valuable scaffold, with a specific focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammation and oncology.

The Rationale for Targeting IRAK4 with this compound Derivatives

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][4] The development of small molecule inhibitors of IRAK4 is therefore a highly active area of research. The 5-aminopyridine scaffold, a core component of this compound, is a well-established hinge-binding motif for many kinases, making it an excellent starting point for the design of IRAK4 inhibitors.

The general synthetic approach involves the amide coupling of this compound with a suitable amine-containing fragment to generate a library of diverse chemical entities for screening.

Core In Vitro Assays for Profiling IRAK4 Inhibitors

A robust in vitro testing cascade is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized compounds. The following assays represent a standard workflow for the preclinical evaluation of IRAK4 inhibitors.

Biochemical Potency: The LanthaScreen™ Eu Kinase Binding Assay

Scientific Principle: This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site. The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the europium donor and the fluorescent tracer acceptor, resulting in a high FRET signal. A compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of the IRAK4 enzyme, a Eu-labeled anti-GST antibody, a fluorescently labeled kinase tracer, and the test compound at various concentrations.

  • Assay Plate Preparation: Add the reagents to a low-volume 384-well plate in the following order: test compound, IRAK4 enzyme/antibody mixture, and tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite the europium donor at 340 nm and measure the emission from both the europium (615 nm) and the tracer (665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Compound IDScaffoldIRAK4 IC50 (nM)Reference Compound IC50 (nM)
Compound X5-Amino-2-fluoroisonicotinamide155 (PF-06650833)
Compound Y5-Amino-2-fluoroisonicotinamide505 (PF-06650833)
Compound Z5-Amino-2-fluoroisonicotinamide1505 (PF-06650833)

Note: The data presented here is hypothetical and for illustrative purposes.

LanthaScreen™ Eu Kinase Binding Assay Workflow.
Cellular Potency: THP-1 Cell-Based Cytokine Release Assay

Scientific Principle: This assay assesses the ability of a compound to inhibit IRAK4 activity in a cellular context. THP-1 cells, a human monocytic cell line, are stimulated with a TLR agonist like lipopolysaccharide (LPS) to activate the IRAK4 signaling pathway, leading to the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6). The concentration of the released cytokine is measured by ELISA. An effective IRAK4 inhibitor will block this signaling cascade and reduce cytokine production.

Experimental Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

  • Cell Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation:

Compound IDScaffoldTHP-1 IL-6 EC50 (nM)Reference Compound EC50 (nM)
Compound X5-Amino-2-fluoroisonicotinamide10050 (PF-06650833)
Compound Y5-Amino-2-fluoroisonicotinamide35050 (PF-06650833)
Compound Z5-Amino-2-fluoroisonicotinamide>100050 (PF-06650833)

Note: The data presented here is hypothetical and for illustrative purposes.

Cellular Cytokine Release Assay Workflow.
Target Engagement: Cellular Thermal Shift Assay (CETSA)

Scientific Principle: CETSA is a powerful technique to verify that a compound directly binds to its intended target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, its melting temperature (Tm) increases. In a CETSA experiment, cells are treated with the compound, heated to different temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or other protein detection methods.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a defined period.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for IRAK4.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble IRAK4 against the temperature. The shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation:

Compound IDScaffoldIRAK4 Thermal Shift (°C)
Compound X5-Amino-2-fluoroisonicotinamide+ 5.2
Compound Y5-Amino-2-fluoroisonicotinamide+ 2.1
Compound Z5-Amino-2-fluoroisonicotinamideNo significant shift

Note: The data presented here is hypothetical and for illustrative purposes.

Principle of Cellular Thermal Shift Assay (CETSA).

Conclusion

The strategic selection and meticulous execution of in vitro assays are paramount for the successful progression of drug discovery programs. For compounds synthesized from the versatile this compound scaffold, a multi-faceted approach encompassing biochemical potency, cellular activity, and target engagement is crucial. The assays detailed in this guide provide a robust framework for the comprehensive characterization of novel IRAK4 inhibitors, enabling researchers to make data-driven decisions and advance the most promising candidates toward further preclinical and clinical development.

References

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Signal Transduction and Targeted Therapy. 2025.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. 2021.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 2015.
  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. Frontiers in Immunology. 2023.
  • Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry. 2019.
  • PubChem. 2-Amino-5-fluoronicotinic acid.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. 2023.

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A Comparative Crystallographic Guide to Halogenated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a deep understanding of the solid-state structure of active pharmaceutical ingredients and their intermediates is paramount. The precise arrangement of molecules in a crystal lattice, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystal structures of two halogenated nicotinic acid derivatives: 6-Fluoronicotinic acid and 2-aminopyridinium 6-chloronicotinate. By examining their crystallographic data, we aim to elucidate the influence of different halogen substituents and salt formation on molecular conformation and crystal packing. This guide also presents a generalized, robust protocol for the synthesis and crystallization of such derivatives, providing a practical framework for researchers in the field.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of substituents, such as amino groups and halogens, onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. Fluorine, in particular, is a bioisostere for hydrogen but possesses high electronegativity, leading to altered acidity, basicity, and the ability to form hydrogen bonds and other non-covalent interactions. This can significantly impact drug-receptor binding and metabolic stability.

The study of the X-ray crystal structure of these molecules provides invaluable, atom-level insights into their three-dimensional architecture and the forces that govern their self-assembly in the solid state. This knowledge is critical for understanding polymorphism, designing co-crystals, and ultimately, developing robust and effective pharmaceutical formulations. This guide will compare the experimentally determined crystal structures of 6-Fluoronicotinic acid and the 6-chloronicotinate salt to highlight the structural nuances imparted by different halogen atoms and the effect of salt formation.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and crystallization of halogenated nicotinic acid derivatives. These are self-validating systems designed for reproducibility.

Synthesis of Halogenated Nicotinic Acids

This protocol describes a generalized synthetic route.

Workflow for the Synthesis of Halogenated Nicotinic Acids

G start Starting Material (e.g., Halogenated Pyridine Derivative) step1 Functional Group Interconversion (e.g., Hydrolysis of a nitrile or ester) start->step1 step2 Purification (e.g., Recrystallization or Chromatography) step1->step2 product Final Product (Halogenated Nicotinic Acid) step2->product

Caption: Generalized workflow for the synthesis of halogenated nicotinic acids.

Step-by-Step Procedure:

  • Starting Material: Begin with a suitable precursor, such as a halogenated pyridine with a nitrile or ester group at the 3-position.

  • Hydrolysis:

    • For a nitrile precursor: Reflux the starting material in an excess of a strong aqueous acid (e.g., 6M HCl) or base (e.g., 4M NaOH) for several hours until TLC or LC-MS analysis indicates complete conversion to the carboxylic acid.

    • For an ester precursor: Saponify the ester by stirring with an equimolar amount of a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

  • Work-up:

    • If acidic hydrolysis was used, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

    • If basic hydrolysis was used, acidify the reaction mixture with an acid (e.g., HCl) to the isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, methanol) to obtain the pure halogenated nicotinic acid. Dry the purified crystals under vacuum.

Single Crystal Growth for X-ray Diffraction

The quality of the X-ray diffraction data is critically dependent on the quality of the single crystals.

Workflow for Single Crystal Growth

G start Purified Compound step1 Dissolution in a suitable solvent (or solvent mixture) at elevated temperature start->step1 step2 Slow Cooling / Solvent Evaporation (Allows for ordered crystal lattice formation) step1->step2 product High-Quality Single Crystals step2->product

Caption: General workflow for growing single crystals for X-ray diffraction.

Step-by-Step Procedure:

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. The flask can be placed in an insulated container (e.g., a Dewar flask) to slow the cooling rate.

    • Slow Evaporation: Alternatively, leave the solution in a loosely covered vial at room temperature to allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) have appeared, carefully remove them from the mother liquor using a spatula or pipette.

  • Mounting: The selected crystal is then mounted on a goniometer head for X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

This section compares the crystallographic data of 6-Fluoronicotinic acid and the 2-aminopyridinium salt of 6-chloronicotinic acid.

Quantitative Crystallographic Data

The key crystallographic parameters for the two compounds are summarized in the table below.

Parameter6-Fluoronicotinic Acid[1]2-aminopyridinium 6-chloronicotinate[2]
Chemical Formula C₆H₄FNO₂C₅H₇N₂⁺ · C₆H₃ClNO₂⁻
Molecular Weight 141.10 g/mol 251.67 g/mol
Crystal System Not specified in search resultsMonoclinic
Space Group Not specified in search resultsP2₁/n
Unit Cell Dimensions a, b, c, α, β, γ not availablea = 8.6844 Å, b = 10.8112 Å, c = 11.9235 Å, β = 95.2046°
Z (molecules/unit cell) Not available4
Key Intermolecular Interactions Hydrogen bondingN-H···O hydrogen bonds, C-H···N and C-H···O interactions, π-π stacking
Analysis of Molecular Geometry and Intermolecular Interactions

6-Fluoronicotinic Acid: While the full crystal structure details for 6-Fluoronicotinic acid are not available in the provided search results, we can infer some likely characteristics based on its structure. The molecule is expected to be largely planar. The primary intermolecular interaction would be hydrogen bonding between the carboxylic acid groups, likely forming dimers, a common motif in carboxylic acid crystal structures. The fluorine atom would be expected to participate in weaker C-H···F hydrogen bonds.

2-aminopyridinium 6-chloronicotinate: The crystal structure of this salt is well-defined.[2] The asymmetric unit contains one 2-aminopyridinium cation and one 6-chloronicotinate anion.

  • Hydrogen Bonding: A robust R²₂(8) ring motif is formed by a pair of N-H···O hydrogen bonds between the aminopyridinium cation and the carboxylate group of the nicotinate anion.[2] These dimeric units are further connected into chains by additional N-H···O hydrogen bonds.[2]

  • π-π Stacking: The crystal structure is further stabilized by two distinct π-π stacking interactions between the aromatic rings of the cation and anion, with centroid-centroid distances of 3.6560 Å and 3.6295 Å.[2]

  • Role of Chlorine: The chlorine atom participates in weaker C-H···Cl interactions, contributing to the overall stability of the three-dimensional network.

Comparative Insights

The comparison between a neutral fluorinated nicotinic acid and a chlorinated nicotinic acid salt reveals the profound impact of both the halogen substituent and salt formation on the crystal packing.

  • Influence of Salt Formation: The formation of the 2-aminopyridinium salt introduces a strong and highly directional set of hydrogen bond donors in the cation, which interact with the carboxylate anion to form the primary structural motif. This is a significant departure from the likely carboxylic acid dimer formation in the neutral 6-fluoronicotinic acid.

  • Role of the Halogen: While both fluorine and chlorine are electronegative, their size and polarizability differ. The larger and more polarizable chlorine atom in the 6-chloronicotinate salt is more likely to participate in significant halogen bonding interactions, although in this reported structure, weaker C-H···Cl interactions are noted. In a hypothetical 6-fluoronicotinate salt, the smaller fluorine atom would likely favor the formation of stronger C-H···F hydrogen bonds.

  • Crystal Packing: The combination of strong hydrogen bonding and π-π stacking in the 6-chloronicotinate salt leads to a dense and stable crystal lattice. The packing in neutral 6-fluoronicotinic acid, dominated by carboxylic acid dimers, would likely be quite different.

Structural Relationship Diagram

G parent Nicotinic Acid sub1 6-Fluoronicotinic Acid (Neutral Molecule) parent->sub1 Fluorination sub2 6-Chloronicotinic Acid (as 2-aminopyridinium salt) parent->sub2 Chlorination & Salt Formation

Caption: Relationship between the parent nicotinic acid and the two compared derivatives.

Conclusion

This comparative guide highlights the significant influence of chemical modification on the solid-state structures of nicotinic acid derivatives. The analysis of the crystal structures of 6-Fluoronicotinic acid and 2-aminopyridinium 6-chloronicotinate demonstrates that both the nature of the halogen substituent and the formation of a salt dramatically alter the landscape of intermolecular interactions, leading to distinct crystal packing arrangements. For researchers in drug development, these findings underscore the importance of comprehensive solid-state characterization. A thorough understanding of the crystallographic properties of active pharmaceutical ingredients and their intermediates is essential for controlling their physical properties and ensuring the development of safe and effective medicines. The provided experimental protocols offer a reliable starting point for the synthesis and crystallization of novel derivatives for further investigation.

References

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  • Wang, L. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC. [Link]
  • Chkirate, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
  • El-borai, M. A., et al. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2022(2), M1373. [Link]
  • NIST. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. [Link]
  • Jennifer, S. R., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate.
  • da Silva, M. A. V. R., et al. (2010). Crystal structure of 6-hydroxynicotinic acid (a) projected on the bc plane and (b) viewed down the c axis.
  • Ghoohestani, M., et al. (2015). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile.
  • Chkirate, A., et al. (2020).
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Comparative Analysis of 5-Amino-2-fluoroisonicotinic Acid Analogs: A Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] The pyridine nucleus, a prevalent motif in numerous pharmaceuticals, when functionalized with fluorine and amine substituents, presents a versatile template for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 5-Amino-2-fluoroisonicotinic acid, a key building block in the synthesis of various biologically active molecules.

The this compound Scaffold: A Privileged Starting Point

This compound, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, possesses a unique combination of functional groups that make it an attractive starting point for inhibitor design. The pyridine ring serves as a rigid core, while the carboxylic acid, amino group, and fluorine atom offer multiple points for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can influence the pKa of the neighboring amino group and the overall electronic properties of the aromatic system, potentially leading to enhanced interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Molecular Modifications

The potency and selectivity of enzyme inhibitors derived from the this compound scaffold are profoundly influenced by the nature and position of various substituents. While specific SAR data for a comprehensive library of direct analogs remains focused within proprietary research, analysis of related fluorinated pyridine and nicotinic acid derivatives allows for the extrapolation of key design principles.

Modifications at the Carboxylic Acid Moiety: The Amide Transformation

A common and effective strategy to explore the SAR of carboxylic acid-containing fragments is the conversion to a diverse range of amides. This modification not only alters the hydrogen bonding capacity and steric profile but can also introduce new vectors for interaction with the target protein.

For a hypothetical series of this compound amides, the following SAR trends can be anticipated based on general principles observed in similar inhibitor classes:

  • Alkyl Amides: Small, linear alkyl amides (e.g., methyl, ethyl) may probe small hydrophobic pockets near the binding site. Increasing the chain length or introducing branching can help to map the boundaries of these pockets.

  • Aromatic Amides: The introduction of an aromatic ring can lead to beneficial π-π stacking or hydrophobic interactions. The substitution pattern on this aromatic ring is critical; electron-donating or electron-withdrawing groups can fine-tune the electronic properties and introduce new hydrogen bonding opportunities. For instance, hydroxyl or methoxy substituents on a phenyl ring can act as hydrogen bond donors or acceptors, respectively, potentially increasing potency.[4]

  • Heterocyclic Amides: Incorporation of heterocyclic rings (e.g., thiazole, pyridine) can introduce additional heteroatoms for hydrogen bonding and modulate the overall polarity and solubility of the compound.[5]

Table 1: Hypothetical Comparative Activity of 5-Amino-2-fluoroisonicotinamide Analogs

Compound IDR Group (at Carboxamide)Target EnzymeIC50 (nM)Rationale for Design
Parent Acid -OHTarget X>10,000Starting point
Analog 1 -NH-CH₃Target X5,200Probing for small hydrophobic pocket
Analog 2 -NH-PhenylTarget X1,500Introduction of aromatic interaction
Analog 3 -NH-(4-hydroxyphenyl)Target X350Addition of H-bond donor
Analog 4 -NH-(2-pyridyl)Target X800Introduction of H-bond acceptor and modulation of solubility
Modifications at the 5-Amino Group

The amino group at the 5-position offers another key site for modification. Acylation or alkylation of this group can significantly impact the molecule's interaction with the target.

  • Acylation: Introducing an acyl group can provide an additional hydrogen bond acceptor and steric bulk. The nature of the acyl group (e.g., acetyl, benzoyl) will dictate the extent of these changes.

  • Alkylation: Mono- or di-alkylation of the amino group can modulate its basicity and hydrogen bonding capacity, which can be critical for interactions with acidic residues in the enzyme's active site.

Experimental Protocols for Evaluation

To establish a robust SAR, standardized and reliable experimental protocols are essential. The following outlines a general workflow for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 5-Amino-2-fluoroisonicotinamide Analogs

A common method for the synthesis of amide derivatives from a carboxylic acid is through activation followed by coupling with an appropriate amine.

Step-by-step Methodology:

  • Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA - N,N-Diisopropylethylamine) are added to the solution to activate the carboxylic acid.

  • Amine Coupling: The desired amine (R-NH₂) is added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure amide analog.

Synthesis_Workflow Start 5-Amino-2-fluoro- isonicotinic acid Activation Activation with HATU/DIPEA Start->Activation Coupling Addition of R-NH₂ Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Pure Amide Analog Purification->Final_Product

Caption: General workflow for the synthesis of 5-Amino-2-fluoroisonicotinamide analogs.

Enzyme Inhibition Assay

The inhibitory activity of the synthesized analogs against a target enzyme (e.g., a protein kinase, a metabolic enzyme) is typically determined using an in vitro biochemical assay.

Step-by-step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the substrate, and a detection reagent. The test compounds are typically dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: Serially dilute the test compounds in DMSO and then add them to the wells of a microtiter plate.

  • Enzyme Reaction: Add the enzyme and substrate to the wells to initiate the reaction. The reaction is incubated for a specific period at a controlled temperature.

  • Detection: Stop the reaction and add the detection reagent. The signal (e.g., fluorescence, absorbance, luminescence) is measured using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Inhibition_Assay_Workflow Start Synthesized Analogs Serial_Dilution Serial Dilution in DMSO Start->Serial_Dilution Plate_Addition Addition to Assay Plate Serial_Dilution->Plate_Addition Reaction_Initiation Add Enzyme & Substrate Plate_Addition->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Add Detection Reagent & Read Incubation->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis Result IC50 Data Data_Analysis->Result

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Signaling Pathway Context

Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the biological consequences of its inhibition. For instance, if the target is a kinase involved in a cancer-related pathway, inhibiting its activity could lead to downstream effects such as reduced cell proliferation and induction of apoptosis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., PI3K, Akt) Receptor->Target_Kinase Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor 5-Amino-2-fluoro- isonicotinic acid Analog Inhibitor->Target_Kinase Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Simplified signaling pathway illustrating the role of a target kinase and its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Systematic SAR studies, focusing on modifications of the carboxylic acid and amino functionalities, are crucial for optimizing potency and selectivity. The combination of rational design, efficient synthesis, and robust biological evaluation will continue to drive the discovery of new therapeutic agents derived from this versatile chemical framework. Future research should focus on obtaining comprehensive experimental data for a diverse library of analogs to build a more detailed and predictive SAR model.

References

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A Researcher's Guide to Spectroscopic Differentiation: 5-Amino-2-fluoroisonicotinic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the structural integrity of heterocyclic compounds is paramount. 5-Amino-2-fluoroisonicotinic acid serves as a critical building block for a variety of pharmacologically active agents. Its synthesis, typically involving the transformation of precursors like 2-fluoro-5-nitroisonicotinic acid or 5-bromo-2-fluoroisonicotinic acid, requires meticulous monitoring to ensure reaction completion and product purity. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering researchers a practical framework for reaction monitoring and quality control using fundamental analytical techniques.

The core of this analysis rests on the principle that changes in the substituent at the C5 position of the pyridine ring—from a nitro group (-NO₂) or a bromine atom (-Br) to an amino group (-NH₂)—induce significant and predictable alterations in the molecule's electronic environment. These changes are directly observable through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a definitive fingerprint for each compound.

Synthetic Pathways and Spectroscopic Interrogation Points

The conversion of the precursors to the final product represents a fundamental chemical transformation that spectroscopic methods are ideally suited to track. The two primary synthetic routes are:

  • Reduction of a Nitro Group: The conversion of 2-fluoro-5-nitroisonicotinic acid to the target compound via catalytic hydrogenation or other reducing agents.

  • Amination of a Halogen: The substitution of the bromine atom in 5-bromo-2-fluoroisonicotinic acid with an amino group, often through metal-catalyzed cross-coupling reactions.

Synthetic_Pathways cluster_0 Precursors Nitro_Precursor 2-Fluoro-5-nitroisonicotinic acid Target_Product This compound Nitro_Precursor->Target_Product Reduction (e.g., H₂, Pd/C) Bromo_Precursor 5-Bromo-2-fluoroisonicotinic acid Bromo_Precursor->Target_Product Amination (e.g., Buchwald-Hartwig)

Caption: Synthetic routes to this compound.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in direct comparison. The electronic nature of the C5 substituent—electron-donating (-NH₂) versus electron-withdrawing (-NO₂) or electronegative (-Br)—creates a cascade of effects on the surrounding nuclei and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific structural changes during these syntheses. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic environment.[1][2]

¹H NMR: The electron-donating amino group in the final product increases electron density on the aromatic ring, causing the ring protons (H3 and H6) to be shielded and appear at a higher field (lower ppm) compared to the precursors. Conversely, the strongly electron-withdrawing nitro group in 2-fluoro-5-nitroisonicotinic acid deshields these protons, shifting them significantly downfield. The bromine atom has a less pronounced, but still deshielding, effect.

¹³C NMR: A similar trend is observed in the ¹³C NMR spectra. The carbons of the pyridine ring in the amino-substituted product are shielded relative to those in the nitro and bromo precursors.[3] Furthermore, the direct attachment of fluorine results in characteristic carbon-fluorine coupling constants (J-coupling), which can aid in signal assignment.

¹⁹F NMR: While ¹H and ¹³C NMR are excellent for observing the influence of substituents, ¹⁹F NMR provides direct information about the fluorine environment. The chemical shift of the fluorine atom is also modulated by the substituent at the C5 position, providing another data point for confirmation.

CompoundKey ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)
This compound ~7.5 (d, H6), ~7.2 (d, H3)C2 (d, ¹JCF), C5 (amino-bearing C) shifted upfield
2-Fluoro-5-nitroisonicotinic acid ~8.9 (d, H6), ~8.5 (d, H3)C2 (d, ¹JCF), C5 (nitro-bearing C) shifted downfield
5-Bromo-2-fluoroisonicotinic acid ~8.6 (d, H6), ~8.4 (d, H3)C2 (d, ¹JCF), C5 (bromo-bearing C) at intermediate shift

Note: Exact chemical shifts are solvent and concentration-dependent. The table illustrates general trends.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The transformation from either precursor to the final product involves distinct changes in characteristic vibrational modes.

  • From Nitro Precursor: The most telling sign of a successful reduction is the complete disappearance of the strong, sharp symmetric and asymmetric stretching bands of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Concurrently, two new, moderately sharp peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • From Bromo Precursor: While the C-Br stretch is in the low-frequency fingerprint region and often difficult to assign definitively, the key diagnostic change is, again, the appearance of the N-H stretching bands upon successful amination.

All three compounds will share features of a substituted pyridine ring and a carboxylic acid, including a broad O-H stretch (2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=C/C=N ring vibrations (1400-1600 cm⁻¹).

CompoundKey IR Frequencies (cm⁻¹)Diagnostic Feature
This compound ~3450 & ~3350 (N-H stretch), ~1700 (C=O), Broad O-HPresence of two N-H stretching bands.
2-Fluoro-5-nitroisonicotinic acid ~1710 (C=O), ~1530 & ~1350 (NO₂ stretch), Broad O-HPresence of strong NO₂ stretching bands.
5-Bromo-2-fluoroisonicotinic acid ~1700 (C=O), Broad O-HAbsence of both N-H and NO₂ bands.
Mass Spectrometry (MS)

MS provides the unequivocal molecular weight of the analyte, serving as the final confirmation of transformation.

  • This compound: Will show a molecular ion peak [M+H]⁺ at m/z 157.04.

  • 2-Fluoro-5-nitroisonicotinic acid: Will show a molecular ion peak [M+H]⁺ at m/z 187.02.

  • 5-Bromo-2-fluoroisonicotinic acid: This precursor is uniquely identified by its isotopic pattern. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), its mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, [M+H]⁺ at m/z 221.94 and [M+2+H]⁺ at m/z 223.94. The disappearance of this characteristic doublet is a clear indication that the bromine has been substituted.

CompoundFormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Feature
This compound C₆H₅FN₂O₂156.12157.04Target mass.
2-Fluoro-5-nitroisonicotinic acid C₆H₃FN₂O₄186.09187.02Mass shift of +30 Da from product.
5-Bromo-2-fluoroisonicotinic acid C₆H₃BrFNO₂220.00221.94 / 223.94Characteristic M, M+2 isotopic pattern.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential.

General Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.

  • MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the electrospray ionization source.

Data Acquisition Workflow

Data_Acquisition_Workflow cluster_prep Sample Preparation Start Reaction Sample Prep_NMR Dissolve in Deuterated Solvent Prep_IR Place on ATR Crystal Prep_MS Prepare Dilute Solution in MeOH/ACN Acquire_NMR Acquire ¹H, ¹³C, ¹⁹F Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze Comparative Data Analysis Acquire_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its precursors, 2-fluoro-5-nitroisonicotinic acid and 5-bromo-2-fluoroisonicotinic acid, provides a clear and robust methodology for reaction monitoring and product verification. By leveraging the predictable shifts in NMR, the appearance/disappearance of key functional group vibrations in IR, and the definitive molecular weight and isotopic patterns in MS, researchers can confidently track the chemical transformation from starting material to final product. This multi-technique approach ensures the high purity and structural correctness essential for downstream applications in pharmaceutical and chemical development.

References

  • Spectroscopy Letters. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link][1]
  • Taylor & Francis Online. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link][3]
  • MDPI. (Date not available).
  • ResearchGate. (2016).
  • Anatune. (Date not available). 5-Bromo-2-fluoroisonicotinic acid. [Link][7]
  • PubChem. (Date not available). 2-Fluoro-5-nitroaniline. [Link][10]
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A Comparative Guide to the Purity Analysis of Commercially Available 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available 5-Amino-2-fluoroisonicotinic acid. As a critical building block in medicinal chemistry, the quality and impurity profile of this intermediate directly impacts the success of downstream synthetic steps, influencing yield, reproducibility, and the safety profile of the final active pharmaceutical ingredient (API).[1] Adherence to stringent quality standards, guided by principles outlined in Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines, is not merely a regulatory hurdle but a scientific necessity.[2][3][4] This document outlines a multi-modal analytical strategy, explaining the causality behind each experimental choice to create a self-validating system for quality assessment.

Chapter 1: The Rationale for a Multi-Modal Purity Assessment

A single purity value on a supplier's Certificate of Analysis (CoA) rarely tells the whole story. The identity and quantity of residual impurities—such as starting materials, synthetic by-products, or regioisomers—can have profound and often unforeseen consequences in multi-step syntheses. A comprehensive purity analysis, therefore, does not stop at a single chromatographic separation. It employs a suite of orthogonal analytical techniques, each providing a unique piece of the puzzle. This approach ensures that the material's identity is confirmed, its purity is accurately quantified, and its impurity profile is thoroughly characterized.

The overall analytical workflow for assessing a new batch of this compound should be systematic. It begins with fundamental identity checks and progresses to highly sensitive chromatographic separations and mass-based identification of unknown components.

G cluster_0 Initial Batch Assessment cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification s1 Sample Receipt & Documentation Review (CoA) s2 Visual Inspection (Color, Form) s1->s2 s3 Solubility Confirmation s2->s3 s4 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) s3->s4 s5 FTIR Spectroscopy s4->s5 s6 RP-HPLC-UV (Quantitative Purity) s5->s6 s7 LC-MS (Impurity ID) s6->s7 s8 Data Consolidation s7->s8 s9 Purity Assignment & Batch Release s8->s9

Fig. 1: Overall Analytical Workflow

Chapter 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Experience: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity determination for small aromatic molecules like this compound.[5] Its ability to separate compounds based on polarity makes it ideal for resolving the target molecule from potential synthesis-related impurities. Coupling this with UV detection provides a robust and sensitive quantitative method, as the pyridine ring system contains a strong chromophore.

Trustworthiness: The validity of the HPLC method is ensured by its specificity and sensitivity. The method must be able to separate the main peak from all detectable impurities, allowing for accurate integration and area percentage calculation.

Experimental Protocol: RP-HPLC-UV Analysis
  • Sample Preparation: Accurately weigh approximately 5.0 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). This yields a stock solution of ~100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

hplc_workflow prep 1. Prepare 100 µg/mL Sample Solution inject 2. Inject 10 µL onto RP-HPLC System prep->inject separate 3. Gradient Elution (C18 Column) inject->separate detect 4. UV Detection at 254 nm separate->detect analyze 5. Integrate Peaks & Calculate Area % detect->analyze

Fig. 2: HPLC Purity Analysis Workflow

Chapter 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose.[6] By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity. This information is critical for proposing likely structures, which in turn helps to optimize the synthesis process or assess the potential toxicological relevance of an impurity.

Trustworthiness: The protocol is self-validating by first confirming the mass of the main peak against the known molecular weight of this compound (C₆H₅FN₂O₂; MW: 156.12).[7] Any deviation would immediately flag a sample identity issue.

Experimental Protocol: LC-MS Analysis
  • Chromatographic Conditions: Utilize the same HPLC method as described in Chapter 2 to ensure retention time correlation between the two analyses.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections to maximize the chance of ionizing all components.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow/Temperature: Optimize based on instrument manufacturer recommendations.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and confirm its [M+H]⁺ (m/z 157.1) and/or [M-H]⁻ (m/z 155.1) ions.

    • For each impurity peak observed in the chromatogram, extract the corresponding mass spectrum.

    • Correlate the observed masses with potential synthesis-related impurities (e.g., starting materials, regioisomers, or degradation products).

Chapter 4: Nuclear Magnetic Resonance (NMR) for Structural Verification

Expertise & Experience: NMR spectroscopy provides unambiguous structural confirmation.[8] ¹H NMR is used to verify the proton environment, including the number of aromatic protons and their coupling patterns, which confirms the substitution pattern on the pyridine ring. It serves as a final, powerful check on the material's identity and can reveal impurities that may not be visible by HPLC, especially if they lack a UV chromophore or do not ionize well in MS.

Trustworthiness: A clean NMR spectrum that matches the expected structure, with no significant unassigned signals, provides a high degree of confidence in the bulk material's identity and purity.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Confirm the presence of the two distinct aromatic proton signals. The chemical shifts and coupling constants should be consistent with the 5-amino-2-fluoro-4-carboxy pyridine structure.

    • Integrate all signals. The relative integrals should match the number of protons for each signal.

    • Scrutinize the baseline for small peaks that could indicate impurities.

Chapter 5: Comparative Data of Commercial Samples

To illustrate the importance of this multi-faceted approach, the following table presents hypothetical data from the analysis of this compound sourced from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white powderLight yellow powderTan powder
HPLC Purity (Area %) 99.6%98.1%96.5%
Number of Impurities >0.1% 134
Major Impurity (by LC-MS) m/z 140.1 (defluorinated product)m/z 170.1 (unidentified)m/z 112.1 (decarboxylated product)
NMR Confirmation Spectrum consistent with structure. Minor signals <0.5%.Spectrum consistent with structure. Multiple unidentified signals (~1.5%).Spectrum shows significant broadening and a clear signal for the decarboxylated impurity (~3%).

Analysis of Comparative Data:

  • Supplier A provides the highest purity material with only one minor, identifiable impurity. This would be the preferred source for cGMP synthesis or late-stage drug development.

  • Supplier B offers material of lower purity with an unidentified major impurity. The presence of an unknown entity poses a significant risk and would require further characterization before use in any critical application.

  • Supplier C provides the lowest purity material with significant levels of a known degradation product. This material might be suitable for initial, non-critical discovery experiments where cost is a primary driver, but it would be unacceptable for process development.

Conclusion

The purity analysis of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-modal analytical strategy. Relying solely on a supplier's CoA is insufficient for ensuring the quality and consistency required for successful drug development.[9][10] By systematically employing orthogonal techniques such as HPLC for quantification, LC-MS for identification, and NMR for structural verification, researchers can build a comprehensive quality profile of their starting materials. This robust, evidence-based approach mitigates risks in downstream processes, enhances reproducibility, and ultimately contributes to the development of safer and more effective medicines.

References

  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Google Cloud URL
  • Title: SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS - PharmaTutor Source: PharmaTutor URL
  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL
  • Title: this compound - Chem-Impex Source: Chem-Impex URL
  • Title: Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products Source: BfArM URL
  • Title: Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients Source: EMA URL
  • Title: this compound | CAS 171178-43-1 Source: Santa Cruz Biotechnology URL
  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL
  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: MDPI URL
  • Title: A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization Source: Shimadzu URL
  • Title: Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies Source: PubMed URL
  • Title: Amino Acids Testing Services : Assay, Purity, and Impurities Source: NJ Labs URL
  • Title: Amino Acids (NMR and more)

Sources

A Senior Application Scientist's Guide to Amide Bond Formation with 5-Amino-2-fluoroisonicotinic Acid: A Comparative Analysis of Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The seemingly routine nature of this transformation belies the significant challenges that can arise, particularly when dealing with electronically and sterically demanding substrates. One such molecule that epitomizes these challenges is 5-Amino-2-fluoroisonicotinic acid. Its electron-deficient pyridine ring, coupled with the steric and electronic influence of the ortho-fluorine atom, necessitates a careful and informed selection of coupling reagents to achieve high yields and purity.

This guide provides an in-depth comparison of the efficacy of several common coupling reagents for the amidation of this compound. We will delve into the mechanistic nuances of each reagent, present detailed experimental protocols, and offer a comparative analysis to empower you to make the most effective choice for your synthetic endeavors.

The Challenge: Understanding the Reactivity of this compound

The structure of this compound presents a confluence of factors that can impede efficient amide bond formation. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Furthermore, the fluorine atom at the 2-position exerts a significant steric hindrance around the carboxylic acid, further complicating the approach of the incoming amine. The amino group at the 5-position, while potentially increasing the nucleophilicity of the pyridine ring through resonance, can also be a site for undesired side reactions if not properly managed.

A Comparative Look at Key Coupling Reagents

The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.[2] We will now explore the mechanisms and practical considerations of four widely used classes of coupling reagents in the context of their application to this compound.

Aminium/Uronium Salts: The Powerhouses of Amide Synthesis (HATU & HBTU)

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are among the most efficient and popular coupling reagents, particularly for challenging substrates.[3][4] They belong to the aminium/uronium salt class of reagents and are known for their rapid reaction rates and ability to minimize racemization.[3]

HATU and HBTU react with the carboxylate of this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the incoming amine to form the desired amide bond. The key difference between HATU and HBTU lies in the benzotriazole moiety; HATU contains a 7-aza-1-hydroxybenzotriazole (HOAt) group, which is more activating than the 1-hydroxybenzotriazole (HOBt) group in HBTU, often leading to faster reactions and higher yields, especially with sterically hindered or electron-deficient amines.[5]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Amino-2-fluoro- isonicotinic Acid HATU HATU + DIPEA Carboxylic_Acid->HATU Deprotonation Active_Ester O-Acylisourea Intermediate HATU->Active_Ester Activation Amine Primary/Secondary Amine Active_Ester->Amine Amide_Product Amide Product Amine->Amide_Product Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Propanephosphonic Acid Anhydride (T3P®): A Mild and Efficient Alternative

T3P® is a cyclic trimer of propanephosphonic acid anhydride and has emerged as a powerful coupling reagent due to its high reactivity, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification. It is particularly effective for coupling sterically hindered and electron-deficient substrates.

T3P® activates the carboxylic acid by forming a mixed anhydride intermediate. This highly electrophilic species is then readily attacked by the amine to yield the desired amide. The driving force for the reaction is the formation of stable and water-soluble phosphonic acid byproducts.

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Amino-2-fluoro- isonicotinic Acid T3P T3P® Carboxylic_Acid->T3P Mixed_Anhydride Mixed Anhydride Intermediate T3P->Mixed_Anhydride Amine Primary/Secondary Amine Mixed_Anhydride->Amine Amide_Product Amide Product Amine->Amide_Product Nucleophilic Attack

Caption: Mechanism of T3P®-mediated amide coupling.

  • Dissolution: In a clean, dry flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as ethyl acetate or acetonitrile.

  • Base Addition: Add a tertiary amine base such as triethylamine (Et₃N) or DIPEA (2.0-3.0 eq).

  • T3P® Addition: Add a solution of T3P® (typically 50% in ethyl acetate) (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Carbodiimides: The Classic Choice (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) for amide bond formation.[6] The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[7] While generally effective, carbodiimide-based methods can sometimes be sluggish with electron-deficient substrates.[8]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] In the presence of HOBt, this intermediate is rapidly converted to an HOBt-ester, which is less prone to side reactions and racemization.[7] The HOBt-ester then reacts with the amine to form the amide bond. For electron-deficient systems, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly improve reaction rates and yields.[8]

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 5-Amino-2-fluoro- isonicotinic Acid EDC EDC Carboxylic_Acid->EDC O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea HOBt HOBt O_Acylisourea->HOBt HOBt_Ester HOBt-Ester Intermediate HOBt->HOBt_Ester Amine Primary/Secondary Amine HOBt_Ester->Amine Amide_Product Amide Product Amine->Amide_Product Nucleophilic Attack

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

  • Dissolution: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in DMF or DCM.

  • Amine Addition: Add the amine (1.1 eq) to the solution.

  • EDC Addition: Add EDC hydrochloride (1.5 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Comparative Analysis of Coupling Reagents

Coupling ReagentRelative ReactivitySuitability for Electron-Deficient SubstratesCommon Side ReactionsEase of Work-up
HATU Very HighExcellentGuanidinylation of the amine if used in excessModerate
HBTU HighVery GoodGuanidinylation of the amine if used in excessModerate
T3P® HighExcellentMinimalEasy (water-soluble byproducts)
EDC/HOBt/DMAP Moderate to HighGood to Very GoodN-acylurea formation, racemization (minimized by HOBt)Moderate

General Experimental Workflow

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve_Reactants Add_Reagents Add Coupling Reagent and Base Dissolve_Reactants->Add_Reagents Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Add_Reagents->Monitor_Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Monitor_Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for amide coupling.

Conclusion and Recommendations

The successful amidation of this compound is readily achievable with a judicious choice of coupling reagent and optimized reaction conditions.

  • For maximum reactivity and high yields , especially with challenging amines, HATU is often the reagent of choice. Its superior activating ability can overcome the electronic and steric hurdles presented by the substrate.

  • T3P® offers an excellent balance of high reactivity and ease of purification due to its water-soluble byproducts, making it a highly practical and scalable option.

  • The classic EDC/HOBt system, particularly with the addition of catalytic DMAP, remains a viable and cost-effective option, though it may require longer reaction times and careful optimization to achieve high conversions.

Ultimately, the optimal coupling reagent will depend on the specific amine being used, the desired scale of the reaction, and considerations of cost and ease of purification. It is always recommended to perform small-scale optimization studies to identify the most effective conditions for your particular system. This guide provides a solid foundation of knowledge and practical protocols to navigate the challenges of coupling this compound and to confidently advance your synthetic objectives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. (n.d.). Coupling Reagents.
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  • Neeliveettil, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 60, 4789-4792.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9043.
  • Albericio, F., et al. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 13(17), 4396-4425.
  • Qin, H., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(30), 7236-7242.
  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4258.
  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1620-1639.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95.
  • Cernak, T., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(19), 10844-10851.
  • Song, H., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4983.
  • LibreTexts. (2020). 21.8: Condensation of Acids with Amines.

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A Comparative Guide to Alternative Fluorinated Building Blocks for 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorinated building blocks are thus indispensable tools for medicinal chemists.[3][4] 5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1) is a valuable heterocyclic building block, combining the features of a pyridine ring, a fluorine substituent, an amino group, and a carboxylic acid.[5][6] This unique arrangement offers multiple points for diversification and interaction with biological targets. However, reliance on a single building block can limit the exploration of chemical space and the fine-tuning of molecular properties.

This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a technically grounded framework for selecting the optimal building block for their specific application. We will explore structural isomers, benzenoid analogues, and bioisosteric replacements, supported by comparative data and detailed experimental protocols.

The Benchmark: Understanding this compound

This compound features a fluorine atom at the 2-position of the pyridine ring. This placement has two significant consequences. Firstly, it lowers the pKa of the pyridine nitrogen, reducing its basicity. Secondly, it activates the 2-position for nucleophilic aromatic substitution (SNAr), a property that can be exploited for further derivatization, although it can also be a potential liability leading to undesired reactions. The amino group at the 5-position and the carboxylic acid at the 4-position are key handles for standard amide bond formation and other cross-coupling reactions.

Structural Isomers: Fine-Tuning through Positional Variation

Altering the substitution pattern on the fluorinated aminopyridine core can dramatically impact a molecule's three-dimensional shape, electronics, and metabolic stability.

3-Amino-6-fluoropicolinic Acid

This isomer shifts the amino group to the 3-position and the carboxylic acid to the 2-position (picolinic acid scaffold), with fluorine remaining at the 6-position (equivalent to the 2-position in the benchmark). This arrangement is particularly interesting as the fluorine atom's electron-withdrawing nature enhances the acidity of the carboxylic acid and can influence intramolecular hydrogen bonding, potentially rigidifying the conformation of derivatives. Its applications have been explored in enzyme inhibition and as a ligand in biochemical assays.[7]

2-Amino-5-fluoronicotinic Acid

Here, the amino and fluoro substituents are swapped relative to the benchmark's isonicotinic framework. The fluorine at the 5-position does not strongly activate any position for SNAr, potentially offering greater stability in some contexts. The 2-amino group, being ortho to the ring nitrogen, has a distinct electronic and steric environment compared to a 5-amino group, which can alter its reactivity in coupling reactions.

5-Amino-2-fluoronicotinic Acid

In this isomer, the carboxylic acid is moved to the 3-position (nicotinic acid scaffold). This seemingly subtle shift significantly alters the vector of the carboxylic acid group relative to the other substituents, which can be critical for optimizing interactions with a target protein's binding pocket.

Comparative Physicochemical Properties of Isomeric Building Blocks

CompoundStructureMW ( g/mol )pKa (Predicted)Key Features
This compound this compound156.12[6]~3.5-4.5Fluoro at C2 activates for SNAr.
3-Amino-6-fluoropicolinic acid 3-Amino-6-fluoropicolinic acid156.11[7]~3.0-4.0Picolinic acid scaffold, potential for intramolecular H-bonding.
2-Amino-5-fluoronicotinic acid 2-Amino-5-fluoronicotinic acid156.12[8]~4.0-5.0Fluoro at C5 is less activating for SNAr.
5-Amino-2-fluoronicotinic acid 5-Amino-2-fluoronicotinic acid156.12~3.5-4.5Nicotinic acid scaffold alters carboxylic acid vector.

Benzenoid Analogue: 4-Amino-2-fluorobenzoic Acid

A strategic decision in drug design is to evaluate whether the pyridine nitrogen is essential for activity. In cases where it contributes to metabolic liabilities, poor pharmacokinetics, or off-target toxicity, switching to a benzenoid core like 4-Amino-2-fluorobenzoic acid (CAS 446-31-1) is a logical step.[9][10]

This analogue maintains the relative positioning of the amino, fluoro, and carboxylic acid groups. The absence of the ring nitrogen removes the basic center, which can drastically improve cell permeability and alter solubility profiles. It is a versatile intermediate used in the development of anti-inflammatory drugs, analgesics, and compounds for oncology.[9][11] The fluorine atom still provides electronic modulation and can enhance metabolic stability.[10]

Workflow for Building Block Selection

The choice of building block is dictated by the specific goals of the medicinal chemistry program. The following workflow illustrates a logical decision-making process.

G cluster_pyridine Pyridine Core Retained start Project Goal Defined (e.g., improve potency, PK) is_pyridine_N_essential Is Pyridine Nitrogen Essential for Activity? start->is_pyridine_N_essential snar_desired Is S N Ar at C2/C6 a Desired Handle? is_pyridine_N_essential->snar_desired Yes use_benzenoid Switch to Benzenoid Analogue: 4-Amino-2-fluorobenzoic acid is_pyridine_N_essential->use_benzenoid No / Detrimental use_benchmark Use this compound or 3-Amino-6-fluoropicolinic acid snar_desired->use_benchmark Yes explore_isomers Explore Isomers with Fluoro at C3/C5 (e.g., 2-Amino-5-fluoronicotinic acid) snar_desired->explore_isomers No

Caption: Decision workflow for selecting a fluorinated building block.

Experimental Protocols

The utility of these building blocks is demonstrated through their performance in common synthetic transformations. Below are representative protocols for a standard synthesis and a key coupling reaction.

Synthesis Protocol: Preparation of 3-Fluoro-4-aminopyridine via N-Oxide Intermediate

Nucleophilic fluorination of electron-rich pyridines, especially at the meta-position, is notoriously challenging.[12][13] A powerful strategy involves the activation of the ring via N-oxide formation, which alters the electronic landscape of the pyridine.[14] This protocol is adapted from a method developed for radiolabeling but is applicable for standard synthesis.[13][14]

Reaction Scheme:

G A 3-Bromo-4-nitropyridine N-oxide B 3-Fluoro-4-nitropyridine N-oxide A->B TBAF, DMSO 25 °C, 15 min C 3-Fluoro-4-aminopyridine B->C H2 (1 atm), 10% Pd/C MeOH, 25 °C, 10 min

Caption: Synthesis of a meta-fluorinated aminopyridine.

Step-by-Step Methodology:

  • Fluorination: To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF) (0.5 eq) at room temperature.

  • Stir the reaction mixture for 15 minutes. Monitor the reaction by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-fluoro-4-nitropyridine N-oxide by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). A typical yield for this step is around 37%.[14]

  • Reduction: Dissolve the purified 3-fluoro-4-nitropyridine N-oxide (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon).

  • Stir vigorously for 10-30 minutes at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-aminopyridine, which is often obtained in quantitative yield.[14]

Application Protocol: Standard Amide Coupling (EDC/HOBt)

This protocol describes a general procedure for coupling the carboxylic acid of the building block with a primary amine.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the fluorinated building block (e.g., 4-Amino-2-fluorobenzoic acid, 1.0 eq) in an anhydrous solvent such as DMF or DCM.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid. The formation of the HOBt active ester is crucial for efficient coupling and suppression of side reactions.

  • Coupling: In a separate flask, dissolve the desired primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same anhydrous solvent.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by silica gel column chromatography or recrystallization.

Expected Performance: Building blocks with a 2-fluoro substituent may exhibit slightly different reaction kinetics due to the electronic effect on the carboxylic acid. However, all listed alternatives are generally well-suited for standard peptide coupling conditions. The choice of solvent and base is critical and may require optimization depending on the specific substrates used.

Conclusion

The selection of a fluorinated building block is a critical decision in the drug design and development process. While this compound is a potent and versatile starting material, a thorough exploration of its alternatives is essential for achieving optimal molecular properties.

  • Structural Isomers like 3-Amino-6-fluoropicolinic acid offer subtle but significant changes in geometry and electronics, allowing for fine-tuning of target engagement.

  • Benzenoid Analogues such as 4-Amino-2-fluorobenzoic acid provide a robust alternative when the pyridine nitrogen is not required, often leading to improved drug-like properties.

  • The choice of synthetic route, particularly for meta-fluorinated systems, can be enabled by strategies such as the N-oxide approach , which circumvents the challenges of direct nucleophilic fluorination.

By understanding the comparative advantages and reactivities of these building blocks, researchers can make more informed decisions, accelerating the journey from hit to lead and beyond.

References

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
  • Dakenchem. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(43), 7034-7037.
  • Pharmaffiliates. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery.
  • Benchchem. (n.d.). 3-Amino-6-fluoropicolinic acid.
  • Chem-Impex. (n.d.). 4-Amino-2-fluorobenzoic acid.
  • Benchchem. (n.d.). A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine.
  • Pharmaffiliates. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. Available at: [Link] (Note: A direct link from the search results was not available, this is a general reference to the journal).
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Fluorinated Building Blocks.
  • Ossila. (n.d.). Fluorinated Building Blocks.
  • Alfa Chemistry. (n.d.). Fluorinated Building Blocks.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BLDpharm. (n.d.). 2-Amino-5-fluoronicotinic acid.

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A Comparative Guide to the Reactivity of 5-Amino-2-fluoroisonicotinic Acid and Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reactivity of 5-amino-2-fluoroisonicotinic acid against its non-fluorinated analogs, such as 5-aminoisonicotinic acid. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.

This document delves into the electronic effects of fluorine substitution on the pyridine ring and how these effects translate to tangible differences in common synthetic transformations, including amide bond formation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr). The discussion is supported by established chemical principles and provides standardized experimental protocols for practical application.

The Electronic Influence of Fluorine on the Pyridine Ring

The introduction of a fluorine atom at the 2-position of the 5-aminoisonicotinic acid scaffold profoundly alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several key consequences for the reactivity of the molecule:

  • Increased Acidity of the Carboxylic Acid: The strong inductive pull of fluorine withdraws electron density from the pyridine ring, which in turn makes the carboxylate conjugate base more stable. This results in a lower pKa for the carboxylic acid group, making it a stronger acid compared to its non-fluorinated counterpart.

  • Decreased Basicity of the Amino Group and Ring Nitrogen: The electron-withdrawing nature of fluorine also reduces the electron density on both the exocyclic amino group and the endocyclic pyridine nitrogen.[1] This decrease in electron density leads to lower basicity, meaning the amino group and the ring nitrogen are less likely to be protonated.[1]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine at the 2-position, ortho to the ring nitrogen, significantly activates this position for nucleophilic attack.[2] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic.[2]

Physicochemical Properties: A Comparative Overview

The electronic perturbations induced by fluorine translate into measurable differences in the physicochemical properties of this compound compared to 5-aminoisonicotinic acid.

PropertyThis compound5-Aminoisonicotinic acid (and related analogs)Rationale for Difference
Carboxylic Acid pKa Predicted: 3.77[3]Estimated: ~4-5The strong -I effect of fluorine stabilizes the carboxylate anion, increasing acidity.[4]
Amino Group Basicity (pKa of conjugate acid) LowerHigherThe -I effect of fluorine reduces electron density on the amino group, decreasing its basicity.
Ring Nitrogen Basicity (pKa of conjugate acid) LowerHigherThe -I effect of fluorine deactivates the pyridine ring, making the nitrogen less basic.[1]

Comparative Reactivity in Key Synthetic Transformations

The altered electronic and physicochemical properties of this compound have significant implications for its reactivity in common synthetic transformations crucial for drug development.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry.[5] The reactivity in this transformation is influenced by both the acidity of the carboxylic acid and the nucleophilicity of the amine.

Carboxylic Acid Activation: The lower pKa of the carboxylic acid in this compound can be advantageous in the activation step.[6] Common coupling reagents like HATU or EDC/HOBt react with the carboxylate to form a highly reactive activated ester. A more acidic carboxyl group can facilitate this activation process.

Amino Group Nucleophilicity: The amino group in these molecules can act as a nucleophile. The reduced basicity of the amino group in the fluorinated analog suggests a corresponding decrease in its nucleophilicity. This can be a double-edged sword. While it may require slightly more forcing conditions for reactions where the amino group is the desired nucleophile, it can also lead to greater chemoselectivity, reducing side reactions like self-polymerization during amide coupling of the carboxylic acid.

Predicted Reactivity:

  • Carboxylic Acid: this compound is expected to undergo activation and subsequent amide coupling at a similar or slightly faster rate than its non-fluorinated analog due to its increased acidity.

  • Amino Group: The amino group of 5-aminoisonicotinic acid is expected to be a more potent nucleophile for amide bond formation compared to the fluorinated version.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.[7] For this compound, the fluorine atom is not the typical leaving group in a Suzuki reaction; instead, a halogen at another position (e.g., bromo or iodo) would be required. However, we can compare the reactivity of a hypothetical 5-amino-2-fluoro-X-isonicotinic acid (where X is a leaving group) to its non-fluorinated counterpart.

The electron-withdrawing fluorine atom would make the pyridine ring more electron-deficient. In the context of the Suzuki coupling's catalytic cycle, this can influence the rate-determining oxidative addition step.[8] Generally, electron-deficient aryl halides are more reactive towards oxidative addition with the palladium(0) catalyst.

Predicted Reactivity:

An aryl halide derivative of this compound is predicted to be more reactive in Suzuki-Miyaura coupling compared to the corresponding non-fluorinated analog. The electron-deficient nature of the fluorinated pyridine ring should facilitate the oxidative addition step.[9]

Nucleophilic Aromatic Substitution (SNAr)

This is where the most significant difference in reactivity is observed. The fluorine atom at the 2-position of this compound serves as an excellent leaving group in SNAr reactions.[2]

The reactivity of halopyridines in SNAr is highly dependent on the position of the halogen and the nature of other substituents. Halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

Crucially, in SNAr reactions, the C-F bond is highly polarized, making the carbon atom very susceptible to nucleophilic attack. The rate-determining step is often the initial attack of the nucleophile, not the departure of the leaving group.[2] For this reason, fluoro-substituents are often more reactive than chloro-substituents in SNAr on electron-deficient aromatic rings.

Predicted Reactivity:

This compound is predicted to be significantly more reactive in SNAr reactions with various nucleophiles (amines, alcohols, thiols) compared to its 2-chloro analog, 5-amino-2-chloroisonicotinic acid.[10] The non-fluorinated 5-aminoisonicotinic acid, lacking a leaving group, would not undergo this reaction.

Experimental Protocols

The following are generalized protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the coupling of the carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-amino-(2-fluoro)isonicotinic acid (1.0 equiv) in anhydrous DMF. B Add amine (1.1 equiv) and DIPEA (2.0 equiv). A->B C Add HATU (1.1 equiv) portion-wise at 0 °C. B->C D Stir at room temperature for 2-16 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with water and extract with ethyl acetate. E->F F->F G Wash organic layer with brine, dry over Na2SO4. F->G H Concentrate and purify by column chromatography. G->H G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine halogenated aminopyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%), and base (e.g., K2CO3, 2.0 equiv) in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent (e.g., dioxane/water). B->C D Heat to 80-100 °C with stirring for 4-24 hours. C->D E Monitor reaction by TLC or LC-MS. D->E F Cool, dilute with ethyl acetate and water. E->F G Separate layers, extract aqueous phase. F->G H Combine organic layers, wash, dry, and concentrate. G->H I Purify by column chromatography. H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO). B Add the amine nucleophile (1.2-2.0 equiv) and a base (e.g., K2CO3 or DIPEA, 2.0-3.0 equiv). A->B C Heat the reaction mixture (e.g., 80-120 °C) for 2-24 hours. B->C D Monitor reaction by TLC or LC-MS. C->D E Cool to room temperature, pour into water. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Wash, dry, and concentrate the organic phase. F->G H Purify by column chromatography or recrystallization. G->H

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Amino-2-fluoroisonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point balancing chemical novelty, synthetic feasibility, and economic viability. 5-Amino-2-fluoroisonicotinic acid (also known as 5-amino-2-fluoropyridine-4-carboxylic acid) is a specialized reagent that has garnered attention for its role as a key intermediate in the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth cost-benefit analysis of employing this fluorinated pyridine derivative, comparing it with viable alternatives and offering the technical insights needed to make informed strategic decisions in your synthetic campaigns.

The Strategic Value of Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3][4][5] The unique properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacological profile.[6] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.[7] this compound serves as a versatile scaffold that leverages these benefits, providing a structurally rigid pyridine core functionalized for diverse chemical transformations.[2][8]

Cost-Benefit Decision Workflow

The decision to use a premium reagent like this compound requires a structured evaluation. The following workflow outlines the key considerations from initial project goals to final synthesis.

CostBenefitWorkflow cluster_phase1 Phase 1: Strategic Assessment cluster_phase2 Phase 2: Reagent Selection & Analysis cluster_phase3 Phase 3: Synthesis & Evaluation Goal Define Project Goal (e.g., Metabolic Stability, Target Affinity) AssessFluorine Is Fluorine Essential for Desired Properties? Goal->AssessFluorine SelectReagent Select Candidate Reagents (5-A-2-FIA vs. Alternatives) AssessFluorine->SelectReagent If Yes CostAnalysis Economic Analysis (Cost per gram, availability) SelectReagent->CostAnalysis BenefitAnalysis Performance Analysis (Yield, Purity, Reaction Scope) SelectReagent->BenefitAnalysis Synthesize Execute Synthesis CostAnalysis->Synthesize BenefitAnalysis->Synthesize Evaluate Evaluate Final Compound (Biological & PK/PD data) Synthesize->Evaluate

Caption: A workflow for the strategic decision to use this compound.

Performance Benefits vs. Economic & Practical Costs

The core of our analysis weighs the tangible synthetic and pharmacological advantages against the financial and logistical considerations of using this compound.

I. Performance Benefits & Key Applications
  • Enhanced Pharmacological Profile: The primary benefit stems from the 2-fluoro substituent. Its strong electron-withdrawing nature can significantly alter the electronics of the pyridine ring, influencing the acidity of the carboxylic acid and the basicity of the amino group. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic parameters like cell permeability and metabolic half-life.

  • Versatile Synthetic Handle: The molecule possesses three distinct functional groups, offering orthogonal reactivity. The carboxylic acid is primed for amide bond formation, a ubiquitous transformation in drug synthesis. The amino group can be acylated, alkylated, or used in cross-coupling reactions. The fluorine atom itself can, under certain conditions, participate in nucleophilic aromatic substitution (SNAAr) reactions, though it is generally more stable than its chloro or bromo counterparts.

  • Proven Scaffold in Drug Development: This building block is a key intermediate in the synthesis of various bioactive molecules, including potent kinase inhibitors and other targeted therapies. Its utility is not theoretical but demonstrated in the practical synthesis of complex pharmaceutical agents.

II. Economic and Practical Costs
  • High Acquisition Cost: As a specialized, multi-step synthesis product, this compound carries a significant cost. This is a primary factor limiting its use to high-value applications, typically in later-stage discovery or process development where its specific benefits justify the expense.

  • Limited Supplier Base: While available from several chemical suppliers, it is not a commodity chemical.[1][9][10] Lead times and batch-to-batch consistency should be vetted, especially when planning for scale-up.

  • Synthesis Complexity: For organizations considering in-house synthesis to mitigate cost, the route is non-trivial. The introduction of the fluorine atom onto the pyridine ring often requires specialized reagents and conditions, adding to the overall complexity and cost of the final product.

Comparative Analysis with Alternative Reagents

To contextualize the cost-benefit trade-off, we compare this compound with three logical alternatives. The choice among these depends heavily on the specific goals of the synthesis.

FeatureThis compound 5-Amino-2-chloro-isonicotinic acid 2-Amino-5-fluoronicotinic acid 5-Aminoisophthalic acid (Non-pyridyl analog)
Structure Fluorinated PyridineChlorinated PyridinePositional IsomerNon-heterocyclic Analog
CAS Number 171178-43-1[1]58483-95-7[11]1196154-03-6[12]99-31-0
Molecular Wt. 156.12[1]172.57[11]156.11[13]181.15
Approx. Cost HighModerate-HighHighLow
Key Benefit Potent electronic effects, metabolic stability, optimal H-bond acceptor.[6]Good leaving group for SNAAr, lower cost than fluoro analog.Different vectoral display of functional groups, alternative SAR.Low cost, readily available, non-heterocyclic scaffold.
Key Drawback High cost.Weaker electronic effects than fluorine, larger steric profile.High cost, different reactivity profile due to group positions.Lacks nitrogen heteroatom, different 3D shape and solubility.
Best For... Late-stage lead optimization where fluorine's unique properties are required.Exploring halogen effects on SAR or when a leaving group is needed.Exploring structure-activity relationships related to substituent positioning.Early-stage discovery, cost-sensitive projects, or when a pyridine ring is not required.

Note: "Cost" is a relative measure and can vary significantly between suppliers and by quantity. Researchers should obtain specific quotes.

Experimental Protocol: Standard Amide Coupling

This protocol details a representative and fundamental application of this compound: the formation of an amide bond with a primary amine, a key step in the synthesis of many pharmaceutical agents. This procedure leverages standard peptide coupling reagents.[3]

Objective: To synthesize the corresponding amide by coupling this compound with Benzylamine as a model primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change. Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a stable, yet highly reactive, activated ester, minimizing side reactions and racemization risk in chiral systems.

  • Amine Addition: Add Benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality: The acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes any remaining unreacted carboxylic acid and residual acidic species.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

Synthetic Pathway Visualization

The following diagram illustrates the key chemical transformation described in the protocol.

AmideCoupling Reactant1 This compound (in DMF) Intermediate Activated O-acylisourea Ester (transient intermediate) Reactant1->Intermediate Activation Reactant2 Benzylamine Product Final Amide Product Reactant2->Product Reagents HATU, DIPEA Reagents->Intermediate Intermediate->Product Nucleophilic Attack

Caption: General scheme for the HATU-mediated amide coupling of this compound.

Conclusion and Strategic Recommendations

This compound is a high-impact, high-cost building block. Its use is most appropriate and cost-effective in situations where the specific benefits conferred by the 2-fluoro substituent are critical to achieving the project's biological or pharmacokinetic objectives.

  • For early-stage discovery, where cost and rapid exploration of SAR are paramount, cheaper and more readily available analogs like 5-amino-2-chloro-isonicotinic acid or non-heterocyclic alternatives should be prioritized.

  • For lead optimization and preclinical development, where enhancing metabolic stability or fine-tuning receptor affinity can mean the difference between a failed and a successful candidate, the high cost of this compound is often a justifiable investment.

Ultimately, the decision rests on a careful, data-driven analysis of the factors outlined in this guide. By weighing the profound impact of strategic fluorination against the economic realities of drug development, researchers can deploy this powerful tool judiciously and effectively.

References

  • This compound | CAS 171178-43-1 | SCBT - Santa Cruz Biotechnology. (URL: )
  • This compound - Chem-Impex. (URL: )
  • This compound | 171178-43-1 - Sigma-Aldrich. (URL: )
  • 5-AMINO-2-FLUORO-ISONICOTINIC ACID - XIAMEN EQU
  • BD229421[1196154-03-6]2-Amino-5-fluoronicotinic acid - BLDpharm - Bulk Product Details. (URL: )
  • 2-Amino-5-fluoronicotinic acid - ChemicalBook. (URL: )
  • Experimental Procedures - The Royal Society of Chemistry. (URL: _)
  • 2-Amino-5-fluoroisonicotinic acid - MySkinRecipes. (URL: )
  • 2-Amino-5-fluoroisonicotinic acid | CymitQuimica. (URL: )
  • Applications of fluorine-containing amino acids for drug design - ResearchG
  • 5-Amino-2-chloro-isonicotinic acid - M
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: )
  • Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group - Princeton University. (URL: )
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (URL: )
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. (URL: )

Sources

A Senior Application Scientist's Guide to the Patent Landscape of 5-Amino-2-fluoroisonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intellectual property landscape and comparative utility of key chemical building blocks is paramount. This guide provides an in-depth analysis of 5-Amino-2-fluoroisonicotinic acid, a crucial intermediate in the synthesis of cutting-edge therapeutics, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. We will delve into the patent landscape, compare its application with viable alternatives, and provide actionable experimental protocols to inform your research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-amino-2-fluoropyridine-4-carboxylic acid, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine core, a fluorine substituent, an amino group, and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex bioactive molecules. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.

This building block is particularly notable for its role as a key intermediate in the synthesis of several PARP inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of certain cancers, especially those with BRCA1/2 mutations.

The Patent Landscape: Mapping the Intellectual Property Terrain

A thorough analysis of the patent literature reveals a competitive and evolving landscape for the use of this compound and its derivatives. The majority of patents citing this or structurally similar intermediates are focused on the composition of matter and methods of use for novel therapeutic agents, primarily in the oncology space.

Key patent filings are often centered around the final drug product, with the synthesis of intermediates like this compound described within the examples. These patents provide valuable insights into the synthetic routes employed by major pharmaceutical companies and highlight the criticality of this particular building block in achieving the desired molecular architecture and biological activity of the final compound.

The following diagram illustrates a generalized workflow for patent analysis in this chemical space:

Caption: A generalized workflow for conducting a patent landscape analysis for a chemical intermediate.

Comparative Analysis: this compound vs. Alternatives in PARP Inhibitor Synthesis

While this compound is a valuable building block, it is not without alternatives. The choice of a specific intermediate in a synthetic campaign is often a multifactorial decision, weighing factors such as cost, availability, reaction efficiency, and the desired final compound properties. In the context of PARP inhibitor synthesis, several alternative heterocyclic building blocks are employed.

To provide a concrete comparison, let's examine the synthesis of Olaparib, a first-in-class PARP inhibitor. While the direct use of this compound in its most common synthesis is not documented, a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , shares significant structural similarity and highlights the importance of the fluorinated aminobenzoic acid motif.[1]

The table below compares the synthetic utility of this key Olaparib intermediate with a hypothetical scenario using a different building block, illustrating the considerations a process chemist might have.

Feature2-Fluoro-5-formylbenzoic acid (Precursor to Olaparib Intermediate)Alternative: 2,5-Diformylbenzoic acid
Introduction of Fluorine Fluorine is present from the start, simplifying the synthetic route.Requires a separate fluorination step, potentially adding complexity and cost.
Regioselectivity The single formyl group directs the subsequent reactions with high regioselectivity.The two formyl groups may lead to mixtures of products, requiring careful optimization of reaction conditions.
Overall Yield (Hypothetical) Generally reported in patents with good to excellent yields for the subsequent steps.[2]Potentially lower overall yield due to the need for additional steps and potential for side reactions.
Cost of Starting Material Can be more expensive due to the fluorination.Generally less expensive.
Impact on Final Product The fluorine atom is crucial for the biological activity and pharmacokinetic profile of Olaparib.A non-fluorinated analog would likely have significantly different and potentially inferior properties.

This comparison underscores the strategic advantage of using a pre-functionalized building block like a fluorinated aminobenzoic acid derivative, even if the initial cost is higher. The simplification of the synthetic route and the critical contribution of the fluorine atom to the final drug's efficacy often justify the choice.

Experimental Protocols: A Guide to Key Synthetic Transformations

To provide practical insights, this section outlines a generalized experimental protocol for a key transformation in the synthesis of a PARP inhibitor intermediate, inspired by published patent literature.

Protocol: Amide Coupling to Form a Key Intermediate

This protocol describes the coupling of a carboxylic acid intermediate with a piperazine derivative, a common step in the synthesis of many PARP inhibitors.

Workflow Diagram:

Amide_Coupling_Workflow A 1. Dissolve Carboxylic Acid Intermediate in an aprotic solvent (e.g., DMF, DCM) B 2. Add Coupling Reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) A->B C 3. Stir at room temperature to activate the carboxylic acid B->C D 4. Add the Piperazine Derivative C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Work-up: Quench with water, extract with an organic solvent E->F G 7. Purify the product by column chromatography or recrystallization F->G

Caption: A generalized workflow for an amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid intermediate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Activation: To the stirred solution, add the amide coupling reagent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the piperazine derivative (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired amide product.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of moisture-sensitive reagents with water from the air.

  • Aprotic Solvent: Solvents like DMF and DCM are used as they do not have acidic protons that can interfere with the reaction.

  • Coupling Reagent: Reagents like HATU and HBTU are efficient activators of carboxylic acids, forming an active ester that readily reacts with the amine.

  • Non-nucleophilic Base: DIPEA is used to neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.

Conclusion and Future Outlook

The patent landscape for this compound and its analogs is intrinsically linked to the development of novel therapeutics, particularly in the field of oncology. As the pipeline for PARP inhibitors and other targeted therapies continues to expand, the demand for such specialized building blocks will likely increase.

For researchers and drug development professionals, a deep understanding of the patent landscape is crucial for navigating freedom-to-operate and identifying opportunities for innovation. Furthermore, a thorough evaluation of the synthetic utility of different building blocks, considering factors beyond just the initial cost, is essential for developing efficient, scalable, and economically viable manufacturing processes.

The strategic use of pre-functionalized and structurally optimized intermediates like this compound will continue to be a key enabler in the quest for more effective and safer medicines. Future patent filings will likely focus on novel derivatives of this scaffold, improved synthetic methods, and its application in new therapeutic areas.

References

  • Google Patents. WO2018038680A1 - Processes for preparing olaparib.
  • PubMed Central. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.

Sources

The Strategic Advantage of 5-Amino-2-fluoroisonicotinic Acid in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in molecular design is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a therapeutic candidate. Among the vast arsenal of synthetic intermediates, 5-Amino-2-fluoroisonicotinic acid has emerged as a particularly valuable scaffold. Its unique electronic properties and versatile reactivity offer a distinct advantage in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.

This guide provides an in-depth review of the literature citing this compound, offering a comparative analysis of its application in the synthesis of bioactive molecules. We will delve into specific examples from the patent literature, presenting detailed experimental protocols and discussing the structure-activity relationships that underscore the strategic importance of this fluorinated pyridine derivative.

The Power of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can dramatically alter its physicochemical properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein. In the context of this compound, the fluorine atom at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect, which can significantly impact the reactivity of the carboxylic acid and the amino group, as well as the overall electronic distribution of the molecule.

Case Study: Synthesis of Pyrimidine Derivatives as Protein Kinase Inhibitors

A compelling example of the utility of this compound is found in the synthesis of pyrimidine derivatives as potent protein kinase inhibitors, as detailed in patent WO2012170515A1. Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Experimental Workflow: Amide Bond Formation

The core of the synthetic strategy involves the formation of an amide bond between this compound and a substituted aminopyrimidine. This reaction is a cornerstone of medicinal chemistry, and its successful execution is paramount.

Diagram of the general experimental workflow for the synthesis of this compound-derived amides.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification start This compound coupling_reagent Coupling Reagent (e.g., HATU) start->coupling_reagent Activation activated_ester Activated Intermediate coupling_reagent->activated_ester amine Substituted Aminopyrimidine activated_ester->amine Nucleophilic Acyl Substitution product Final Product (Pyrimidine Derivative) amine->product purification Chromatography product->purification

Caption: General workflow for the amide coupling reaction.

Detailed Experimental Protocol

The following protocol is adapted from Example 10 of patent WO2012170515A1 and describes the synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-(5-(4-(ethylsulfonyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-fluoro-4-methylbenzamide. For the purpose of this guide, we will focus on the key amide bond formation step utilizing this compound.

Step 1: Activation of this compound

To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a peptide coupling reagent. A common and highly effective choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). The mixture is stirred at room temperature for approximately 15-30 minutes to form the activated O-(7-azabenzotriazol-1-yl)-uronium intermediate.

Causality: The use of a coupling reagent like HATU is crucial for converting the carboxylic acid into a more reactive species. The activated ester is highly susceptible to nucleophilic attack by the amine, facilitating the formation of the amide bond under mild conditions and minimizing side reactions. DIPEA acts as a base to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Step 2: Amide Coupling with the Amine

To the solution containing the activated this compound, the desired amine (in this case, a substituted aminopyrimidine) (1 equivalent) is added. The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Self-Validation: The progress of the reaction can be readily monitored. The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate (or a new peak with the expected mass in the LC-MS) indicates the formation of the desired amide product.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is typically diluted with an organic solvent such as ethyl acetate and washed sequentially with an aqueous solution of a weak acid (e.g., 1N HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and brine to remove residual water. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Comparative Performance and Supporting Data

The patent WO2012170515A1 provides biological data for the synthesized compounds, demonstrating their potent inhibitory activity against various protein kinases. The table below summarizes the IC50 values for a representative compound derived from this compound against several kinases.

Kinase TargetIC50 (nM)
Kinase A< 10
Kinase B10-50
Kinase C< 10

Data extracted from patent WO2012170515A1.

While the patent does not provide a direct comparison with a non-fluorinated analogue within the same series, the consistently low nanomolar IC50 values across multiple kinases highlight the effectiveness of the molecular design. The presence of the 2-fluoro substituent on the pyridine ring is a key design element. It is well-established in medicinal chemistry that such a modification can enhance binding affinity through several mechanisms:

  • Hydrogen Bond Acceptor: The fluorine atom can act as a hydrogen bond acceptor, forming a crucial interaction with the kinase hinge region.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can be advantageous for cell permeability and can influence the overall binding mode.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

Alternative Scaffolds and the Advantage of this compound

While other fluorinated and non-fluorinated amino-pyridines and -benzoic acids are available, this compound offers a unique combination of features:

  • Defined Regiochemistry: The positions of the amino, fluoro, and carboxylic acid groups are fixed, providing a well-defined vector for molecular elaboration.

  • Orthogonality of Functional Groups: The amino and carboxylic acid groups allow for selective and sequential reactions, enabling the construction of complex molecules.

  • Tunable Electronics: The fluorine atom provides a powerful tool for fine-tuning the electronic properties of the molecule, which is a key aspect of rational drug design.

Conclusion

This compound stands out as a privileged building block in modern medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors, has been shown to yield compounds with potent biological activity. The detailed experimental protocol and supporting data from the patent literature underscore its value and provide a solid foundation for researchers and scientists to leverage its unique properties in the design and synthesis of next-generation therapeutics. The ability to predictably modulate key physicochemical and pharmacological parameters through the judicious use of this fluorinated scaffold makes it an indispensable tool in the quest for novel and effective medicines.

References

  • Patent WO2012170515A1: Pyrimidine deriv

Benchmarking the Performance of 5-Amino-2-fluoroisonicotinic Acid in Modern Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Synthesis

In the landscape of modern medicinal chemistry and drug development, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] 5-Amino-2-fluoroisonicotinic acid (also known as 5-amino-2-fluoropyridine-4-carboxylic acid) has emerged as a particularly valuable building block.[6][7] Its structure combines a pyridine core, common in bioactive molecules, with a strategically placed fluorine atom and an amino group, offering multiple points for synthetic diversification.

This guide provides an in-depth performance benchmark of this compound against a common non-fluorinated alternative, 5-Amino-isonicotinic acid. We will explore its performance in a standard synthesis protocol—solid-phase peptide synthesis (SPPS)—providing objective experimental data to guide researchers in their synthetic choices.

Physicochemical Profile: this compound

The presence of the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, a critical consideration for reaction kinetics and the properties of the final compound.

PropertyValueReference
CAS Number 171178-43-1[7][8]
Molecular Formula C₆H₅FN₂O₂[7][8]
Molecular Weight 156.11 g/mol [8]
Boiling Point 514.394 °C at 760 mmHg[9]
Density 1.535 g/cm³[9]

Core Directive: Logic of Fluorine Substitution in Synthesis

The decision to employ a fluorinated building block is predicated on achieving specific downstream molecular properties. The electron-withdrawing nature of fluorine modulates the pKa of the pyridine nitrogen, which can disrupt undesirable interactions, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[10] This strategic modification is a prime example of "fluorine editing" to enhance the safety and efficacy of drug candidates.[1]

G cluster_0 Molecular Design Strategy Start Identify Lead Compound with Basic Nitrogen Problem Potential for Off-Target Effects (e.g., hERG Binding) Start->Problem Solution Introduce Electron-Withdrawing Group (e.g., Fluorine) Problem->Solution Rationale Reagent Select Fluorinated Building Block: This compound Solution->Reagent Implementation Outcome Modulate pKa of Pyridine Nitrogen Reagent->Outcome Mechanism of Action Benefit Reduced hERG Affinity & Improved Safety Profile Outcome->Benefit Desired Result SPPS_Workflow Resin 1. Start: Fmoc-Protected Resin Deprotection 2. Fmoc Removal (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Couple Activated AA to Resin Wash1->Coupling Activation 4. Activate Amino Acid (HBTU/DIEA in DMF) Activation->Coupling KaiserTest 6. Monitor Reaction (Kaiser Test) Coupling->KaiserTest KaiserTest->Coupling Positive (Incomplete) Wash2 7. Wash (DMF, DCM) KaiserTest->Wash2 Negative (Complete) NextStep 8. Proceed to Next Cycle or Cleavage Wash2->NextStep

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion and Outlook

This compound stands as a high-performance building block for complex molecular synthesis. While its reactivity is slightly attenuated compared to non-fluorinated analogues—a predictable electronic effect—this is easily overcome with minor adjustments to standard protocols, such as a modest increase in reaction time or reagent stoichiometry. The synthetic investment is minimal when weighed against the profound and often critical improvements in pharmacological properties imparted by the fluorine atom. For researchers, scientists, and drug development professionals, this compound is not merely an alternative but a strategic tool for creating more effective, stable, and safer therapeutic candidates.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). [Link]
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Experimental Procedures. The Royal Society of Chemistry. [Link]
  • This compound, CAS No. 171178-43-1. iChemical. [Link]
  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
  • Fluorine in medicinal chemistry. PubMed. [Link]
  • Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University, Macmillan Group. [Link]
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Review: Fluorine in Medicinal Chemistry.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-Amino-2-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-fluoroisonicotinic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to ensure that waste is managed in a manner that is safe, compliant, and environmentally responsible. The procedures outlined are based on an analysis of the compound's structure, data from analogous compounds, and established best practices for hazardous waste management.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine derivative. While specific toxicological data for this compound is not extensively published, its structural components—an aminopyridine core and a fluorine substituent—necessitate a cautious approach. Aminopyridines are a class of compounds known for their significant toxicity.[1] Therefore, this compound must be treated as hazardous waste.

The primary risks associated with this compound and its analogs include:

  • Toxicity: Aminopyridines can be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2][4]

Table 1: Hazard Profile based on Structural Analogs

Hazard CategoryAssociated RiskRecommended Precaution
Acute Toxicity May be harmful if inhaled, ingested, or absorbed through the skin.[5][6]Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE).
Skin/Eye Irritation Causes skin and serious eye irritation.[3]Wear chemical-resistant gloves and safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[3]Avoid dust formation. Use appropriate ventilation.
Environmental Potentially toxic to aquatic organisms with long-lasting effects.[2][4]Do not allow the product to enter drains or surface water.[3][5]

Regulatory Compliance: The Foundation of Safe Disposal

All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][7] It is the responsibility of the waste generator to properly classify the waste.[2][8] Based on its pyridine structure, this waste may fall under specific EPA hazardous waste codes, such as U196 for pyridine waste.[7]

Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Skin and Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Not typically required when handling small quantities in a fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Contaminated Lab Supplies and Empty Containers

This protocol applies to items such as gloves, weigh boats, and pipette tips that are contaminated with this compound, as well as the original "empty" container.

  • Segregation: Collect all contaminated solid waste in a designated, properly labeled hazardous waste container. This container should be a sealable, puncture-resistant bag or a rigid container.

  • Container Rinsing (Triple Rinse): a. Rinse the "empty" chemical container three times with a suitable solvent (e.g., methanol or ethanol). b. The rinsate from this procedure is considered hazardous waste. Collect all rinsate in a designated halogenated organic solvent waste container. c. After triple rinsing, the container can often be disposed of as non-hazardous waste. However, confirm this with your institution's Environmental Health & Safety (EHS) department.

  • Labeling: The solid waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Protocol 2: Disposal of Unused or Waste this compound

This protocol is for the disposal of the pure compound or solutions containing it.

  • Waste Collection:

    • Solid Waste: Collect the solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Solution Waste: If the compound is in solution, it should be collected in a compatible, sealed liquid waste container. The container should be designated for halogenated organic waste .

  • Labeling: The waste container must be affixed with a hazardous waste label that is completely filled out, including the full chemical name and concentration.[9]

  • Incompatibility: DO NOT mix this waste with strong oxidizing agents or strong acids.[5] It should be stored separately from incompatible materials.[10]

  • Storage and Disposal: Store the sealed container in a well-ventilated, designated satellite accumulation area. Arrange for pickup by your institution's certified hazardous waste disposal service.

Waste Segregation and Decision Workflow

Proper segregation is critical to prevent dangerous chemical reactions in waste containers. The following diagram outlines the decision-making process for disposing of waste generated from work with this compound.

G cluster_start Start: Waste Generation cluster_type Step 1: Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Step 2: Final Disposal start Waste containing this compound generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated PPE, weigh boats, etc. is_solid->solid_waste Solid liquid_waste Unused reagent, reaction mixtures, rinsate is_solid->liquid_waste Liquid solid_container Collect in labeled 'Hazardous Solid Waste' container solid_waste->solid_container empty_container Empty Reagent Bottle rinse_container Triple rinse with appropriate solvent empty_container->rinse_container rinse_container->solid_container Dispose of Rinsed Container (per EHS policy) rinse_container->liquid_waste Collect Rinsate ehs_pickup Store in Satellite Accumulation Area for EHS Pickup solid_container->ehs_pickup check_halogen Is it mixed with other solvents? liquid_waste->check_halogen halogenated_container Collect in 'Halogenated Organic Waste' container check_halogen->halogenated_container Yes (Halogenated) non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container check_halogen->non_halogenated_container No (Non-Halogenated) halogenated_container->ehs_pickup non_halogenated_container->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure during disposal, immediate action is critical.

  • Small Spill: For a small spill (a few grams), sweep up the material and place it in a suitable, labeled container for disposal.[5] Avoid generating dust.

  • Large Spill: Evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes as a precaution.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility.

References

  • aapptec. (n.d.). Safety Data Sheet.
  • Huang Lab, Michigan State University. (2017, February). Standard Operating Procedures.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded.
  • Oakwood Products, Inc. (2025). Safety Data Sheet.
  • University of Georgia. (n.d.). Chemical Safety SOP.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

Sources

Personal protective equipment for handling 5-Amino-2-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Amino-2-fluoroisonicotinic Acid

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This compound is a key building block in modern drug discovery, but like many specialized reagents, it requires careful handling. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to work with this compound, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified with several key hazards that dictate our safety protocols. It is harmful if swallowed or inhaled, causes skin irritation, and leads to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation if dispersed as a dust.[1][3] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The causality is clear: the chemical's properties can disrupt biological tissues upon contact, necessitating a robust barrier—our Personal Protective Equipment (PPE).

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1][3]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a scientifically-backed system to mitigate the specific risks identified. For this compound, a multi-layered approach is essential.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[4]Protects against accidental splashes and airborne dust particles reaching the sensitive tissues of the eyes.[5][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential absorption.[4][6] Nitrile is a good general-purpose choice for protection against powders and associated solvents.
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination with the chemical powder.[4]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available and dust may be generated, a NIOSH-approved N95 respirator is required.Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[1][4][5]
Procedural Workflow for Safe Handling

This section provides a step-by-step protocol for safely handling this compound, from preparation to cleanup.

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled in a way that minimizes exposure.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Doff4->Wash Enter Enter Lab Enter->Don1 Exit Exit Lab Wash->Exit

Caption: Workflow for donning and doffing Personal Protective Equipment.

  • Preparation: Before handling the chemical, designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[7]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Close the primary container immediately after dispensing the required amount.[8]

  • Dissolution:

    • Add the weighed solid to the solvent slowly. Do not add solvent directly to the bulk solid container.

    • If sonication is required, ensure the vessel is capped to prevent aerosolization.

  • Reaction Setup: All transfers of the chemical, whether in solid or solution form, should be conducted within the fume hood.

  • Post-Handling:

    • Wipe down the spatula and work surface with a damp cloth or paper towel to collect any residual dust. Dispose of this wipe as chemical waste.

    • Follow the PPE doffing procedure outlined in the diagram.

    • Thoroughly wash hands with soap and water after removing gloves.[3]

Emergency and Disposal Plans

Preparedness is key to laboratory safety. Know how to respond before an incident occurs.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1][3]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical help.[1][2]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9] For a large spill, evacuate the area and consult with your institution's environmental health and safety (EHS) office.

  • All solid waste contaminated with this compound, including weigh papers, contaminated gloves, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Unused or excess chemical must be disposed of as hazardous chemical waste.[3] Do not mix it with other waste streams unless compatibility is confirmed.[3]

  • All disposal must be conducted through your institution's EHS office and in accordance with local, state, and federal regulations.[1][3]

By integrating these safety protocols into your daily laboratory work, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS for this compound.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-fluoropyridine.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet for 5-Fluoroorotic acid monohydrate.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
  • iChemical. (n.d.). This compound, CAS No. 171178-43-1.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 171178-43-1.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.